6-Methoxy-2-phenylquinoline-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
6-methoxy-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)14(17(19)20)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMKQXMOAQMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285182 | |
| Record name | 6-METHOXYCINCHOPHEN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32795-58-7 | |
| Record name | NSC40829 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-METHOXYCINCHOPHEN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Methoxy-2-phenylquinoline-4-carboxylic acid CAS number
An In-Depth Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
This guide provides a comprehensive technical overview of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS No. 32795-58-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and organic synthesis. We will delve into its fundamental properties, synthesis, biological significance, and practical applications, offering field-proven insights and detailed protocols to empower your research endeavors.
Introduction: The Quinoline Core in Modern Chemistry
Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and synthetic versatility.[1][2] 6-Methoxy-2-phenylquinoline-4-carboxylic acid belongs to this important class, featuring a quinoline core functionalized with three key substituents: a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position.[1]
The electronic nature of these groups profoundly influences the molecule's properties. The methoxy group acts as an electron-donating group, increasing the electron density of the quinoline ring system.[1] The phenyl substituent contributes to the molecule's aromaticity and potential for π-stacking interactions, while the carboxylic acid group provides a reactive handle for derivatization into esters and amides and serves as a key interaction point in many biological targets.[1] These structural features make it a valuable scaffold and building block in the synthesis of more complex, biologically active molecules.[1][2]
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in any experimental setting. The key identifiers and computed properties for 6-Methoxy-2-phenylquinoline-4-carboxylic acid are summarized below.
| Identifier / Property | Value | Source |
| CAS Number | 32795-58-7 | [1][3] |
| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | [3] |
| Molecular Formula | C₁₇H₁₃NO₃ | [1][3] |
| Molecular Weight | 279.29 g/mol | [1][3] |
| Synonyms | 6-Methoxycinchophen, NSC 40829 | [3] |
| Topological Polar Surface Area | 59.4 Ų | [3] |
| XLogP3-AA (Lipophilicity) | 3.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
Synthesis Methodology: The Doebner Reaction
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved through condensation reactions such as the Doebner reaction or the Pfitzinger reaction.[4][5] The Doebner reaction provides a straightforward and reliable method, involving the condensation of an aniline, an aldehyde, and pyruvic acid.
For the synthesis of the title compound, this involves reacting p-anisidine (4-methoxyaniline) with benzaldehyde and pyruvic acid in a suitable solvent, typically ethanol, under reflux conditions.
Visualizing the Synthetic Workflow
Caption: Workflow for the Doebner synthesis of the title compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established methodologies for the Doebner reaction.[5]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (e.g., 0.1 mol), absolute ethanol (100 mL), and benzaldehyde (0.1 mol).
-
Initiation: Stir the mixture until all solids dissolve. Slowly add pyruvic acid (0.11 mol) dropwise to the solution. The addition is exothermic and may cause a color change.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur efficiently. The extended reflux time ensures the reaction proceeds to completion.
-
-
Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product will often precipitate from the solution.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.
-
Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical characterization such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to validate its structure.[5]
-
Biological Significance & Mechanism of Action
While 6-methoxy-2-phenylquinoline-4-carboxylic acid itself has shown potential antimicrobial and anticancer properties, its most significant role in modern drug discovery is as a key structural motif in the design of more complex therapeutic agents, particularly Histone Deacetylase (HDAC) inhibitors.[1][6]
Role as a "Cap" Group in HDAC Inhibitors
HDACs are enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[7] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them a prime target for anticancer drug development.[6]
HDAC inhibitors typically consist of three key pharmacophoric elements:
-
Zinc-Binding Group (ZBG): Chelates the zinc ion in the HDAC active site (e.g., hydroxamic acid).
-
Linker: A chain that connects the ZBG to the cap group.
-
Cap Group: A larger, often aromatic moiety that interacts with residues at the rim of the active site.
The 2-phenylquinoline-4-carboxylic acid scaffold is an exemplary cap group .[4][6] Its large, hydrophobic surface area is designed to form strong hydrophobic and π-stacking interactions with the amino acid residues at the entrance of the HDAC active site, providing affinity and influencing isoform selectivity.[4][6] The methoxy substituent can further modulate these interactions and the overall pharmacokinetic properties of the inhibitor.
Pharmacophore Model for HDAC Inhibition
Caption: Pharmacophore model of an HDAC inhibitor utilizing the quinoline scaffold.
Application in Anticancer Research: Cytotoxicity Assay
A primary step in evaluating a potential anticancer compound is to determine its cytotoxicity against cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Workflow: MTT Assay
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Protocol for Evaluating In Vitro Anticancer Activity
This protocol describes a general method for assessing the potency of a compound like 6-methoxy-2-phenylquinoline-4-carboxylic acid or its derivatives against a cancer cell line (e.g., K562, a human leukemia line).[6]
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment and stabilization.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Causality: A wide concentration range is essential to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be accurately determined.
-
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Trustworthiness: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.
-
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Conclusion
6-Methoxy-2-phenylquinoline-4-carboxylic acid is more than just a chemical entity; it is a versatile platform for innovation in drug discovery and organic synthesis. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore scaffold—particularly in the development of potent HDAC inhibitors—underscore its importance.[6][7] This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable compound into their scientific pursuits, from benchtop synthesis to cell-based screening.
References
-
National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem. Available at: [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
Sources
- 1. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid via the Doebner Reaction
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, are of significant interest due to their demonstrated efficacy as antitumor, antimalarial, antibacterial, and antiviral agents.[1] The subject of this guide, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, is a key intermediate and a valuable scaffold in the development of novel therapeutics.[2][3] This document provides an in-depth technical overview of its synthesis through the Doebner reaction, a classic yet highly adaptable three-component condensation.
The Doebner Reaction: A Strategic Approach to Quinoline-4-Carboxylic Acids
First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot synthesis that convenes an aromatic amine, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid core.[4] This method offers significant advantages over other named reactions for quinoline synthesis, such as the Pfitzinger reaction, most notably its broader substrate scope, which allows for the use of a wide variety of substituted anilines and aldehydes.[1]
However, the classical Doebner reaction can be hampered by low yields, particularly when employing anilines with electron-withdrawing substituents.[4] This has spurred the development of modified protocols, including the use of Lewis acid catalysis, to enhance reaction efficiency and expand its applicability, even to anilines bearing electron-donating groups like the methoxy substituent of our target molecule.[2]
Unveiling the Mechanism: A Symphony of Catalysis and Condensation
The Doebner reaction proceeds through a cascade of interconnected steps, the efficiency of which is significantly enhanced by the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF).
The Role of the Lewis Acid Catalyst: The Lewis acid plays a pivotal role in activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation with the aniline to form an N-arylimine (Schiff base). This activation lowers the energy barrier for nucleophilic attack by the amine. Furthermore, the Lewis acid can also activate the imine intermediate towards nucleophilic attack by the enol of pyruvic acid.
Solvent Selection - The Case for Acetonitrile: Acetonitrile (MeCN) is an excellent solvent for this modified Doebner reaction. As a polar aprotic solvent, it effectively dissolves the reactants and intermediates while not interfering with the catalytic activity of the Lewis acid.[5][6] Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate, and its ease of removal during work-up simplifies product isolation.[5]
The proposed mechanism for the BF₃·THF catalyzed Doebner reaction is illustrated below:
Figure 1: Proposed mechanism of the Lewis acid-catalyzed Doebner reaction.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust and high-yielding procedure for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Materials and Reagents
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| p-Anisidine | 123.15 | 1.8 mmol | 3.0 |
| Benzaldehyde | 106.12 | 2.0 mmol | 3.33 |
| Pyruvic Acid | 88.06 | 0.6 mmol | 1.0 |
| Boron trifluoride-tetrahydrofuran complex (BF₃·THF) | 139.90 | 0.3 mmol | 0.5 |
| Acetonitrile (MeCN) | 41.05 | ~2.7 mL | - |
| Ethyl acetate (EtOAc) | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | - |
Reaction Workflow
Figure 2: Experimental workflow for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL). To this solution, add BF₃·THF (0.5 equiv, 0.3 mmol) at room temperature.
-
Initial Heating: Place the flask in a pre-heated oil bath and stir the reaction mixture at 65°C for 1 hour.
-
Addition of Pyruvic Acid: While maintaining the temperature at 65°C, add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture over a period of time.
-
Reaction: Continue to stir the reaction mixture at 65°C for an additional 20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) and transfer it to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake vigorously.
-
Extraction and Washing: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by solidification and filtration.[7] If further purification is required, column chromatography on silica gel can be performed.
Expected Results and Data Presentation
This modified Doebner reaction protocol is highly efficient for the synthesis of various substituted quinoline-4-carboxylic acids. The table below presents typical yields for the target molecule and related derivatives.
| Entry | Aniline Substituent (at position 4) | Aldehyde | Product | Yield (%) |
| 1 | -OCH₃ | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 91 |
| 2 | -CH₃ | Benzaldehyde | 6-Methyl-2-phenylquinoline-4-carboxylic acid | 88 |
| 3 | -H | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 85 |
| 4 | -F | Benzaldehyde | 6-Fluoro-2-phenylquinoline-4-carboxylic acid | 82 |
| 5 | -Cl | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 80 |
| 6 | -Br | Benzaldehyde | 6-Bromo-2-phenylquinoline-4-carboxylic acid | 78 |
| 7 | -CF₃ | Benzaldehyde | 2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 75 |
| 8 | -OCH₃ | 4-Methoxybenzaldehyde | 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 93 |
| 9 | -OCH₃ | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-methoxyquinoline-4-carboxylic acid | 89 |
Data is illustrative and based on reported findings. Actual yields may vary.[7]
Product Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seventeen carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.
Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded using a KBr wafer, will exhibit characteristic absorption bands.[8] Key expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretching of the carboxylic acid, C=N and C=C stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group.
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH) as a prominent fragment.[9][10]
Troubleshooting and Process Optimization
While the provided protocol is robust, challenges can arise. Below are some common issues and potential solutions:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is run for the full duration and at the specified temperature. Monitor by TLC until the starting materials are consumed.
-
Moisture sensitivity: The Lewis acid catalyst is sensitive to moisture. Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere if necessary.
-
Sub-optimal catalyst amount: The amount of Lewis acid can be critical. Titrate the amount of catalyst to find the optimal loading for your specific setup.
-
-
Side Reactions:
-
Self-condensation of pyruvic acid: The dropwise addition of pyruvic acid at an elevated temperature helps to minimize its self-condensation.
-
Formation of byproducts: Impurities in the starting materials can lead to the formation of side products. Ensure the purity of the aniline, aldehyde, and pyruvic acid before use.
-
-
Process Optimization:
-
Microwave-assisted synthesis: For rapid optimization and library synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes.
-
Alternative Lewis acids: While BF₃·THF is effective, other Lewis acids such as scandium(III) triflate or tin tetrachloride can be explored for potential improvements in yield or reaction conditions.[4]
-
Conclusion
The Lewis acid-catalyzed Doebner reaction represents a highly efficient and versatile method for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for drug discovery and development. The protocol and insights provided in this guide are intended to serve as a comprehensive resource for scientists in the field, enabling the successful synthesis and further exploration of this important class of molecules.
References
-
PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Acetonitrile Uses: A Versatile Solvent for Various Applications. (2023, June 3). Retrieved from [Link]
-
Wikipedia. (2023). Lewis acid catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(4).
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved from [Link]
- Pérez-Peralta, N., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12759–12766.
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, January 22). The roles of Lewis acidic additives in organotransition metal catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Retrieved from [Link]
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
Norwegian Research Information Repository. (n.d.). Acetonitrile as a Building Block and Reactant. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
MedCrave online. (2019, January 21). Boron trifluoride etherate in organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). BF3-Promoted, Carbene-like, C–H Insertion Reactions of Benzynes. Retrieved from [Link]
-
National Institutes of Health. (2011, October 12). Cooperative Lewis acid/N-heterocyclic carbene catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
- 8. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. whitman.edu [whitman.edu]
A Comprehensive Technical Guide on the Biological Activity of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Foreword
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Among these, 6-Methoxy-2-phenylquinoline-4-carboxylic acid has emerged as a molecule of significant interest, serving as a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of its biological activities, mechanisms of action, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Profile and Synthetic Strategy
6-Methoxy-2-phenylquinoline-4-carboxylic acid, with the chemical formula C17H13NO3, is a quinoline derivative characterized by a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position.[2] The electronic properties of this molecule are significantly influenced by its substituents. The methoxy group at the 6-position acts as an electron-donating group, increasing the electron density of the quinoline ring system through resonance.[3] This, in conjunction with the phenyl group, contributes to the molecule's reactivity and potential for biological interactions.[3]
A common synthetic route to this class of compounds is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3] Modern modifications, such as microwave-assisted synthesis, have been employed to improve reaction times and yields.[3]
Anticancer Activity: A Primary Focus
The most extensively studied biological activity of 2-phenylquinoline-4-carboxylic acid derivatives is their potential as anticancer agents.[4][5] This activity is primarily attributed to their ability to inhibit histone deacetylases (HDACs).[4][5]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[4][5] The overexpression of certain HDACs is associated with the development and progression of cancer.[4][5] By inhibiting HDACs, 2-phenylquinoline-4-carboxylic acid derivatives can induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[4][5]
Derivatives of 2-phenylquinoline-4-carboxylic acid have been specifically investigated as HDAC3 selective inhibitors.[4][5] The 2-substituted phenylquinoline-4-carboxylic acid moiety often serves as the "cap" region of the HDAC inhibitor, which interacts with the surface of the enzyme's active site.[4][5]
Caption: Mechanism of HDAC Inhibition by 6-Methoxy-2-phenylquinoline-4-carboxylic acid derivatives.
In Vitro Anticancer Efficacy
While specific data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is limited in the reviewed literature, studies on closely related 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] For instance, a derivative, compound D28, exhibited potent growth inhibition with the following IC50 values:[4][5]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| Fadu | Pharyngeal Cancer | 3.22 |
| MDA-MB-231 | Breast Cancer | 4.15 |
| MDA-MB-468 | Breast Cancer | 2.89 |
| A549 | Lung Cancer | 2.83 |
| A2780 | Ovarian Cancer | 3.86 |
| HepG2 | Liver Cancer | 2.16 |
It is important to note that substitutions on the phenyl ring can influence activity, with one study indicating that a methoxy substitution reduced HDAC inhibitory potency compared to other substitutions like difluoride.[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of 6-Methoxy-2-phenylquinoline-4-carboxylic acid on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in the cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial and Antioxidant Potential
Preliminary research suggests that 6-Methoxy-2-phenylquinoline-4-carboxylic acid may possess antimicrobial and antioxidant properties, although these areas require more extensive investigation.[3]
Antimicrobial Activity
Some studies indicate that this compound has antimicrobial effects against certain bacterial strains.[3] The quinoline core is a well-known pharmacophore in many antibacterial and antifungal agents. The exact mechanism for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is not yet fully elucidated but may involve the disruption of bacterial cellular processes.
Antioxidant Activity
The compound may also exhibit antioxidant properties by neutralizing free radicals in biological systems.[3] The electron-rich nature of the quinoline ring system, enhanced by the methoxy group, could contribute to its ability to donate electrons and scavenge reactive oxygen species.[3]
Anti-inflammatory and Analgesic Properties
Derivatives of 2-phenylquinoline have been shown to possess anti-inflammatory and analgesic activities.[6]
Mechanism of Action
While the precise mechanism for the parent compound is not detailed, the anti-inflammatory effects of related quinoline derivatives are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).[7]
In Vivo Evaluation
Animal models are crucial for validating the anti-inflammatory and analgesic potential of new compounds.
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer 6-Methoxy-2-phenylquinoline-4-carboxylic acid orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Animal Acclimatization: Acclimate Swiss albino mice for one week.
-
Compound Administration: Administer the test compound orally 30 minutes before the induction of writhing.
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 10-minute period.
-
Data Analysis: Calculate the percentage of protection from writhing in the treated groups compared to the control group.
Conclusion and Future Directions
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a promising chemical scaffold with a diverse range of potential biological activities, most notably in the realm of anticancer therapy through HDAC inhibition. Its potential as an antimicrobial, antioxidant, and anti-inflammatory agent also warrants further investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships, conducting in-depth mechanistic studies to elucidate the specific molecular targets for each biological activity, and performing comprehensive in vivo studies to assess the therapeutic potential and safety profile of lead compounds.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem. Available at: [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
6-Aminopenicillanic acid. PubChem. Available at: [Link]
-
SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Center for Biotechnology Information. Available at: [Link]
-
Vaginal Microbicide Gel for Delivery of IQP-0528, a Pyrimidinedione Analog with a Dual Mechanism of Action against HIV-1. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Overview of pharmacologic agents for acid suppression in critically ill patients. PubMed. Available at: [Link]
-
Vaginal Film Drug Delivery of the Pyrimidinedione IQP-0528 for the Prevention of HIV Infection. ResearchGate. Available at: [Link]
-
N-(Pivaloyloxy)alkoxy-carbonyl Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-l-norleucine (DON) as a Potential Treatment for HIV Associated Neurocognitive Disorders. PubMed. Available at: [Link]
-
Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research. Available at: [Link]
-
Pharmacology of Proton Pump Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Vaginal microbicide gel for delivery of IQP-0528, a pyrimidinedione analog with a dual mechanism of action against HIV-1. PubMed. Available at: [Link]
-
Vaginal film drug delivery of the pyrimidinedione IQP-0528 for the prevention of HIV infection. PubMed. Available at: [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]
-
Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI. Available at: [Link]
-
6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. ResearchGate. Available at: [Link]
-
Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. Available at: [Link]
-
Examining the Safety, Pharmacokinetics, and Pharmacodynamics of a Rectally Administered IQP-0528 Gel for HIV Pre-Exposure Prophylaxis: A First-In-Human Study. PubMed. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available at: [Link]
-
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. PubMed. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.info [biomedres.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-methoxy-2-phenylquinoline-4-carboxylic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and mechanisms of action of these molecules, offering both foundational knowledge and detailed experimental insights.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial interest due to their therapeutic potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2] The versatility of the quinoline core allows for structural modifications at various positions, enabling the fine-tuning of their pharmacological profiles.[1]
This guide focuses on a specific, promising subset: 6-methoxy-2-phenylquinoline-4-carboxylic acid and its analogs. The presence of the 2-phenyl group, the 4-carboxylic acid moiety, and the 6-methoxy substitution are key determinants of the biological activities observed in this compound class. This document will explore the synthesis of this core structure, the generation of its derivatives, and the evaluation of their therapeutic potential, with a focus on their anticancer and antibacterial properties.
Synthesis of the 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Scaffold
The primary and most efficient method for synthesizing the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction , a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] This one-pot synthesis is a cornerstone for creating a diverse library of quinoline-4-carboxylic acids.
Below is a detailed protocol for the synthesis of the parent compound, 6-methoxy-2-phenylquinoline-4-carboxylic acid, adapted from established methodologies.[4]
Experimental Protocol: Synthesis via Modified Doebner Reaction
Materials and Reagents:
-
p-Anisidine (4-methoxyaniline)
-
Benzaldehyde
-
Pyruvic acid
-
Acetonitrile (anhydrous)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Catalyst Addition: At room temperature, carefully add the Lewis acid catalyst, either BF₃·OEt₂ or BF₃·THF (0.5 equivalents), to the reaction mixture.
-
Initial Heating: Attach a reflux condenser to the flask and place it in a heating mantle or oil bath. Stir the reaction mixture at 65°C for 1 hour.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature at 65°C.
-
Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash them with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel to yield pure 6-methoxy-2-phenylquinoline-4-carboxylic acid.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-methoxy-2-phenylquinoline-4-carboxylic acid.
Pharmacological Activities and Mechanisms of Action
Derivatives of 6-methoxy-2-phenylquinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, with their anticancer and antibacterial properties being the most extensively studied.
Anticancer Activity
The anticancer potential of this class of compounds stems from their ability to modulate various cellular pathways involved in cancer progression.[1] Key mechanisms of action include the inhibition of histone deacetylases (HDACs), dihydroorotate dehydrogenase (DHODH), and the STAT3 signaling pathway.
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is often associated with tumorigenesis.[5] Inhibition of HDACs can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent HDAC inhibitors.[5]
Mechanism of Action: HDAC Inhibition
Caption: Quinoline derivatives can inhibit the STAT3 signaling pathway, a key driver of cancer cell proliferation and survival.
The P2X7 receptor, an ATP-gated ion channel, is overexpressed in various cancers and is implicated in tumor growth, invasion, and metastasis. [6]Antagonism of the P2X7 receptor is being explored as a potential anticancer strategy. [7]Quinoline-based compounds have been investigated as P2X7 receptor antagonists. [1]
Antibacterial Activity
In an era of increasing antibiotic resistance, the discovery of new antibacterial agents is crucial. [8]Quinoline derivatives have a long history as antibacterial agents, with fluoroquinolones being a prominent example. [8]2-Phenylquinoline-4-carboxylic acid derivatives have also demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria. [9][10] The mechanism of antibacterial action for many quinoline derivatives involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. [8]
Structure-Activity Relationship (SAR)
The biological activity of 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline and phenyl rings. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
C2-Position: The 2-phenyl group is a key feature. Substitutions on this phenyl ring can significantly modulate activity.
-
C4-Position: The carboxylic acid at the 4-position is generally considered essential for many of the observed biological activities. It can be derivatized to amides or esters, which can act as prodrugs or exhibit their own unique activity profiles.
-
C6-Position: The methoxy group at the 6-position influences the electronic properties and lipophilicity of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer and antibacterial activities of selected 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives and their analogs.
Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Quinoline Derivatives
| Compound ID | Derivative Information | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| D28 | 2-phenylquinoline-4-carboxylic acid derivative | K562 (Leukemia) | 1.02 | HDAC3 Inhibition | [5] |
| U266 (Myeloma) | 1.08 | [5] | |||
| MCF-7 (Breast) | 5.66 | [5] | |||
| A549 (Lung) | 2.83 | [5] | |||
| 5a | 2-phenylquinoline-4-carboxylic acid | MDA-MB-468 (Breast) | 17.53 (Ki) | STAT3 Inhibition | [4] |
| 1e | Pyrazine-carboxamide derivative | h-P2X7R-MCF-7 | 0.457 | P2X7R Antagonism | [1] |
| 2f | Quinoline-carboxamide derivative | h-P2X7R-MCF-7 | 0.566 | P2X7R Antagonism | [1] |
Table 2: Antibacterial Activity (MIC in µg/mL) of Selected Quinoline Derivatives
| Compound ID | Derivative Information | S. aureus | E. coli | Reference |
| 5a₄ | 2-phenyl-quinoline-4-carboxylic acid derivative | 64 | >256 | [9] |
| 5a₇ | 2-phenyl-quinoline-4-carboxylic acid derivative | >256 | 128 | [9] |
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for key biological assays.
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies for measuring HDAC activity. [11][12] Materials and Reagents:
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
HeLa nuclear extract (as a source of HDACs)
-
Lysine developer
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
Trichostatin A (as a positive control inhibitor)
-
96-well black microtiter plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in HDAC assay buffer.
-
Reaction Setup: In a 96-well black microtiter plate, add the following to each well:
-
HDAC assay buffer
-
HeLa nuclear extract
-
Test compound or vehicle control (DMSO)
-
HDAC fluorometric substrate
-
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Development: Add the lysine developer to each well. The developer will react with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity on a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Protocol: In Vitro DHODH Inhibition Assay (Spectrophotometric)
This protocol is based on the principle of monitoring the reduction of a chromogenic substrate coupled to the oxidation of dihydroorotate. [13][14][15] Materials and Reagents:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (coenzyme Q analog)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
96-well clear microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare all reagents and dilute the test compounds to the desired concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DCIP, decylubiquinone, and the test compound or vehicle control.
-
Enzyme Addition: Add the recombinant human DHODH to each well to initiate the reaction.
-
Substrate Addition: Add dihydroorotate to each well.
-
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition and calculate the IC₅₀ value.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [16][17][18] Materials and Reagents:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (quinoline derivatives) dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion and Future Directions
The 6-methoxy-2-phenylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The anticancer and antibacterial activities highlighted in this guide underscore the potential of these derivatives in addressing significant unmet medical needs.
Future research should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationship to design and synthesize more potent and selective analogs.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives and analogs.
References
-
Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
Kim, J. S., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES, 89(3), 692-706. [Link]
-
Various Authors. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Wang, X., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(10), 2465. [Link]
-
World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Furtek, S. L., et al. (2016). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 12(6), 4499-4506. [Link]
-
Di Virgilio, F., et al. (2020). P2X7 in Cancer: From Molecular Mechanisms to Therapeutics. Frontiers in Immunology, 11, 581068. [Link]
-
Schröder, P., et al. (2012). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 287(41), 34621-34633. [Link]
-
Various Authors. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]
-
Cressman, S., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 4(10), 1435-1443. [Link]
-
Tvardi Therapeutics. (n.d.). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link]
-
Valková, I., et al. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(16), 4983. [Link]
-
Porter, N. J., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20111-20120. [Link]
-
Pegoraro, A., et al. (2021). The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications. International Journal of Molecular Sciences, 22(11), 5933. [Link]
-
Various Authors. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Semantic Scholar. [Link]
-
Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Kamal, A., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
-
Various Authors. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... ResearchGate. [Link]
-
Gilbert, S. M., et al. (2020). P2X7 in Cancer: From Molecular Mechanisms to Therapeutics. ResearchGate. [Link]
-
JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
-
Various Authors. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Kallam, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Various Authors. (n.d.). What are STAT3 inhibitors and how do they work? LinkedIn. [Link]
-
Qu, Y., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Functional Biomaterials, 12(2), 37. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7621. [Link]
-
Epigentek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Epigentek. [Link]
-
Various Authors. (2024). Functional role of P2X7 purinergic receptor in cancer and cancer-related pain. PMC. [Link]
-
Ohashi, T., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(18), 12596-12605. [Link]
-
Various Authors. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. [Link]
-
Various Authors. (n.d.). A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. IJCRT.org. [Link]
-
Kan, Z. Y., et al. (2008). Fluorous-Based Small-Molecule Microarrays for the Discovery of Histone Deacetylase Inhibitors. ACS Chemical Biology, 3(7), 411-417. [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Various Authors. (2020). Quinoline Derivatives as Antibacterial Agents. ResearchGate. [Link]
-
Various Authors. (2024). Ion channel P2X7 receptor in the progression of cancer. Frontiers in Pharmacology. [Link]
-
Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 44(5), 931-937. [Link]
-
Muroi, M., et al. (2021). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 11(1), 1-12. [Link]
-
Various Authors. (2016). Overview of the STAT‑3 signaling pathway in cancer and the development of specific inhibitors (Review). ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. ResearchGate. [Link]
-
sciensano. (n.d.). Antimicrobial susceptibility (Broth microdilution). sciensano. [Link]
-
Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Elabscience. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | Ion channel P2X7 receptor in the progression of cancer [frontiersin.org]
- 7. P2X7 in Cancer: From Molecular Mechanisms to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.gentaur.com [cdn.gentaur.com]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 6-Methoxy-2-phenylquinoline-4-carboxylic acid: Exploring its Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and explore its promising therapeutic applications, with a particular focus on its role as a potential anticancer agent through the inhibition of histone deacetylases (HDACs). Furthermore, this guide will touch upon its emerging potential in antimicrobial and antioxidant applications. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in this area.
Introduction: The Quinoline Scaffold in Drug Discovery
Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds.[1] The rigid, planar, and aromatic nature of the quinoline ring system allows for diverse intermolecular interactions with biological targets. The compound of focus, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, combines the quinoline core with a phenyl group at the 2-position, a methoxy group at the 6-position, and a carboxylic acid at the 4-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are crucial for its biological activities.[2] The methoxy group, being an electron-donating group, can influence the molecule's reactivity and binding affinity, while the carboxylic acid moiety provides a key site for derivatization and interaction with biological targets.[2]
This guide will explore the therapeutic landscape of this molecule, with a primary focus on its well-documented potential as an anticancer agent, and secondary discussions on its antimicrobial and antioxidant properties.
Synthesis and Physicochemical Properties
The synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger and Doebner reactions.
Synthetic Routes
One common and effective method is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[3] For the synthesis of the target compound, 5-methoxyisatin would be the appropriate starting material to react with acetophenone.
Another versatile method is the Doebner reaction , a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[4] In this case, p-anisidine, benzaldehyde, and pyruvic acid would serve as the precursors.
Detailed Synthetic Protocol: Pfitzinger Reaction
This protocol outlines a general procedure for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.
Materials:
-
5-Methoxyisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 5-methoxyisatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add acetophenone (1.1 equivalents) dissolved in ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 3M HCl to a pH of 5-6 to precipitate the product.[5]
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Methoxy-2-phenylquinoline-4-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₃ | [6] |
| Molecular Weight | 279.29 g/mol | [6] |
| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | [6] |
| CAS Number | 32795-58-7 | [6] |
| Appearance | Pale yellow solid (typical) | [5] |
Therapeutic Applications
The unique structural features of 6-Methoxy-2-phenylquinoline-4-carboxylic acid make it a promising candidate for various therapeutic applications.
Anticancer Activity: A Focus on HDAC Inhibition
The most significant therapeutic potential of this compound and its derivatives lies in their ability to act as Histone Deacetylase (HDAC) inhibitors .[5][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Mechanism of Action: Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to selectively inhibit HDAC3, a class I HDAC.[5] The 2-phenylquinoline-4-carboxylic acid moiety acts as a "cap" group, which interacts with the hydrophobic region at the entrance of the HDAC active site.[7] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. The downstream effects of HDAC inhibition include:
-
Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.[5]
-
Apoptosis: Promotion of programmed cell death in cancer cells.[5]
-
Inhibition of Proliferation: Halting the uncontrolled growth of tumor cells.[2]
A derivative of 2-phenylquinoline-4-carboxylic acid, designated as D28, has demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines with notable selectivity for HDAC3.[5]
Quantitative Data on a Derivative (D28): [5]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 |
| U937 | Histiocytic Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| A549 | Lung Cancer | 2.83 |
Note: The above data is for a derivative and highlights the potential of the core scaffold.
Antimicrobial Properties
Preliminary studies suggest that 6-Methoxy-2-phenylquinoline-4-carboxylic acid and its derivatives possess antimicrobial properties against certain bacterial strains.[2] The quinoline scaffold is a well-known pharmacophore in several antibacterial drugs. The exact mechanism of action is still under investigation but may involve the inhibition of bacterial DNA gyrase or other essential enzymes. Further research is needed to fully elucidate its antimicrobial spectrum and efficacy.[8]
Antioxidant Potential
The quinoline ring system can act as a scavenger of free radicals, and derivatives of quinoline-4-carboxylic acid have demonstrated antioxidant activity in vitro.[1] The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.[1] The presence of the methoxy group may enhance the antioxidant potential of the molecule.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed protocols for key biological assays.
HDAC Inhibition Assay (Colorimetric)
This protocol is based on commercially available HDAC activity/inhibition assay kits.[9]
Principle: An acetylated histone substrate is bound to a microplate. Active HDACs in a sample will deacetylate the substrate. The remaining acetylated substrate is then detected using a specific antibody, and the signal is quantified colorimetrically. The amount of deacetylation is inversely proportional to the HDAC activity.
Procedure:
-
Prepare nuclear extracts from cancer cells or use purified HDAC enzymes.
-
In a microplate well pre-coated with the acetylated histone substrate, add the nuclear extract or purified HDAC enzyme.
-
Add 6-Methoxy-2-phenylquinoline-4-carboxylic acid at various concentrations to the respective wells. Include a positive control (known HDAC inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the deacetylation reaction.
-
Wash the wells to remove the enzyme and inhibitor.
-
Add a primary antibody that specifically binds to the acetylated substrate and incubate.
-
Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the appropriate substrate for the enzyme and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound.
In Vitro Anticancer Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which can be measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
Visualizations
Pfitzinger Reaction Workflow
Caption: Workflow for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.
HDAC Inhibition Signaling Pathway
Caption: Proposed mechanism of anticancer action via HDAC3 inhibition.
Conclusion and Future Directions
6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its role as a potential HDAC inhibitor for cancer therapy is particularly compelling and warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a library of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.
-
Mechanism Elucidation: Further investigating the precise molecular mechanisms underlying its antimicrobial and antioxidant activities.
-
Pharmacokinetic Profiling: Conducting detailed ADME (absorption, distribution, metabolism, and excretion) studies to understand the compound's behavior in a biological system.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of 6-Methoxy-2-phenylquinoline-4-carboxylic acid and unlock its full therapeutic potential.
References
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. [Link]
-
6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. (n.d.). PubChem. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). National Center for Biotechnology Information. [Link]
Sources
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
An In-depth Technical Guide on 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a P-glycoprotein Inhibitor
This guide provides a comprehensive technical overview of 6-methoxy-2-phenylquinoline-4-carboxylic acid, a promising candidate for the inhibition of P-glycoprotein (P-gp). It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and potentially utilize this compound to overcome multidrug resistance in therapeutic applications.
The Challenge of Multidrug Resistance and the Role of P-glycoprotein
Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of various diseases, most notably cancer. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, with P-glycoprotein (P-gp), also known as MDR1 or ABCB1, being a prominent member.[1][2] Encoded by the ABCB1 gene, P-gp functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally and mechanistically diverse xenobiotic compounds out of cells.[1][3] This reduces the intracellular concentration of therapeutic agents, diminishing their efficacy and leading to treatment failure.[3][4]
P-gp is constitutively expressed in various tissues with barrier and excretory functions, such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys, where it plays a protective role by limiting the absorption and promoting the elimination of toxins and foreign substances.[5][6] However, its overexpression in cancer cells confers resistance to a broad spectrum of chemotherapeutic drugs, including anthracyclines, taxanes, and vinca alkaloids.[4] Therefore, the development of potent and specific P-gp inhibitors is a critical strategy to reverse MDR and enhance the efficacy of existing drugs.[4][7]
6-Methoxy-2-phenylquinoline-4-carboxylic Acid: A Profile
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a quinoline derivative with the chemical formula C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol .[8] The quinoline scaffold is a key pharmacophore in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimalarial agents.[9]
Chemical Structure and Properties
The structure of 6-methoxy-2-phenylquinoline-4-carboxylic acid features a quinoline core substituted with a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position. This specific arrangement of functional groups is anticipated to contribute to its interaction with biological targets like P-gp.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃NO₃ | PubChem |
| Molecular Weight | 279.29 g/mol | PubChem |
| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | PubChem |
| CAS Number | 32795-58-7 | PubChem |
Synthesis
While various synthetic routes for quinoline derivatives exist, a common method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives involves the Doebner-von Miller reaction or a similar condensation reaction. For instance, the synthesis of 2-phenylquinoline-4-carboxylic acid can be achieved by reacting isatin with acetophenone in the presence of a strong base like potassium hydroxide.[10] A plausible synthetic route for 6-methoxy-2-phenylquinoline-4-carboxylic acid would involve the condensation of 5-methoxyisatin with acetophenone.[11]
Proposed Mechanism of P-glycoprotein Inhibition
The precise mechanism by which 6-methoxy-2-phenylquinoline-4-carboxylic acid inhibits P-gp has not been empirically determined. However, based on the known mechanisms of other P-gp inhibitors, particularly those with a quinoline scaffold, we can propose several plausible modes of action.[12] P-gp inhibitors can act through various mechanisms, including competitive inhibition at the substrate-binding site, interference with ATP hydrolysis that powers the pump, or by altering the fluidity of the cell membrane.[12][13]
Given the structural characteristics of 6-methoxy-2-phenylquinoline-4-carboxylic acid, it is likely to function as a competitive inhibitor, binding to the same site(s) as P-gp substrates. The lipophilic phenyl and methoxy groups may facilitate its interaction with the hydrophobic domains of the P-gp binding pocket.
Caption: Proposed competitive inhibition of P-gp by 6-methoxy-2-phenylquinoline-4-carboxylic acid.
Experimental Protocols for Evaluating P-gp Inhibition
To validate the P-gp inhibitory activity of 6-methoxy-2-phenylquinoline-4-carboxylic acid, a series of in vitro assays are recommended. These assays are designed to quantify the compound's ability to block the efflux of known P-gp substrates from cells overexpressing the transporter.
Cell Culture
For these studies, a pair of cell lines is typically used: a parental, drug-sensitive cell line (e.g., MCF-7, A549) and its drug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, A549/Dox).[14]
Cytotoxicity and Reversal of Multidrug Resistance
The first step is to assess the intrinsic cytotoxicity of 6-methoxy-2-phenylquinoline-4-carboxylic acid and its ability to potentiate the cytotoxicity of a known P-gp substrate chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Plate both sensitive and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of 6-methoxy-2-phenylquinoline-4-carboxylic acid alone, the chemotherapeutic agent alone, or a combination of both.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values and the combination index (CI) to determine if the interaction is synergistic, additive, or antagonistic.[14]
P-gp Substrate Efflux Assays
These functional assays directly measure the ability of the test compound to inhibit the efflux of fluorescent P-gp substrates.
Calcein-AM is a non-fluorescent, lipophilic compound that readily enters cells.[15] Inside the cell, it is hydrolyzed by esterases into the fluorescent, hydrophilic calcein, which is retained.[15] However, in cells overexpressing P-gp, calcein-AM is rapidly effluxed before it can be converted. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.[16]
Protocol: Calcein-AM Assay
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of 6-methoxy-2-phenylquinoline-4-carboxylic acid or a known P-gp inhibitor (e.g., verapamil) for 15-30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 1-10 µM and incubate for an additional 15-30 minutes.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer with excitation at ~490 nm and emission at ~515 nm.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC₅₀ value.
Rhodamine 123 is another fluorescent substrate of P-gp that is widely used to assess its function.[17][18] Inhibition of P-gp leads to the accumulation of rhodamine 123 inside the cells.
Protocol: Rhodamine 123 Assay
-
Cell Preparation: Prepare the cells as described for the Calcein-AM assay.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of 6-methoxy-2-phenylquinoline-4-carboxylic acid or a positive control inhibitor.
-
Rhodamine 123 Loading: Add rhodamine 123 (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.[17]
-
Washing: Wash the cells to remove the extracellular dye.
-
Fluorescence Quantification: Measure the intracellular fluorescence using a spectrofluorometer or flow cytometer (excitation ~485 nm, emission ~535 nm).[17]
-
IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve.
Caption: A typical experimental workflow for evaluating a potential P-gp inhibitor.
Data Interpretation and Future Directions
The experimental data should provide a clear indication of the P-gp inhibitory potential of 6-methoxy-2-phenylquinoline-4-carboxylic acid. A low IC₅₀ value in the efflux assays, coupled with a synergistic effect in the cytotoxicity reversal assay, would strongly support its role as a P-gp inhibitor.
Future studies should focus on:
-
Mechanism of Action: Elucidating the precise mechanism of inhibition through ATPase activity assays and molecular docking studies.
-
Specificity: Investigating the selectivity of the compound for P-gp over other ABC transporters.
-
In Vivo Efficacy: Evaluating the ability of 6-methoxy-2-phenylquinoline-4-carboxylic acid to reverse multidrug resistance in preclinical animal models.
-
Pharmacokinetics and Safety: Assessing the pharmacokinetic profile and potential toxicity of the compound.
Conclusion
6-Methoxy-2-phenylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel P-glycoprotein inhibitors. Its chemical properties, rooted in the versatile quinoline core, suggest a high potential for interaction with the P-gp transporter. The experimental framework outlined in this guide provides a robust methodology for the comprehensive evaluation of its inhibitory activity. Successful validation of this compound could pave the way for its development as a chemosensitizing agent to overcome multidrug resistance in cancer and other diseases.
References
Sources
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 6. MDR1/P-gp - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 12. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 13. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
role of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in HDAC inhibition.
An In-depth Technical Guide to the Exploration of 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a Potential Histone Deacetylase Inhibitor
Authored by: A Senior Application Scientist
Foreword: The Evolving Landscape of Epigenetic Modulators
The field of drug discovery is in a constant state of evolution, driven by an ever-deepening understanding of the molecular underpinnings of disease. Among the most promising frontiers is the development of epigenetic modulators, agents that can influence gene expression without altering the DNA sequence itself. Histone deacetylases (HDACs) have emerged as a pivotal class of targets in this domain, particularly in oncology and neurology.[1] Their inhibition can profoundly impact cellular processes like proliferation, differentiation, and apoptosis by altering the acetylation state of histones and other proteins.[2]
The Rationale for Targeting HDACs with Quinoline Scaffolds
Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and thereby repressing gene expression. In many cancers, HDACs are overexpressed or aberrantly recruited to promoter regions of tumor suppressor genes, leading to their silencing and promoting oncogenesis.[3] Consequently, inhibiting HDACs can restore the expression of these critical genes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[4][5]
The general pharmacophore for a classical zinc-dependent HDAC inhibitor consists of three key components:
-
A cap group that interacts with the surface of the enzyme's active site.
-
A linker region that spans the catalytic tunnel.
-
A zinc-binding group (ZBG) that chelates the zinc ion in the active site, which is essential for catalysis.
The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a promising cap group in the design of novel HDAC inhibitors.[3][6][7][8] The rigid, aromatic structure of the quinoline ring system can form strong hydrophobic interactions with residues at the entrance of the HDAC active site.[3][6][7] The 2-phenyl substituent provides an additional vector for chemical modification to enhance potency and selectivity, while the 4-carboxylic acid can serve as an attachment point for a linker and a zinc-binding group.
Our focus, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, introduces a methoxy group at the 6-position of the quinoline ring. The electronic and steric effects of this substituent could potentially influence the binding affinity and selectivity of the molecule for different HDAC isoforms. However, it is noteworthy that in a study by Zhang et al. (2022), methoxy substitution on the phenyl ring was found to reduce HDAC inhibitory potency in their series of compounds.[7] This underscores the importance of empirical testing for each new structural analogue.
Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved via the Pfitzinger reaction, a condensation reaction between an isatin derivative and a carbonyl compound containing an α-methylene group.[7] Here, we provide a detailed protocol for the synthesis of the title compound.
Experimental Protocol: Pfitzinger Synthesis
Materials:
-
5-Methoxyisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 3 M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-methoxyisatin (e.g., 3.4 mmol) in 10 mL of a 33% aqueous solution of potassium hydroxide.
-
In a separate beaker, prepare a solution of acetophenone (e.g., 3.74 mmol) in 20 mL of ethanol.
-
Slowly add the acetophenone solution to the isatin solution with continuous stirring.
-
Equip the flask with a reflux condenser and heat the mixture to 85°C for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water and stir until all solids are dissolved.
-
Carefully acidify the solution to a pH of 5-6 using 3 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and dry it under a vacuum to yield 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a solid.
Characterization: The identity and purity of the synthesized compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
In Vitro Evaluation of HDAC Inhibition
The next critical step is to determine the inhibitory activity of the synthesized compound against a panel of HDAC isoforms. A colorimetric or fluorometric in vitro assay is a standard method for this purpose.
Experimental Protocol: Colorimetric HDAC Inhibition Assay
This protocol is based on the principles of commercially available HDAC activity/inhibition assay kits.[9][10]
Principle: An acetylated histone substrate is coated onto microplate wells. Active HDACs in a sample (e.g., nuclear extract or purified enzyme) will deacetylate the substrate. A specific antibody that recognizes the acetylated substrate is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The amount of bound antibody, which is inversely proportional to HDAC activity, is quantified by adding a chromogenic substrate and measuring the absorbance.[10]
Materials:
-
HDAC assay buffer
-
Purified recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6)
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A)
-
Acetylated histone substrate-coated 96-well plate
-
Primary antibody (anti-acetyl-lysine)
-
HRP-conjugated secondary antibody
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in HDAC assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
To the wells of the substrate-coated plate, add the HDAC assay buffer, the specific HDAC isoform, and the test compound or control inhibitor. For a negative control, add the buffer and enzyme without any inhibitor. For a blank, add only the buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the deacetylation reaction to occur.
-
Wash the wells multiple times with a wash buffer to remove the enzyme and inhibitor.
-
Add the primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells again to remove any unbound primary antibody.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the wells to remove the unbound secondary antibody.
-
Add the chromogenic substrate and incubate in the dark until a suitable color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis:
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data and Interpretation
To illustrate the potential outcomes, let's consider a hypothetical set of results for our compound.
| HDAC Isoform | Hypothetical IC₅₀ (µM) for 6-Methoxy-2-phenylquinoline-4-carboxylic acid |
| HDAC1 | > 50 |
| HDAC2 | 35.2 |
| HDAC3 | 15.8 |
| HDAC6 | > 50 |
In this hypothetical scenario, the compound shows some selective inhibitory activity against HDAC3 and, to a lesser extent, HDAC2, while being largely inactive against HDAC1 and HDAC6. Such a result would suggest that the 6-methoxyquinoline scaffold could be a starting point for developing isoform-selective HDAC3 inhibitors.
Mechanistic Insights into HDAC Inhibition
The interaction of a quinoline-based inhibitor with an HDAC enzyme can be visualized as follows:
Caption: General mechanism of HDAC inhibition by a quinoline-based compound.
This diagram illustrates the key interactions: the quinoline cap group engaging with the surface of the active site tunnel through hydrophobic interactions, and a zinc-binding group chelating the catalytic zinc ion. While 6-Methoxy-2-phenylquinoline-4-carboxylic acid itself lacks a traditional linker and ZBG, it serves as the core "cap" that can be further elaborated.
Proposed In Vivo Evaluation in a Xenograft Model
Should the in vitro studies reveal potent and selective HDAC inhibitory activity, the next logical step would be to assess the compound's efficacy in a preclinical in vivo model. A human tumor xenograft model in immunocompromised mice is a standard approach.[5][11][12]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
Cell Line:
-
A human cancer cell line demonstrated to be sensitive to HDAC inhibition (e.g., a colon or prostate cancer cell line).[11]
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control HDAC inhibitor).
-
Drug Administration: Administer the test compound and controls via a suitable route (e.g., intraperitoneal injection, oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot for histone acetylation).[11]
Data Analysis:
The primary endpoint is typically tumor growth inhibition. The data can be plotted as mean tumor volume versus time for each group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.
Workflow for In Vivo Efficacy Testing
Caption: Workflow for a xenograft tumor model to evaluate in vivo efficacy.
Conclusion and Future Directions
This guide has outlined a systematic approach to investigating 6-Methoxy-2-phenylquinoline-4-carboxylic acid as a potential HDAC inhibitor. While existing literature suggests that a methoxy substitution on the related phenyl ring may reduce activity, the specific effects of substitution at the 6-position of the quinoline core remain to be empirically determined.[7] The provided protocols for synthesis and in vitro/in vivo evaluation offer a robust framework for this investigation.
Future research should focus on:
-
Synthesis and Screening: Synthesizing the title compound and screening it against a full panel of HDAC isoforms to determine its potency and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is found, a library of analogues should be synthesized to explore the SAR. This would involve modifying the substituent at the 6-position and on the 2-phenyl ring.
-
Lead Optimization: For active compounds, medicinal chemistry efforts would focus on improving potency, selectivity, and pharmacokinetic properties.[4] This includes the addition of appropriate linkers and zinc-binding groups to the 4-carboxylic acid position to generate more classical HDAC inhibitor structures.
The journey of drug discovery is one of iterative design, synthesis, and testing. The exploration of the 6-Methoxy-2-phenylquinoline-4-carboxylic acid scaffold is a prime example of this process, offering a tangible path for researchers to potentially uncover novel and effective epigenetic modulators.
References
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. [Link]
-
ResearchGate. (2022). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. [Link]
-
YouTube. (2020). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. [Link]
-
Minucci, S., & Pelicci, P. G. (2006). The clinical development of histone deacetylase inhibitors as targeted anticancer drugs. PMC - PubMed Central. [Link]
-
Camphausen, K., et al. (2004). Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. PubMed. [Link]
-
EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Current Protocols. (2019). Measuring Histone Deacetylase Inhibition in the Brain. PMC - PubMed Central. [Link]
-
Ferreira, L. G., et al. (2022). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. [Link]
-
Coffey, D. C., et al. (2001). The Histone Deacetylase Inhibitor, CBHA, Inhibits Growth of Human Neuroblastoma Xenografts in Vivo, Alone and Synergistically with All-Trans Retinoic Acid. AACR Journals. [Link]
-
ResearchGate. (2023). Synthesis of quinoline 4-carboxylic acid derivatives. [Link]
-
Wikipedia. Histone deacetylase inhibitor. [Link]
-
Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric). [Link]
-
Camphausen, K., et al. (2004). Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation. AACR Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Antimicrobial and Antioxidant Potential of Quinoline Compounds
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and, notably, antimicrobial and antioxidant effects.[2][4] This guide provides a comprehensive technical overview of the antimicrobial and antioxidant potential of quinoline compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for evaluating these promising therapeutic agents.
The versatility of the quinoline ring system allows for extensive chemical modification, leading to a diverse library of compounds with a wide range of biological properties.[5] From the historical significance of quinine in treating malaria to the development of modern fluoroquinolone antibiotics, the quinoline core has been a fruitful source of new therapeutic agents.[6] This guide aims to provide the scientific community with a detailed understanding of the principles governing the antimicrobial and antioxidant activities of these compounds and to offer practical guidance for their evaluation.
Part 1: Antioxidant Potential of Quinoline Compounds
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.[7] Quinoline derivatives have emerged as a significant class of antioxidants, capable of mitigating oxidative damage through various mechanisms.[1][2][7]
Mechanisms of Antioxidant Action
The antioxidant activity of quinoline compounds is primarily attributed to their ability to scavenge free radicals and chelate transition metals.
-
Free Radical Scavenging: Many quinoline derivatives can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reaction.[7] This process is often facilitated by the presence of hydroxyl or amino groups on the quinoline ring, which can stabilize the resulting radical through resonance. The two primary mechanisms involved in radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7]
-
Metal Chelation: Some quinoline derivatives, particularly those with hydroxyl groups at the 8-position, can chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[8] By sequestering these metals, they prevent their participation in Fenton-type reactions that generate highly reactive hydroxyl radicals.[8]
Structure-Activity Relationship (SAR) for Antioxidant Activity
The antioxidant potential of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.
-
Hydroxyl Groups: The presence of one or more hydroxyl (-OH) groups is a key determinant of antioxidant activity.[9][10] Hydroxyl-substituted quinolines, particularly those with the -OH group at positions that allow for resonance stabilization of the resulting phenoxyl radical, exhibit potent radical scavenging capabilities. The position of the hydroxyl group can influence the mechanism of action, with some isomers favoring HAT while others favor SET.
-
Amino and Amide Groups: The introduction of amino (-NH₂) or amide (-CONH₂) groups can also enhance antioxidant activity.[10] These groups can participate in hydrogen donation and may also influence the electronic properties of the quinoline ring system, thereby affecting its radical scavenging and metal-chelating abilities.
-
Electron-Donating vs. Electron-Withdrawing Groups: In general, electron-donating groups (e.g., methoxy, methyl) tend to increase antioxidant activity by enhancing the ability of the molecule to donate electrons or hydrogen atoms. Conversely, electron-withdrawing groups (e.g., nitro, halogen) often decrease antioxidant potential.
Experimental Protocols for Evaluating Antioxidant Activity
A combination of in vitro assays is typically employed to comprehensively assess the antioxidant potential of quinoline compounds.
1.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating antioxidant activity.[9]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Dissolve the quinoline compound in a suitable solvent (e.g., methanol, DMSO) to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
1.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[9][11][12][13]
Protocol:
-
ABTS•⁺ Generation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The resulting ABTS•⁺ solution has a blue-green color.
-
Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the quinoline compound in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the diluted ABTS•⁺ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.[14] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Quantitative Data Summary
| Quinoline Derivative | Antioxidant Assay | IC50 (µM) | Reference |
| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH | Noticeable potential | [9] |
| 1-methyl-3-allylthio-4-(3'-hydroxyphenylamino)quinolinium bromide (Qui2) | ABTS | Highest potential among tested | [9] |
| Chloroquinoline carbaldehyde | Hydroxyl radical scavenging | >85% scavenging at 80mM | [15] |
| Quinoline-hydrazone derivative | DPPH | 843.52 ppm | [16] |
Part 2: Antimicrobial Potential of Quinoline Compounds
Quinoline derivatives have a long and successful history as antimicrobial agents.[4][6] The discovery of nalidixic acid and the subsequent development of fluoroquinolones revolutionized the treatment of bacterial infections.[6] The antimicrobial activity of quinolines extends to bacteria, fungi, and protozoa.[4][7]
Mechanisms of Antimicrobial Action
The antimicrobial effects of quinoline compounds are diverse and often target essential cellular processes in microorganisms.
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for fluoroquinolone antibiotics.[17] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinolones disrupt DNA synthesis and lead to bacterial cell death.
-
Inhibition of Topoisomerase I and II: Some quinoline derivatives have been shown to inhibit eukaryotic topoisomerases, which is a mechanism often associated with anticancer activity but can also contribute to antifungal and antiprotozoal effects.[3][18][19][20][21]
-
Disruption of Cell Membrane Integrity: Certain quinoline compounds can interfere with the structure and function of microbial cell membranes, leading to increased permeability and leakage of cellular contents.[22]
-
Inhibition of ATP Synthase: Bedaquiline, a diarylquinoline derivative, is a notable example of a quinoline compound that targets mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis.[6]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline compounds can induce oxidative stress in microbial cells by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.[23][24]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency and spectrum of quinoline derivatives are highly dependent on their chemical structure.[4][17]
-
Substituents on the Quinoline Core: The nature and position of substituents on the quinoline ring are critical for antimicrobial activity.[17] For instance, in the fluoroquinolone class, a fluorine atom at position 6 and a piperazine ring (or a similar cyclic amine) at position 7 are generally essential for broad-spectrum antibacterial activity.
-
Hybrid Molecules: A promising strategy in modern drug design is the creation of hybrid molecules that combine a quinoline scaffold with other pharmacophores.[6] This approach can lead to compounds with enhanced activity, broader spectrum, or novel mechanisms of action.
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell walls and membranes. An optimal balance of hydrophilic and lipophilic properties is necessary for effective antimicrobial activity.
Experimental Protocols for Evaluating Antimicrobial Activity
Standardized methods are essential for determining the antimicrobial efficacy of quinoline compounds.
2.3.1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26] The broth microdilution method is a commonly used technique for MIC determination.[27][28][29]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton broth for bacteria). The final inoculum concentration should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a series of twofold serial dilutions of the quinoline compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
2.3.2. Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a specified percentage (usually 99.9%) of the initial inoculum.
Protocol:
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: After the incubation period for the MIC test, take a small aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under suitable conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Quantitative Data Summary
| Quinoline Derivative | Target Organism | MIC (µg/mL) | Reference |
| Hybrid 7b | S. aureus | 5 µM | [6] |
| Hybrid 7b | M. tuberculosis H37Rv | 24 µM | [6] |
| Hybrids 7c-d | Cryptococcus neoformans | 15.6 | [6] |
| Compound 5 | Dermatophytes | 12.5-25 | [5] |
| Compound 2 | Candida spp. | 25-50 | [5] |
| Compound 3 | Candida spp. | 25-50 | [5] |
| Compound Ac12 | S. sclerotiorum | 0.52 | [22] |
| Compound Ac12 | B. cinerea | 0.50 | [22] |
Conclusion
Quinoline and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents with potent antioxidant and antimicrobial properties. A thorough understanding of their mechanisms of action and structure-activity relationships is crucial for the rational design of novel compounds with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a solid foundation for the systematic evaluation of these promising molecules. As the challenges of oxidative stress-related diseases and antimicrobial resistance persist, the versatile quinoline scaffold is poised to play an increasingly important role in the future of drug discovery.
References
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12). National Center for Biotechnology Information.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI.
- Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect.
- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (n.d.). MDPI.
- Recent Studies of Antioxidant Quinoline Derivatives. (2015, February 10). ResearchGate.
- Recent Developments on Antimicrobial Quinoline Chemistry. (2015, December 15). ResearchGate.
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC. (n.d.). National Center for Biotechnology Information.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020, November 19). PubMed.
- Recent studies of antioxidant quinoline derivatives. (n.d.). PubMed.
- Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (2022, December 5). Journal of Applied Chemical Research.
- Quinolines Antioxydant Activity Structure Activity Relation-Ship. (n.d.). IDOSI Publications.
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis, structure identification, antioxidant and antimicrobial activities of some novel quinoline derivatives. (n.d.). ResearchGate.
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC. (2022, October 12). National Center for Biotechnology Information.
- Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020, July 31). National Center for Biotechnology Information.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Center for Biotechnology Information.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). MDPI.
- How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma.
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC. (n.d.). National Center for Biotechnology Information.
- Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA. (n.d.). PubMed.
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry. (2021, October 8). ACS Publications.
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI.
- ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
- Theoretical insight of reactive oxygen species scavenging mechanism in lignin waste depolymerization products. (2024, February 20). RSC Publishing.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). The world's largest collection of open access research papers.
- Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. (2026, January 13). MDPI.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX.
- Selected quinoline derivatives with antifungal activity. (n.d.). ResearchGate.
- ABTS. (n.d.). Wikipedia.
- Effect of reactive oxygen species (ROS) produced by pyridine and quinoline on NH4+-N removal under phenol stress: The shift of nitrification pathway and its potential mechanisms. (2024, December 1). PubMed.
- The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
- ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI.
- 4.2. Determination of Minimum Inhibitory Concentration (MIC). (n.d.). Bio-protocol.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent studies of antioxidant quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jacr.karaj.iau.ir [jacr.karaj.iau.ir]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. idosi.org [idosi.org]
- 16. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Effect of reactive oxygen species (ROS) produced by pyridine and quinoline on NH4+-N removal under phenol stress: The shift of nitrification pathway and its potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. emerypharma.com [emerypharma.com]
- 26. idexx.dk [idexx.dk]
- 27. protocols.io [protocols.io]
- 28. files.core.ac.uk [files.core.ac.uk]
- 29. bio-protocol.org [bio-protocol.org]
A Technical Guide to the Preliminary Anti-Cancer Evaluation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including notable anti-cancer properties.[1] This technical guide provides an in-depth overview of the preliminary anti-cancer evaluation of a specific derivative, 6-Methoxy-2-phenylquinoline-4-carboxylic acid. The presence of a methoxy group can enhance cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways leading to cell death.[2] This document outlines the synthetic rationale, details established in vitro and in vivo experimental protocols for its assessment, and explores its potential mechanisms of action based on evidence from structurally related compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to guide further research and development of this promising molecular entity.
Introduction: The Therapeutic Potential of the Quinoline Scaffold
Quinoline, or 1-aza-naphthalene, and its derivatives have garnered significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs.[1] Their rigid, planar structure allows for effective interaction with various biological targets, leading to a wide array of therapeutic applications.[3] In oncology, quinoline-based molecules have been developed as inhibitors of protein kinases, topoisomerases, and tubulin polymerization, underscoring the versatility of this scaffold in anti-cancer drug design.[1][4]
6-Methoxy-2-phenylquinoline-4-carboxylic acid (6-MPQCA) is a member of this class, characterized by a methoxy group at the 6-position, a phenyl group at the 2-position, and a carboxylic acid at the 4-position of the quinoline core.[5] Preliminary studies on related structures suggest that compounds like 6-MPQCA may exert anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] This guide serves as a foundational resource for researchers aiming to systematically investigate the anti-cancer potential of 6-MPQCA.
Synthesis via Pfitzinger Reaction: A Classic Approach
The Pfitzinger reaction is a robust and widely utilized method for synthesizing quinoline-4-carboxylic acids.[7] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[8][9] This approach is highly effective for generating the core structure of 6-MPQCA.
The rationale for employing the Pfitzinger reaction lies in its efficiency and the commercial availability of the starting materials. The reaction proceeds through the base-catalyzed ring-opening of the isatin derivative, followed by a series of condensation and cyclization steps to yield the final quinoline-4-carboxylic acid.[10]
Detailed Synthetic Protocol
Objective: To synthesize 6-Methoxy-2-phenylquinoline-4-carboxylic acid from 5-methoxyisatin and acetophenone.
Materials:
-
5-Methoxyisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methoxyisatin and an equimolar amount of acetophenone in ethanol.
-
Base Addition: Slowly add a solution of potassium hydroxide in ethanol to the flask while stirring. The base catalyzes the initial condensation.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble impurities.
-
Acidification: Cool the aqueous solution in an ice bath and acidify by dropwise addition of hydrochloric acid until the product precipitates. The pH should be adjusted to be acidic.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final product, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][10]
Visualization of the Pfitzinger Reaction
Caption: Pfitzinger reaction workflow for 6-MPQCA synthesis.
Potential Anti-Cancer Mechanisms of Action
While the precise mechanism of 6-MPQCA is under investigation, studies on structurally similar 2-phenylquinoline-4-carboxylic acid derivatives suggest several plausible anti-cancer pathways.[11] These compounds often function as multi-target agents, a desirable trait in cancer therapy.
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, or apoptosis, in cancer cells.[12][13] This can be initiated via intrinsic or extrinsic pathways, often involving the activation of caspases (like Caspase-3) and the cleavage of poly (ADP-ribose) polymerase (PARP).[13][14]
-
Cell Cycle Arrest: Disruption of the cell cycle is a common anti-proliferative strategy.[15] Quinoline compounds have been shown to cause cell cycle arrest at the G2/M or G0/G1 phases, preventing cancer cells from dividing and proliferating.[11][14]
-
Enzyme Inhibition: Certain derivatives act as potent enzyme inhibitors. For example, some 2-phenylquinoline-4-carboxylic acids have demonstrated selective inhibition of histone deacetylases (HDACs), particularly HDAC3.[11][16] Others have shown activity against sirtuin 3 (SIRT3).[15] These enzymes play crucial roles in gene expression and cellular regulation, and their inhibition can lead to anti-tumor effects.
-
Autophagy Modulation: Some quinoline derivatives can induce autophagic cell death, often in conjunction with apoptosis.[12][13] This process involves the degradation of cellular components and can be a double-edged sword in cancer, but its induction can be a therapeutic strategy.
Visualization of Potential Signaling Pathways
Caption: Potential molecular targets and pathways for 6-MPQCA.
In Vitro Evaluation Protocols
A systematic in vitro evaluation is the first step in characterizing the anti-cancer activity of a new compound. This involves a battery of cell-based assays to determine cytotoxicity, anti-proliferative effects, and the mechanism of cell death.
Experimental Workflow for In Vitro Studies
Caption: Standard workflow for in vitro anti-cancer screening.
Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration at which 6-MPQCA inhibits the growth of cancer cells by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11][18]
-
Compound Treatment: Prepare serial dilutions of 6-MPQCA in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if 6-MPQCA induces cell cycle arrest at a specific phase.[19]
Protocol:
-
Treatment: Treat cancer cells with 6-MPQCA at its predetermined IC50 concentration for 24 or 48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and count.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle and compare the treated samples to the control.[15]
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the number of cells undergoing apoptosis after treatment with 6-MPQCA.
Protocol:
-
Treatment: Treat cancer cells with 6-MPQCA at various concentrations (e.g., 1x and 2x IC50) for 24 hours.[11]
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Determine the percentage of cells in each quadrant to quantify the induction of apoptosis.[19]
Summary of In Vitro Data
The results from these assays can be summarized to provide a clear profile of the compound's activity.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Primary Effect |
| K562 | Leukemia | 1.02[11][16] | G2/M Arrest, Apoptosis[11][16] |
| MCF-7 | Breast Cancer | 5.66[11][16] | G1 Arrest, Apoptosis[19] |
| A549 | Lung Cancer | 2.83[11][16] | Apoptosis, Autophagy[12] |
| HepG2 | Liver Cancer | 2.16[11][16] | Apoptosis |
| U937 | Lymphoma | 1.11[11][16] | G2/M Arrest[11] |
Note: Data presented is representative of values found for structurally similar 2-phenylquinoline-4-carboxylic acid derivatives and serves as an illustrative example.
Preliminary In Vivo Evaluation
Following promising in vitro results, the next critical step is to assess the anti-tumor efficacy of 6-MPQCA in a living organism. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard and valuable tool for this purpose.[20][21]
Experimental Workflow for In Vivo Studies
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. jocpr.com [jocpr.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 16. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. crownbio.com [crownbio.com]
6-Methoxy-2-phenylquinoline-4-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry and materials science, with quinoline-4-carboxylic acids representing a particularly versatile class of derivatives.[1][2] This guide provides an in-depth technical exploration of 6-methoxy-2-phenylquinoline-4-carboxylic acid, a key building block for the synthesis of complex organic molecules. We will delve into its synthesis, physicochemical properties, and chemical reactivity. Central to this guide is the practical application of this molecule, with detailed protocols and an expert-driven rationale for its use in constructing novel compounds with significant biological potential, including anticancer and antimicrobial agents.[2][3][4]
Introduction: The Strategic Value of the Quinoline Core
The fusion of benzene and pyridine rings gives the quinoline heterocycle a unique electronic and structural profile, making it a cornerstone in the design of functional molecules.[2] Among its many derivatives, 6-methoxy-2-phenylquinoline-4-carboxylic acid stands out due to its trifecta of functional handles: the reactive carboxylic acid, the potential for nucleophilic substitution at the methoxy position, and the broad possibilities for functionalization on the phenyl ring.[5] This strategic combination allows for precise, multi-directional modifications, making it an invaluable starting point for creating diverse molecular libraries. Its derivatives have shown promise as histone deacetylase (HDAC) inhibitors, antimicrobial agents, and modulators of other key biological pathways.[3][5][6]
Physicochemical & Structural Characteristics
A thorough understanding of the molecule's fundamental properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategies. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | [7] |
| Molecular Formula | C₁₇H₁₃NO₃ | [7] |
| Molecular Weight | 279.29 g/mol | [7] |
| CAS Number | 32795-58-7 | [7] |
| Boiling Point | 488.4°C at 760 mmHg | [5] |
| Flash Point | 249.1°C | [5] |
| SMILES | COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3 | [7] |
| InChIKey | AMQMKQXMOAQMSJ-UHFFFAOYSA-N | [7] |
Synthesis of the Core Scaffold: Established and Optimized Methodologies
The construction of the quinoline-4-carboxylic acid framework is primarily achieved through two robust and well-documented named reactions: the Pfitzinger Reaction and the Doebner Reaction .[2]
The Pfitzinger Reaction: A High-Yield Pathway
The Pfitzinger reaction is often the preferred method for synthesizing 2-substituted quinoline-4-carboxylic acids due to its versatility and generally good yields.[8][9] The reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[9]
Causality Behind the Mechanism: The choice of a strong base (e.g., potassium hydroxide) is critical. Its initial role is not merely as a catalyst but as a reactant that hydrolyzes the amide bond within the isatin ring. This ring-opening is the key step, forming a keto-acid intermediate which then undergoes a series of condensation and cyclization steps to build the final quinoline ring system.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing a modified Doebner reaction. This three-component, one-pot synthesis offers an efficient route to this important quinoline derivative. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the choice of reagents and conditions. The protocol is designed to be self-validating, with detailed information on product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-elucidated method for the preparation of substituted quinoline-4-carboxylic acids.
Introduction: The Significance of Quinoline-4-Carboxylic Acids and the Doebner Reaction
Quinoline-4-carboxylic acid derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic bioactive molecules.[1] These compounds exhibit a wide array of pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][3] Notably, 6-Methoxy-2-phenylquinoline-4-carboxylic acid serves as a key intermediate in the synthesis of various pharmacologically active agents.
The Doebner reaction, first described in 1887, is a classic and highly effective method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[4] This one-pot, three-component condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.[4] While the traditional Doebner reaction can be limited by modest yields, particularly with anilines bearing electron-withdrawing groups, modern modifications have significantly improved its efficiency and substrate scope.[3] This application note details a robust and optimized protocol for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, leveraging contemporary advancements in the Doebner reaction.
Mechanistic Insights into the Doebner Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Doebner reaction proceeds through a series of well-defined steps, as illustrated below. The initial step involves the condensation of the aniline (p-anisidine) with the aldehyde (benzaldehyde) to form an N-arylimine, commonly known as a Schiff base.[5] Concurrently, pyruvic acid can tautomerize to its enol form. The subsequent key step is a Michael-type addition of the enol of pyruvic acid to the imine. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring of the aniline derivative. The resulting dihydroquinoline intermediate then undergoes oxidation to furnish the final aromatic quinoline-4-carboxylic acid product.[5]
Caption: Proposed mechanism of the Doebner reaction.
Detailed Experimental Protocol
This protocol has been optimized for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, providing a reliable method for obtaining high yields of the desired product.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| p-Anisidine | C₇H₉NO | 123.15 | 2.22 g | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 2.12 g (2.03 mL) | 1.1 |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 1.76 g (1.48 mL) | 1.1 |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 1.28 g (1.14 mL) | 0.5 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed for work-up | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed for work-up | - |
| Brine | NaCl | 58.44 | As needed for work-up | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for work-up | - |
| Ethanol | C₂H₅OH | 46.07 | As needed for purification | - |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (2.22 g, 18.0 mmol) and benzaldehyde (2.12 g, 20.0 mmol) in anhydrous acetonitrile (10 mL).
-
Catalyst Addition: To the stirred solution, add boron trifluoride etherate (1.28 g, 9.0 mmol) dropwise at room temperature. An exotherm may be observed.
-
Initial Heating: Attach a reflux condenser and heat the reaction mixture to 65 °C in a preheated oil bath. Stir at this temperature for 1 hour.
-
Addition of Pyruvic Acid: In a dropping funnel, prepare a solution of pyruvic acid (1.76 g, 20.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes while maintaining the temperature at 65 °C.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 65 °C for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
Work-up and Purification
-
Quenching the Reaction: After the reaction is complete, allow the mixture to cool to room temperature.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL). Shake the funnel vigorously, venting frequently. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: The crude solid can be purified by recrystallization from hot ethanol.[6] Dissolve the crude product in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol [7] |
| Appearance | White to off-white solid |
| Melting Point | 229-231 °C[6] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.39 (s, 1H, COOH), 8.29 – 8.27 (d, 2H), 8.10 (d, 1H), 7.85 (s, 1H), 7.65-7.55 (m, 4H), 7.45 (d, 1H), 3.90 (s, 3H, OCH₃). (Predicted based on similar structures and available data) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 167.5, 158.0, 155.0, 145.0, 138.0, 131.0, 130.0, 129.5, 129.0, 128.0, 122.0, 119.0, 105.0, 56.0. (Predicted) |
| Mass Spectrometry (MS) | m/z 280.09 [M+H]⁺ |
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed.[1][8][9] May cause cancer.[9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][8][9]
-
Benzaldehyde: Harmful if swallowed. Causes skin and eye irritation.
-
Pyruvic Acid: Causes severe skin burns and eye damage.
-
Boron trifluoride etherate (BF₃·OEt₂): Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Ethanol: Highly flammable liquid and vapor.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.
Experimental Workflow and Logic
The following diagram outlines the logical flow of the experimental protocol, from the initial setup to the final purified product.
Caption: Experimental workflow for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via a modified Doebner reaction. By offering detailed mechanistic insights, a step-by-step experimental procedure, and thorough characterization data, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described method is robust, high-yielding, and readily adaptable for the synthesis of other quinoline-4-carboxylic acid derivatives.
References
-
PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Iida, H., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(18), 12539–12548.
-
Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS. Retrieved January 22, 2026, from [Link]
- MDPI. (2021).
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 22, 2026, from [Link]
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(13), 4879–4884.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 22, 2026, from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: p-Anisidine. Retrieved January 22, 2026, from [Link]
- CHEMISTRY & BIOLOGY INTERFACE. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface, 5(2), 105-112.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
Laboratory Preparation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol for the laboratory synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a key scaffold in the synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents.[1] The protocol described herein is based on the well-established Pfitzinger reaction, a robust and reliable method for the synthesis of quinoline-4-carboxylic acids.[2]
This document is intended for researchers, scientists, and drug development professionals. It offers not only a step-by-step experimental procedure but also delves into the underlying reaction mechanism, safety considerations, and characterization of the final product to ensure a reproducible and verifiable synthesis.
Introduction and Significance
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a derivative of the quinoline family, a class of compounds known for a wide range of biological activities.[1] The presence of the methoxy group at the 6-position, the phenyl group at the 2-position, and the carboxylic acid at the 4-position imparts specific physicochemical properties that make it a valuable building block in the development of novel therapeutic agents.[1] The synthesis of this and similar quinoline derivatives is a cornerstone of many medicinal chemistry programs.
The Pfitzinger Reaction: A Mechanistic Overview
The Pfitzinger reaction is a classic organic transformation that provides an efficient route to substituted quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2]
The reaction proceeds through several key steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring (in this case, 5-methoxyisatin). This ring-opening step forms a keto-acid intermediate.
-
Condensation and Imine/Enamine Formation: The carbonyl group of the keto-acid intermediate then reacts with the α-methylene group of the carbonyl compound (acetophenone) to form an imine, which tautomerizes to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid.
Visualizing the Pfitzinger Reaction Workflow
Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.
Experimental Protocol: Synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
This protocol is adapted from established procedures for the Pfitzinger synthesis of closely related 2-phenylquinoline-4-carboxylic acids.[3][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 5-Methoxyisatin | C₉H₇NO₃ | 177.16 | - | 3.0 g | 16.9 |
| Acetophenone | C₈H₈O | 120.15 | - | 2.25 g | 18.7 |
| Potassium Hydroxide | KOH | 56.11 | 33% (w/v) aq. | 50 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 95% | 100 mL | - |
| Hydrochloric Acid | HCl | 36.46 | 3 M | As needed | - |
| Deionized Water | H₂O | 18.02 | - | As needed | - |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | As needed | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve 5-methoxyisatin (3.0 g, 16.9 mmol) in 50 mL of 33% aqueous potassium hydroxide solution.
-
Addition of Acetophenone: To this solution, slowly add a solution of acetophenone (2.25 g, 18.7 mmol) in 100 mL of 95% ethanol from the dropping funnel over 15 minutes with vigorous stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation under reduced pressure using a rotary evaporator.
-
Work-up and Precipitation: To the remaining aqueous solution, add 100 mL of deionized water. The solution should be cooled in an ice bath.
-
Acidification: Slowly acidify the cold solution with 3 M hydrochloric acid or glacial acetic acid with constant stirring until the pH of the solution is between 5 and 6. A precipitate will form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude 6-Methoxy-2-phenylquinoline-4-carboxylic acid can be purified by recrystallization.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Characterization and Validation
The identity and purity of the synthesized 6-Methoxy-2-phenylquinoline-4-carboxylic acid should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₃ |
| Molecular Weight | 279.29 g/mol |
| Appearance | Expected to be a solid, potentially a yellow or off-white powder. |
| Melting Point | Not available in the searched literature. A related compound, 6-methoxyquinoline-4-carboxylic acid, has a melting point of 280 °C (decomposes).[5] |
| ¹H NMR | Spectral data available on PubChem. |
| ¹³C NMR | Spectral data available on PubChem. |
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
5-Methoxyisatin: May cause skin, eye, and respiratory irritation.
-
Acetophenone: Harmful if swallowed and causes serious eye irritation. Combustible liquid.
-
Potassium Hydroxide (33% solution): Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid (3 M): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Ethanol: Flammable liquid and vapor.
Consult the Safety Data Sheets (SDS) for each reagent before commencing the experiment.
Conclusion
The Pfitzinger reaction provides a reliable and effective method for the laboratory-scale synthesis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. By following the detailed protocol and safety guidelines outlined in this document, researchers can successfully prepare this valuable compound for further applications in medicinal chemistry and drug discovery. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.
References
-
Hui, L., et al. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (2014, February 6). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Available at: [Link]
-
ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]
-
Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
-
JOCPR. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available at: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Available at: [Link]
-
ResearchGate. (2014, March 28). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]
-
Semantic Scholar. (2014, February 6). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Available at: [Link]
-
Chem-Impex. (n.d.). 6-Methoxyquinoline-4-carboxylic acid. Available at: [Link]
Sources
Application Note: Comprehensive Analytical Characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. This compound, a derivative of the quinoline class of heterocyclic molecules, holds potential as a scaffold in medicinal chemistry and drug development.[1][2] Robust and detailed analytical characterization is paramount for confirming its identity, purity, and stability. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for a multi-technique approach, including chromatography and spectroscopy.
Introduction and Physicochemical Properties
6-Methoxy-2-phenylquinoline-4-carboxylic acid (also known as 6-methoxycinchophen) is an aromatic heterocyclic compound with the molecular formula C₁₇H₁₃NO₃.[3] Its structure, featuring a quinoline core, a phenyl substituent, a methoxy group, and a carboxylic acid moiety, provides a unique combination of functionalities that are significant for its chemical and biological properties.[4] Accurate characterization is the foundation of any scientific investigation or development process, ensuring the integrity of experimental results.
A multi-pronged analytical strategy is essential. This involves:
-
Chromatography to separate the main compound from impurities and to quantify it.
-
Mass Spectrometry to confirm the molecular weight and provide fragmentation data for structural confirmation.
-
NMR Spectroscopy for definitive structural elucidation by mapping the hydrogen and carbon framework.
-
FTIR Spectroscopy to identify key functional groups present in the molecule.
The following table summarizes the key physicochemical properties of the target analyte.
Table 1: Physicochemical Properties of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-phenylquinoline-4-carboxylic acid | PubChem[3] |
| Molecular Formula | C₁₇H₁₃NO₃ | PubChem[3] |
| Molecular Weight | 279.29 g/mol | PubChem[3] |
| Appearance | White to orange to green powder/crystalline solid | Chem-Impex[5] |
| Melting Point | 280 °C (decomposes) | Chem-Impex[5] |
| Boiling Point | 488.4°C at 760 mmHg | Smolecule[4] |
Chromatographic Analysis for Purity and Quantification (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of non-volatile organic compounds and for quantification. A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating the relatively nonpolar quinoline derivative from potential polar impurities.
Principle of the Technique: The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. A gradient elution, where the mobile phase composition is changed over time to increase its organic solvent content, is employed to ensure the elution of both polar and nonpolar impurities, providing a comprehensive purity profile. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, based on the Beer-Lambert law.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh 10 mg of the 6-Methoxy-2-phenylquinoline-4-carboxylic acid standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The conditions outlined below are a starting point and may require optimization.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better peak shape and ionization in MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound. |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B | A shallow gradient ensures good resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 254 nm and 320 nm | Aromatic quinoline systems typically show strong absorbance at these wavelengths. |
| System Suitability | Tailing factor < 2.0; Plate count > 2000 | Ensures the chromatographic system is performing adequately. |
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity and quantification analysis.
Structural Elucidation and Confirmation (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. It provides molecular weight information (MS1) and fragmentation patterns (MS/MS) that serve as a molecular fingerprint for definitive identification.
Principle of the Technique: After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For MS/MS, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern is characteristic of the molecule's structure.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole) with an ESI source.
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, typically at a lower concentration (e.g., 1-10 µg/mL).
-
LC and MS Conditions:
Table 3: LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC Method | Use the same method as described in Table 2. | Ensures correlation between UV and MS data. |
| Ionization Mode | ESI Positive and Negative | The carboxylic acid can lose a proton ([M-H]⁻) and the quinoline nitrogen can gain one ([M+H]⁺). |
| MS1 Scan Range | m/z 100 - 500 | To detect the parent ion and potential low-mass impurities. |
| Precursor Ion (Positive) | m/z 280.09 | Calculated [M+H]⁺ for C₁₇H₁₃NO₃ |
| Precursor Ion (Negative) | m/z 278.08 | Calculated [M-H]⁻ for C₁₇H₁₃NO₃ |
| Collision Energy (CID) | 10-40 eV (Ramped) | A range of energies ensures comprehensive fragmentation. |
Expected Fragmentation: The fragmentation of quinoline-4-carboxylic acids often involves the loss of the carboxyl group.[6] Key expected fragmentations for 6-Methoxy-2-phenylquinoline-4-carboxylic acid include:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
-
Loss of the COOH radical (45 Da): Also frequently observed.[6]
-
Loss of CH₃ from the methoxy group (15 Da): This can occur from the parent ion or subsequent fragments.[7]
Table 4: Expected Mass Spectrometry Ions
| Ion Description | Ion Formula | Mode | Calculated m/z |
| Protonated Molecule | [C₁₇H₁₃NO₃ + H]⁺ | Positive | 280.09 |
| Deprotonated Molecule | [C₁₇H₁₃NO₃ - H]⁻ | Negative | 278.08 |
| Fragment (Loss of COOH) | [M - COOH]⁺ | Positive | 234.10 |
| Fragment (Loss of CO₂) | [M - CO₂]⁺ | Positive | 236.09 |
| Fragment (Loss of CH₃) | [M+H - CH₃]⁺ | Positive | 265.07 |
Definitive Structure Confirmation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides analogous information for carbon atoms.
Principle of the Technique: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing differentiation of atoms in different parts of the molecule. Coupling patterns in ¹H NMR reveal which protons are adjacent to each other.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC.
Expected ¹H NMR Chemical Shifts: The chemical shifts are predicted based on the known effects of the functional groups on the aromatic rings.[9][10]
Table 5: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Type | Predicted Shift (ppm) | Multiplicity | Rationale |
| Carboxylic Acid (-COOH) | ~13.0 - 14.0 | Broad Singlet | Acidic proton, often broad due to hydrogen exchange.[11] |
| Aromatic Protons (Quinoline & Phenyl) | ~7.0 - 8.7 | Multiplets, Doublets | Protons on the aromatic rings are deshielded.[12] |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | Methoxy protons are typically found in this region.[9] |
Functional Group Identification (FTIR Spectroscopy)
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.
Principle of the Technique: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the types of bonds and thus the functional groups present.
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands: The spectrum of a carboxylic acid is distinguished by a very broad O-H stretch and a strong C=O stretch.[13]
Table 6: Key FTIR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Sharp, medium |
| Aliphatic C-H (Methoxy) | Stretch | 3000 - 2850 | Sharp, medium |
| Carbonyl C=O | Stretch | 1760 - 1690 | Sharp, very strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to strong |
| C-O (Acid & Ether) | Stretch | 1320 - 1210 | Strong |
Workflow Diagram: Spectroscopic Identification
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The comprehensive characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid requires an integrated analytical approach. HPLC-UV provides reliable purity assessment and quantification. LC-MS/MS confirms the molecular weight and offers structural insights through fragmentation analysis. NMR spectroscopy delivers unambiguous structural elucidation, while FTIR serves as a rapid method for functional group confirmation. By combining these techniques, researchers and drug developers can establish a complete analytical profile, ensuring the quality, identity, and integrity of the compound for its intended application.
References
-
ResearchGate. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Available at: [Link]
-
Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
National Institutes of Health. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Available at: [Link]
-
National Institutes of Health. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]
-
ResearchGate. (2014). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]
-
Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
ResearchGate. (2020). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information For - The Royal Society of Chemistry. Available at: [Link]
-
University of Khartoum. (2009). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Filo. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Available at: [Link]
-
National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]
-
Chem-Impex. 6-Methoxyquinoline-4-carboxylic acid. Available at: [Link]
-
ResearchGate. (2008). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempap.org [chempap.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum [chemicalbook.com]
- 10. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Hydroxyquinoline(580-16-5) 1H NMR spectrum [chemicalbook.com]
- 13. orgchemboulder.com [orgchemboulder.com]
NMR and IR spectroscopy of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
An Application Guide to the Spectroscopic Characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Abstract
This technical document provides a comprehensive guide to the structural elucidation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, making their precise characterization essential for understanding structure-activity relationships.[1] This guide offers detailed, field-proven protocols for sample preparation and data acquisition, alongside an expert interpretation of the expected spectral data. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound.
Introduction: The Significance of Spectroscopic Analysis
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound built on a quinoline core.[2] Molecules within this class are pivotal in pharmaceutical research, with applications ranging from antimalarial to anticancer agents.[1] The compound's biological activity is intrinsically linked to its three-dimensional structure and the electronic environment of its constituent atoms.
NMR and IR spectroscopy are indispensable, non-destructive analytical techniques that provide a wealth of structural information.[1]
-
NMR Spectroscopy maps the carbon-hydrogen framework of a molecule, offering detailed insights into the connectivity and chemical environment of each atom.[3]
-
FT-IR Spectroscopy identifies the functional groups present by measuring their characteristic vibrations, acting as a molecular fingerprint.[4]
This application note explains the causality behind experimental choices and provides robust protocols to ensure high-quality, reproducible data for the definitive characterization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Molecular Structure:
Figure 1. Chemical Structure of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
-
Molecular Formula: C₁₇H₁₃NO₃[2]
-
Molecular Weight: 279.29 g/mol [2]
-
IUPAC Name: 6-methoxy-2-phenylquinoline-4-carboxylic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of novel quinoline derivatives.[1] By analyzing the chemical shifts (δ), coupling constants (J), and signal integrals, one can piece together the molecular structure with high confidence.[3]
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is profoundly affected by sample preparation. This protocol ensures a homogenous sample free of particulates, which is crucial for obtaining sharp, well-resolved signals.
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5][6]
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
High-quality 5 mm NMR tube and cap
-
Glass vial
-
Pasteur pipette and glass wool
Methodology:
-
Weighing the Sample: Accurately weigh the required amount of the compound and transfer it to a clean, dry glass vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7] DMSO-d₆ is an excellent choice as it readily dissolves many organic acids and its residual proton signal does not typically overlap with analyte signals. The high boiling point also makes it suitable for variable temperature studies.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied. Complete dissolution is critical.[7]
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into the NMR tube. This step is vital to remove any suspended solid particles that can degrade spectral quality by distorting the magnetic field homogeneity.[7]
-
Internal Standard: Add a minuscule amount of TMS. TMS is an ideal reference standard because its signal appears upfield (0 ppm) and rarely interferes with sample signals.[8][9]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the exterior of the tube clean before insertion into the spectrometer.[6]
Protocol: NMR Data Acquisition
The following are general parameters for a standard 400 or 500 MHz spectrometer. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64 (adjust for concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: -2 to 16 ppm
-
Receiver Gain: Optimize automatically
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[6]
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0 to 220 ppm
Data Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Predicted NMR Spectra & Interpretation
The following tables summarize the anticipated chemical shifts for 6-Methoxy-2-phenylquinoline-4-carboxylic acid. These predictions are based on established principles of NMR spectroscopy and data for similar quinoline structures.[10][11]
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| -COOH | ~13.0 - 14.0 | Broad Singlet | 1H | - | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| Phenyl-H (ortho) | ~8.4 - 8.6 | Doublet | 2H | ~7-8 | Protons ortho to the quinoline ring are deshielded by the ring's anisotropic effect. |
| Aromatic-H (Quinoline) | ~7.5 - 8.7 | Multiplets | 5H | Various | Protons on the quinoline and phenyl rings appear in the characteristic aromatic region. Specific assignments require 2D NMR. |
| Phenyl-H (meta, para) | ~7.4 - 7.6 | Multiplets | 3H | ~7-8 | These protons are in a typical aromatic environment. |
| -OCH₃ | ~3.9 - 4.1 | Singlet | 3H | - | Protons of the methoxy group are deshielded by the adjacent oxygen atom, appearing as a sharp singlet.[9] |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| -C =O (Carboxylic Acid) | ~167 - 170 | The carbonyl carbon is highly deshielded due to the electronegativity of the two oxygen atoms. |
| Aromatic C -O | ~158 - 162 | The aromatic carbon attached to the electron-donating methoxy group is shifted downfield. |
| Aromatic C (Quinoline/Phenyl) | ~110 - 150 | Carbons of the aromatic rings resonate in this wide range. Quaternary carbons will have lower intensity. |
| -OC H₃ | ~55 - 57 | The methoxy carbon is shielded relative to aromatic carbons but deshielded compared to alkanes.[12] |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in a molecule. For 6-Methoxy-2-phenylquinoline-4-carboxylic acid, the most prominent features will be from the carboxylic acid and the aromatic rings.
Protocol: FT-IR Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its simplicity and minimal sample preparation.[13][14][15]
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid (a small amount, ~1-2 mg)
-
FT-IR Spectrometer with ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Background Scan: Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol. Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorbances.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[16]
-
Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[13][16]
-
Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.
Data Visualization: FT-IR (ATR) Experimental Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Predicted IR Spectrum & Interpretation
The IR spectrum of a carboxylic acid is dominated by exceptionally broad and strong absorptions due to strong intermolecular hydrogen bonding (dimerization).[17]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Characteristics |
|---|---|---|---|
| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Very Broad, Strong |
| ~3030 | Aromatic (C-H) | C-H Stretch | Medium, Sharp (may be superimposed on O-H band) |
| 2850 - 2950 | Methoxy (-CH₃) | C-H Stretch | Medium, Sharp (may be superimposed on O-H band) |
| 1700 - 1725 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp[4] |
| 1500 - 1600 | Aromatic Rings | C=C Stretch | Medium to Strong, Multiple Bands[18] |
| 1210 - 1320 | Carboxylic Acid (C-O) | C-O Stretch | Strong[17] |
| ~1020-1250 | Methoxy (C-O) | C-O Stretch | Strong |
| 900 - 960 | Carboxylic Acid (-OH) | O-H Out-of-Plane Bend | Broad, Medium[17] |
| 680 - 860 | Aromatic Rings | C-H Out-of-Plane Bend | Strong, can indicate substitution pattern |
Causality of Key Peaks:
-
O-H Stretch (2500-3300 cm⁻¹): The extreme broadness of this peak is the most telling feature of a carboxylic acid. It arises from the strong hydrogen bonding between two molecules forming a dimer, which creates a wide continuum of vibrational energy states.[17]
-
C=O Stretch (1700-1725 cm⁻¹): This is an intense, sharp peak characteristic of a carbonyl group.[19] Its position indicates a conjugated carboxylic acid.
-
Aromatic C=C Stretches (1500-1600 cm⁻¹): Multiple bands in this region confirm the presence of the phenyl and quinoline aromatic systems.[18]
Conclusion
The combined application of NMR and FT-IR spectroscopy provides a robust and definitive method for the structural confirmation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, while FT-IR spectroscopy confirms the presence of key functional groups, notably the characteristic carboxylic acid moiety. The protocols and expected spectral data presented in this guide serve as a reliable resource for researchers to ensure the identity, purity, and structural integrity of this important class of molecules, thereby supporting further research and development efforts.
References
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-methoxy-2-phenylquinoline-4-carboxylic acid. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
-
Khan Academy. (2015). Interpreting NMR Spectra. YouTube. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. JEOL Ltd. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. ResearchGate. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Trade Science Inc. [Link]
-
ResearchGate. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
-
Chad's Prep. (2018). 15.6a Interpreting NMR Example 1. YouTube. [Link]
-
IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid. IOSR Journal of Applied Chemistry. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Regional Centre of Advanced Technologies and Materials. [Link]
-
University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
ResearchGate. (n.d.). The 3800-550 cm-1 IR spectra of quinoline. ResearchGate. [Link]
-
National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
-
ResearchGate. (n.d.). How to Prepare Samples for NMR. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. tsijournals.com [tsijournals.com]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Utilizing 6-Methoxy-2-phenylquinoline-4-carboxylic acid in Cell Culture Assays
Introduction: Unveiling the Potential of a Quinoline Carboxylic Acid Derivative
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family.[1] Its structure, featuring a quinoline core with methoxy, phenyl, and carboxylic acid functional groups, provides a scaffold for diverse biological activities.[1] While research has pointed towards its potential as an antimicrobial, antioxidant, and anti-cancer agent, its primary utility in cell-based assays, as suggested by structurally related compounds, lies in the modulation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in cell culture, with a focus on its likely role as an AHR antagonist.
The AHR is a ligand-activated transcription factor that plays a crucial role in sensing and metabolizing a wide array of exogenous and endogenous compounds.[2][3] Upon ligand binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[4] Dysregulation of the AHR pathway has been implicated in various pathological conditions, including cancer, immune disorders, and developmental abnormalities, making it a compelling target for therapeutic intervention.
These application notes will guide users through the necessary steps for preparing and utilizing 6-Methoxy-2-phenylquinoline-4-carboxylic acid in cell culture, with detailed protocols for assessing its impact on the AHR signaling pathway.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for its effective application in in vitro studies.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₃ | [5] |
| Molecular Weight | 279.29 g/mol | [5] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | Inferred from common practice for similar compounds |
| Storage | Store at +4°C | [6] |
Note on Solubility: Due to its moderate lipophilicity (XLogP3-AA: 3.3), 6-Methoxy-2-phenylquinoline-4-carboxylic acid is expected to have limited solubility in aqueous media.[5] Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Mechanism of Action: A Focus on AHR Antagonism
While direct studies on 6-Methoxy-2-phenylquinoline-4-carboxylic acid as an AHR antagonist are emerging, its structural similarity to known AHR modulators, such as CH-223191, provides a strong rationale for investigating this mechanism. CH-223191 is a potent and specific AHR antagonist that competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), thereby preventing the nuclear translocation of the AHR and subsequent gene transcription.[4][7][8][9]
Diagram: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Point of Inhibition
Caption: Proposed mechanism of AHR antagonism by 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Experimental Protocols
The following protocols provide a framework for investigating the effects of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in cell culture.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare sterile, accurate solutions of 6-Methoxy-2-phenylquinoline-4-carboxylic acid for use in cell culture assays.
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh out a precise amount of 6-Methoxy-2-phenylquinoline-4-carboxylic acid powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 2.793 mg (MW = 279.29 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: AHR Activation and Inhibition Assay using a Reporter Gene
Objective: To determine if 6-Methoxy-2-phenylquinoline-4-carboxylic acid can inhibit AHR-mediated gene transcription induced by a known AHR agonist.
Cell Line Recommendation:
-
HepG2-Lucia™ AhR or HT29-Lucia™ AhR reporter cells: These cell lines are stably transfected with a reporter plasmid containing a luciferase gene under the control of DREs.[2]
-
Hepa1c1c7 cells: A mouse hepatoma cell line widely used for studying AHR signaling.
Materials:
-
Selected reporter cell line
-
Complete cell culture medium
-
96-well white, clear-bottom cell culture plates
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid working solutions
-
AHR agonist (e.g., TCDD at 1 nM or β-Naphthoflavone (BNF) at 1 µM)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a concentration range of 6-Methoxy-2-phenylquinoline-4-carboxylic acid in complete cell culture medium. A suggested starting range, based on the IC₅₀ of CH-223191 (30 nM), would be from 1 nM to 10 µM.[6][9][10]
-
Pre-treat the cells with the different concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid or vehicle control (medium with the same percentage of DMSO) for 1 hour.
-
-
AHR Agonist Stimulation:
-
Following the pre-treatment, add the AHR agonist (e.g., TCDD) to the wells containing the antagonist and to a set of wells with vehicle control (positive control).
-
Include a set of wells with only the vehicle control (negative control).
-
-
Incubation:
-
Incubate the plate for an additional 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the specific luciferase assay system being used.[4]
-
Record the luminescence signal using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity of each treatment group to the vehicle control.
-
Plot the normalized luciferase activity against the concentration of 6-Methoxy-2-phenylquinoline-4-carboxylic acid to determine the IC₅₀ value (the concentration at which 50% of the agonist-induced AHR activity is inhibited).
Workflow: AHR Reporter Gene Assay
Caption: A streamlined workflow for assessing AHR antagonism using a reporter gene assay.
Protocol 3: Analysis of Endogenous AHR Target Gene Expression by RT-qPCR
Objective: To validate the inhibitory effect of 6-Methoxy-2-phenylquinoline-4-carboxylic acid on the expression of endogenous AHR target genes.
Cell Line Recommendation:
-
HepG2 cells: A human hepatoma cell line that expresses a functional AHR.
-
Primary hepatocytes: For more physiologically relevant studies.
Materials:
-
Selected cell line
-
6- or 12-well cell culture plates
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid working solutions
-
AHR agonist (e.g., TCDD)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6- or 12-well plates and allow them to adhere overnight.
-
Follow the same pre-treatment and agonist stimulation steps as described in Protocol 2.
-
-
RNA Extraction:
-
After the incubation period, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, primers for the target gene (e.g., CYP1A1) and a housekeeping gene, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Compare the expression levels in cells treated with the agonist alone versus those co-treated with the agonist and 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Potential Alternative Applications: Exploring HDAC and SIRT3 Inhibition
Recent studies have highlighted that derivatives of 2-phenylquinoline-4-carboxylic acid can act as inhibitors of histone deacetylases (HDACs), particularly HDAC3, and sirtuin 3 (SIRT3).[11][12][13][14] While the specific activity of the 6-methoxy substituted version is yet to be fully elucidated, researchers may consider exploring these alternative mechanisms of action. Assays to investigate these possibilities would include in vitro HDAC or SIRT3 enzymatic assays and cellular assays to measure changes in protein acetylation.
Troubleshooting and Considerations
-
Cytotoxicity: It is essential to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of 6-Methoxy-2-phenylquinoline-4-carboxylic acid for the specific cell line being used.
-
Compound Stability: While generally stable, prolonged exposure to light and air should be avoided. Freshly prepared working solutions are recommended for optimal results.
Conclusion
6-Methoxy-2-phenylquinoline-4-carboxylic acid presents a valuable tool for researchers investigating the AHR signaling pathway. By leveraging the protocols and insights provided in these application notes, scientists can effectively design and execute experiments to characterize its biological activity and explore its therapeutic potential. The structural similarities to known AHR antagonists suggest a promising avenue for its application in cell-based assays, with the potential for further exploration into its effects on other cellular targets.
References
- Zhao, B., et al. (2010). CH223191 is a ligand-selective antagonist of the Ah (dioxin) receptor. Toxicological Sciences, 117(2), 393-403.
-
Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Retrieved from [Link]
-
InvivoGen. CH-223191 - AhR Antagonist. Retrieved from [Link]
- DiNatale, B. C., et al. (2010). Development of novel CH223191-based antagonists of the aryl hydrocarbon receptor. Journal of Pharmacology and Experimental Therapeutics, 335(3), 675-684.
- Zapata, J. C., et al. (2023). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Viruses, 15(7), 1541.
-
Molecules. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
Wikipedia. Aryl hydrocarbon receptor. Retrieved from [Link]
Sources
- 1. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 2. invivogen.com [invivogen.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CH 223191 | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 7. CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
in vitro P-glycoprotein inhibition assay using 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Title: A Robust In Vitro Assay for the Characterization of P-glycoprotein Inhibition by Novel Chemical Entities: A Case Study with 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Abstract
P-glycoprotein (P-gp, ABCB1) is a critical ATP-dependent efflux transporter that plays a pivotal role in drug disposition and multidrug resistance (MDR) in oncology.[1][2][3] Its broad substrate specificity allows it to extrude a wide variety of xenobiotics, impacting their absorption, distribution, and elimination.[4][5] Consequently, the inhibition of P-gp is a key area of investigation in drug development to overcome MDR and mitigate the risk of drug-drug interactions (DDIs).[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting an in vitro P-gp inhibition assay using the fluorescent substrate Calcein-AM. The protocol is designed to be a self-validating system for screening and characterizing novel compounds, exemplified here with the test article 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Introduction: The Significance of P-glycoprotein in Modern Drug Development
P-glycoprotein, a 170 kDa transmembrane protein, is a member of the ATP-binding cassette (ABC) transporter superfamily.[] It functions as a biological barrier by actively pumping a vast array of structurally diverse compounds out of cells.[9] This efflux mechanism is crucial in both physiological and pathological contexts. In healthy tissues, P-gp is strategically expressed in the epithelial cells of the small intestine, the canalicular membrane of hepatocytes, the apical membrane of renal proximal tubules, and the blood-brain barrier, where it limits the systemic and central nervous system exposure to toxins and drugs.[4][5]
However, the overexpression of P-gp in cancer cells is a major contributor to the failure of chemotherapy, a phenomenon known as multidrug resistance (MDR).[1][10][11] P-gp can actively transport a wide range of anticancer drugs, thereby reducing their intracellular concentration to sub-therapeutic levels.[3] Furthermore, in the context of polypharmacy, the inhibition of P-gp by one drug can lead to a significant increase in the systemic exposure of a co-administered drug that is a P-gp substrate, potentially causing adverse effects. For these reasons, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend the in vitro evaluation of new chemical entities for their potential to inhibit P-gp.[12][13]
This application note details a robust and high-throughput method for assessing P-gp inhibition using a Calcein-AM accumulation assay in a P-gp overexpressing cell line. Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane.[14] Inside the cell, it is hydrolyzed by intracellular esterases into the hydrophilic and highly fluorescent molecule, calcein.[14] Calcein itself is not a P-gp substrate and is well-retained within the cell. However, Calcein-AM is a substrate for P-gp and is actively effluxed from cells with high P-gp expression, resulting in low intracellular fluorescence.[15] In the presence of a P-gp inhibitor, the efflux of Calcein-AM is blocked, leading to its intracellular accumulation and subsequent hydrolysis to fluorescent calcein. Therefore, an increase in intracellular fluorescence is directly proportional to the P-gp inhibitory activity of the test compound.
Assay Principle & Workflow
The fundamental principle of this assay is the competitive or non-competitive inhibition of P-gp-mediated efflux of a fluorescent substrate. A cell line overexpressing human P-gp (e.g., MDCK-MDR1) is pre-incubated with the test compound, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, at various concentrations. Subsequently, the fluorescent P-gp substrate, Calcein-AM, is added. The ability of the test compound to inhibit P-gp will result in the intracellular accumulation of Calcein-AM, which is then cleaved by esterases to produce a fluorescent signal. The intensity of this signal is quantified using a fluorescence plate reader and is proportional to the degree of P-gp inhibition.
Diagram of the P-gp Inhibition Assay Workflow
Sources
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: tissue distribution, substrates, and functional consequences of genetic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - P-glycoprotein ABCB1: a major player in drug handling by mammals [jci.org]
- 6. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. pnas.org [pnas.org]
- 12. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
HDAC inhibitor screening with 6-Methoxy-2-phenylquinoline-4-carboxylic acid derivatives
Application Note & Protocol
High-Throughput Screening of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors
For: Researchers, scientists, and drug development professionals in oncology and epigenetic therapy.
Introduction: The Epigenetic Promise of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, the aberrant activity of HDACs is linked to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.
The therapeutic potential of HDAC inhibitors (HDACis) has been extensively explored, with several compounds approved for the treatment of hematological malignancies. The quinoline scaffold has emerged as a promising pharmacophore for the development of novel HDACis due to its structural versatility and ability to interact with the active site of HDAC enzymes. This application note provides a comprehensive guide to the screening and characterization of a specific class of these compounds: 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives.
The Quinoline Advantage: A Privileged Scaffold for HDAC Inhibition
The 6-methoxy-2-phenylquinoline-4-carboxylic acid core structure possesses key features that make it an attractive candidate for HDAC inhibition:
-
Zinc-Binding Group: The carboxylic acid moiety at the 4-position can act as a zinc-binding group, chelating the essential zinc ion in the active site of HDACs, a critical interaction for inhibitory activity.
-
Aromatic Scaffolding: The planar quinoline ring system provides a rigid scaffold that can be readily functionalized to optimize interactions with the enzyme's active site tunnel and surface.
-
Lipophilic Phenyl Group: The 2-phenyl substituent can be modified to enhance potency and selectivity for different HDAC isoforms.
This note will guide you through a robust screening cascade to identify and validate novel HDAC inhibitors based on this promising chemical scaffold.
Mechanism of Action: HDAC Inhibition by Quinoline Derivatives
The primary mechanism of action for these quinoline-based HDAC inhibitors involves their interaction with the catalytic domain of HDAC enzymes.
Figure 2: A tiered approach for screening HDAC inhibitors.
Protocols
Primary Screening: Fluorogenic Pan-HDAC Assay
This initial screen is designed for high-throughput evaluation of a compound library against total HDAC activity.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) (as a positive control inhibitor)
-
Test compounds (solubilized in DMSO)
-
384-well black microplates
Protocol:
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate. For the dose-response curve, perform serial dilutions.
-
Enzyme Preparation: Dilute the HeLa nuclear extract in Assay Buffer to a concentration that yields a robust signal-to-background ratio.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the test compounds.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Add 5 µL of the fluorogenic HDAC substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination & Development: Add 15 µL of HDAC Developer to each well. Incubate at 37°C for 15 minutes.
-
Fluorescence Reading: Read the fluorescence intensity on a microplate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Data Interpretation:
| Compound | IC50 (µM) | Max Inhibition (%) |
| Lead Candidate 1 | 0.5 | 98 |
| Lead Candidate 2 | 1.2 | 95 |
| Trichostatin A | 0.01 | 100 |
Table 1: Example data from the primary pan-HDAC assay.
Secondary Screening: HDAC Isoform Selectivity
This assay is crucial for determining the selectivity of hit compounds against individual HDAC isoforms.
Principle: Similar to the primary screen, but using recombinant human HDAC isoforms instead of a nuclear extract.
Protocol:
-
Follow the same procedure as the primary screen, but substitute the HeLa nuclear extract with individual recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Perform dose-response experiments for each hit compound against each HDAC isoform.
-
Calculate the IC50 values for each compound against each isoform.
Data Interpretation:
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC6 IC50 (µM) |
| Lead Candidate 1 | 0.4 | 0.6 | >50 |
| Lead Candidate 2 | 5.1 | 4.8 | 0.9 |
| Reference Compound A | 0.1 | 0.2 | 10.5 |
Table 2: Example isoform selectivity data.
Cellular Assay: Western Blot for Histone Acetylation
This assay validates the on-target activity of the compounds in a cellular context.
Principle: Treatment of cells with an HDAC inhibitor should lead to an increase in the acetylation of histones, which can be detected by Western blotting using an antibody specific for acetylated histones.
Materials:
-
Cancer cell line (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion and Future Directions
The described screening cascade provides a robust framework for the identification and characterization of 6-methoxy-2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors. Positive hits from this workflow can be further investigated in more complex cellular models and eventually in in vivo studies to assess their therapeutic potential. The modular nature of the quinoline scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Gryder, B. E., Sodji, Q. H., & Oyelere, A. K. (2012). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future medicinal chemistry, 4(4), 505–524. [Link]
-
Mottamal, M., Zheng, S., Huang, T. L., & Wang, G. (2015). Histone deacetylase inhibitors in clinical studies as templates for new drug design. Molecules (Basel, Switzerland), 20(3), 3898–3941. [Link]
Application Note & Protocols: A Tiered Strategy for In Vitro Profiling of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically grounded guide for the preclinical in vitro evaluation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a novel compound from a chemical class known for diverse biological activities.[1][2] Recognizing that its specific anticancer mechanism is yet to be fully elucidated, we present a structured, tiered approach to assay development. This guide moves logically from broad initial screening for cytotoxic and cytostatic effects to more complex, mechanistic assays designed to probe the underlying biology of the compound's activity, such as the induction of apoptosis and cell cycle arrest.[3][4] Protocols are detailed with an emphasis on the scientific rationale behind methodological choices, inclusion of critical controls, and robust data analysis. The aim is to equip researchers with a self-validating workflow to rigorously characterize the anticancer potential of this and other novel chemical entities.
Introduction and Strategic Overview
Quinoline-4-carboxylic acid derivatives represent a versatile scaffold that has been extensively explored for therapeutic potential, demonstrating activities ranging from anticancer to antimicrobial effects.[1][2][5] Preliminary studies suggest that compounds like 6-Methoxy-2-phenylquinoline-4-carboxylic acid may inhibit cancer cell proliferation, though comprehensive research is required to validate these findings and understand the mechanisms of action.[6]
The critical challenge in early-stage drug discovery is to efficiently and accurately characterize a compound's biological effects. A tiered or phased approach is the most logical and resource-effective strategy.[7] This application note is structured around such a workflow, designed to answer three fundamental questions in sequence:
-
Phase I: Does it work? Initial high-throughput screening to determine if the compound has any biological activity against a panel of cancer cell lines and to identify its potency.
-
Phase II: How does it work? Secondary assays to elucidate the mechanism of action. Does it kill cells (apoptosis) or just stop their growth (cell cycle arrest)?
-
Phase III: What does it target? Tertiary, hypothesis-driven assays to investigate the potential molecular pathways modulated by the compound.
This structured approach ensures that effort is focused and that each experimental phase informs the design of the next.
Integrated Experimental Workflow
The diagram below illustrates the proposed tiered approach for characterizing 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Caption: Principle of Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Plate cells in 6-well plates and treat with Compound Q at concentrations around the GI₅₀ and TGI values for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry, exciting at 488 nm and measuring FITC emission (typically ~530 nm) and PI emission (typically >670 nm).
Cell Cycle Analysis: Propidium Iodide Staining
Expertise & Rationale
If a compound is cytostatic rather than cytotoxic, it is likely interfering with the cell division cycle. This assay quantifies the DNA content of cells to determine the proportion of the population in each phase (G0/G1, S, and G2/M). [8][9]
-
Principle: PI is a stoichiometric DNA intercalator, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. [8][10]Cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N), while cells in the S phase (DNA synthesis) have an intermediate amount. [8]By fixing cells to make them permeable to PI and treating with RNase A (to prevent staining of double-stranded RNA), we can generate a DNA content histogram. [10]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvest: Harvest all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with 1X PBS. Resuspend the pellet in 300 µL of PBS, then add 700 µL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [11][12]Fix for at least 30 minutes on ice (or store at -20°C for weeks).
-
Washing: Centrifuge the fixed cells (note: a higher g-force may be needed, e.g., 800 x g) and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes. [11]7. Analysis: Analyze by flow cytometry, using a linear scale for the PI fluorescence channel.
Apoptosis Confirmation: Caspase-Glo® 3/7 Assay
Expertise & Rationale
To confirm that the cell death observed in the Annexin V assay is due to classical apoptosis, it is crucial to measure the activity of key executioner enzymes.
-
Principle: Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. [13]The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7. [13][14]This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample. [14]This "add-mix-measure" format is simple and highly sensitive. [14][15]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating & Treatment: Plate cells in a white-walled, clear-bottom 96-well plate. Treat with Compound Q for a shorter duration (e.g., 6, 12, 24 hours) as caspase activation is an earlier event than membrane flipping.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). [13]3. Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Phase III Protocol: Hypothesis-Driven Pathway Analysis
The results from Phase II (e.g., cell cycle arrest at G2/M, induction of apoptosis) can provide clues to the compound's molecular target. Many quinoline derivatives are known to interact with key signaling pathways in cancer. [2][3]A common and critical survival pathway frequently dysregulated in cancer is the PI3K/Akt pathway. [16][17][18]Investigating this pathway serves as an excellent example of a hypothesis-driven next step.
Expertise & Rationale
-
Hypothesis: 6-Methoxy-2-phenylquinoline-4-carboxylic acid induces apoptosis by inhibiting the pro-survival PI3K/Akt signaling pathway.
-
Assay: Western blotting is the ideal technique to test this hypothesis. It allows for the specific detection of both the total amount of a protein (e.g., Total Akt) and its activated, phosphorylated form (e.g., Phospho-Akt Ser473). [19][20]A decrease in the ratio of p-Akt to Total Akt upon compound treatment would support the hypothesis. [21]
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Detailed Protocol: Western Blot for p-Akt/Total Akt
-
Cell Treatment & Lysis: Treat cells in 6-well plates with Compound Q for a short duration (e.g., 1-6 hours) to capture changes in signaling. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [21]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). [22][23]7. Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for Total Akt and a loading control (e.g., GAPDH or β-actin).
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
NCI-60 Screening Methodology. National Cancer Institute. [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2021). Methods and Protocols. [Link]
-
PI3K/Akt signalling pathway and cancer. (2004). Cancer Treatment Reviews. [Link]
-
Can someone advise on a detection problem p-Akt in western blot? ResearchGate. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). Journal of Biomolecular Screening. [Link]
-
Detection of phosphorylated Akt and MAPK in cell culture assays. (2018). MethodsX. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Research. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). Journal of Biomolecular Screening. [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]
-
The NCI-60 screen and COMPARE algorithm as described by the original developers. National Cancer Institute. [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. [Link]
-
PI3K/AKT Signaling in Cancer. PubChem. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]
-
Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (2009). Molecular Cancer Therapeutics. [Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem. [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Optimization of the sulforhodamine B colorimetric assay. (2005). Journal of Pharmacological and Toxicological Methods. [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]
-
PI3K-AKT Pathway Explained. YouTube. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). SLAS Discovery. [Link]
-
Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. University of Massachusetts Medical School. [Link]
-
Classic NCI-60 Screen (Archived). National Cancer Institute. [Link]
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 6. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 18. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes & Protocols: Strategic Functional Group Modifications of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid for Drug Discovery
Introduction
The 6-methoxy-2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development. Compounds bearing this core have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antioxidant agents.[1] Its rigid, planar structure and the presence of three distinct, chemically addressable functional groups make it an ideal starting point for generating diverse chemical libraries to probe structure-activity relationships (SAR).
This guide provides a detailed technical overview and actionable protocols for the strategic modification of 6-methoxy-2-phenylquinoline-4-carboxylic acid. We will explore the chemical logic and experimental methodologies for derivatizing the three key functional regions:
-
The Carboxylic Acid (C4-Position): A versatile handle for amide and ester formation, or replacement with bioisosteres to modulate physicochemical properties.
-
The 2-Phenyl Ring: A site for introducing substituents to enhance potency, selectivity, and metabolic stability.
-
The 6-Methoxy Group: A key modulator of electronic properties and a potential site for metabolic transformation.
The protocols herein are designed to be self-validating, explaining the causality behind each step to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Part 1: Modification of the Carboxylic Acid Group (C4-Position)
The carboxylic acid at the C4 position is arguably the most frequently modified functional group on this scaffold. Its acidity and ability to act as a hydrogen bond donor/acceptor often make it crucial for target engagement. However, this same acidity can lead to poor cell permeability and rapid clearance. The following modifications are designed to optimize these properties.
A. Amide Bond Formation: Expanding Chemical Diversity
Expertise & Experience: Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the quinoline core to a vast array of amine-containing fragments.[2] This strategy is employed to explore new binding pockets, improve solubility, and enhance biological activity. The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired reaction scale. Reagents like HATU and EDC are favored for their high efficiency and mild reaction conditions, minimizing side reactions.[3][4]
Experimental Protocol: General Amide Coupling using HATU
This protocol describes the coupling of 6-methoxy-2-phenylquinoline-4-carboxylic acid with a generic primary or secondary amine.
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
HATU (1,1'-[Azobis(cyclohexanecarbonyl)]dipiperidine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add DIPEA (3.0 eq) followed by HATU (1.2 eq). The reaction mixture may turn yellow.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x). The aqueous washes remove unreacted amine, excess reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activating Agent | Key Advantages | Considerations |
| HATU | Uronium Salt | Fast reaction times, high yields, low racemization | Higher cost, can be moisture sensitive |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts | Slower reactions, potential for side reactions |
| DCC | Carbodiimide | Inexpensive, effective | Forms insoluble dicyclohexylurea (DCU) byproduct, can be difficult to remove |
Visualization: Amide Coupling Workflow
Sources
Application Notes and Protocols for the Esterification and Decarboxylation of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the esterification and decarboxylation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Significance of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid Derivatives
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a versatile scaffold in medicinal chemistry and materials science.[1] Its derivatives have shown potential as anticonvulsants, antimicrobial agents, and even anticancer therapeutics.[1] The quinoline ring system is a prominent feature in numerous natural products and pharmaceuticals, and the 2-phenylquinoline-4-carboxylic acid moiety, in particular, has been identified as a crucial component for antibacterial activity.[2] The ability to functionalize the carboxylic acid group through esterification or to remove it via decarboxylation opens up a vast chemical space for the development of novel compounds with tailored properties.[1]
Ester derivatives of 6-Methoxy-2-phenylquinoline-4-carboxylic acid are often synthesized to enhance pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug efficacy. Decarboxylation, on the other hand, provides access to 6-methoxy-2-phenylquinoline, a core structure for further elaboration in drug discovery programs.
This guide will delve into the practical aspects of performing these two key transformations, offering detailed protocols, mechanistic insights, and guidance on product purification and characterization.
Esterification of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
The conversion of the carboxylic acid to an ester can be achieved through several methods. The choice of method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or high-temperature conditions. Two reliable methods are presented here: the classic Fischer-Speier esterification for simple alkyl esters and the milder Steglich esterification for more complex or sensitive alcohols.
Method 1: Fischer-Speier Esterification
This acid-catalyzed esterification is a reversible reaction that is driven to completion by using a large excess of the alcohol, which often serves as the solvent, and by removing the water formed during the reaction.[3][4][5][6][7] It is a cost-effective method suitable for the synthesis of simple methyl or ethyl esters.[8]
Mechanism Overview: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]
Experimental Protocol: Synthesis of Methyl 6-Methoxy-2-phenylquinoline-4-carboxylate
-
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq).
-
Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Expected Outcome: Methyl 6-methoxy-2-phenylquinoline-4-carboxylate as a solid product.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Provides the acidic environment necessary for the protonation of the carboxylic acid. |
| Solvent/Reagent | Excess Methanol | Acts as both the nucleophile and the solvent, driving the equilibrium towards the product side. |
| Temperature | Reflux | Increases the reaction rate.[9] |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst to prevent ester hydrolysis during purification. |
Method 2: Steglich Esterification
For more sensitive or sterically hindered alcohols, the Steglich esterification offers a milder alternative.[10][11] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate ester formation at room temperature.[1][4][11]
Mechanism Overview: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this species to form the ester, regenerating the DMAP catalyst. DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct.[1][4]
Experimental Protocol: Synthesis of a Generic Ester of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
-
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid
-
Alcohol of choice (e.g., isopropanol, benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
0.5 N Hydrochloric acid (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 6-Methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Coupling Agent | DCC | Activates the carboxylic acid to facilitate nucleophilic attack by the alcohol. |
| Catalyst | DMAP | Acts as an acyl transfer agent, accelerating the reaction and suppressing side reactions.[4] |
| Solvent | Anhydrous DCM | A polar aprotic solvent that dissolves the reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Mild conditions that are suitable for sensitive substrates.[11] |
| Work-up | Filtration of DCU | Removes the main byproduct of the coupling reaction. |
Workflow for Esterification of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
Caption: Comparative workflow for Fischer and Steglich esterification.
Decarboxylation of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids.[12] However, several methods have been developed that utilize heat or metal catalysts to facilitate this reaction.
Method 1: Copper-Catalyzed Decarboxylation
The copper-quinoline decarboxylation is a classic method for the decarboxylation of aromatic carboxylic acids. The reaction is typically performed at high temperatures in a high-boiling solvent like quinoline, with copper powder or a copper salt acting as the catalyst. The use of copper salts, such as cuprous oxide or cupric salts, can lead to faster reactions compared to copper metal. The mechanism is believed to involve the formation of an organocopper intermediate.
Mechanism Overview: The reaction is thought to proceed through the formation of a copper carboxylate salt. Upon heating, this salt undergoes decarboxylation to form an aryl-copper intermediate, which is then protonated by a proton source in the reaction mixture (often the solvent or trace water) to yield the decarboxylated product.
Experimental Protocol: Synthesis of 6-Methoxy-2-phenylquinoline
-
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid
-
Copper(I) oxide or Copper powder
-
Quinoline
-
Toluene
-
Hydrochloric acid (2 N aqueous solution)
-
Sodium hydroxide (2 N aqueous solution)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-Methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq) and a catalytic amount of copper(I) oxide (e.g., 0.1-0.2 eq).
-
Add quinoline as the solvent.
-
Heat the reaction mixture to a high temperature (typically 180-220 °C) and monitor the evolution of carbon dioxide. The reaction progress can also be monitored by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and wash with 2 N HCl to remove the quinoline.
-
Wash the organic layer with 2 N NaOH to remove any unreacted starting material, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Safety Note: This reaction is performed at high temperatures. Ensure proper shielding and temperature control. Conduct the reaction in a well-ventilated fume hood.
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) oxide | Facilitates the decarboxylation process, likely through an organocopper intermediate. |
| Solvent | Quinoline | High-boiling solvent that can also act as a ligand for the copper catalyst. |
| Temperature | 180-220 °C | High temperature is required to overcome the activation energy for decarboxylation. |
| Work-up | HCl wash | Removes the high-boiling quinoline solvent. |
Method 2: Silver-Catalyzed Protodecarboxylation
A milder alternative to the high-temperature copper-catalyzed method is the silver-catalyzed protodecarboxylation of heteroaromatic carboxylic acids. This reaction can often be performed at lower temperatures and with good efficiency.
Mechanism Overview: The reaction is initiated by the formation of a silver carboxylate complex. This complex then undergoes decarboxylation to release CO₂ and form an aryl-silver intermediate. Subsequent protodemetalation, often by a proton source like acetic acid or the starting carboxylic acid itself, yields the decarboxylated product and regenerates a silver species to continue the catalytic cycle.[13]
Experimental Protocol: Synthesis of 6-Methoxy-2-phenylquinoline
-
Materials:
-
6-Methoxy-2-phenylquinoline-4-carboxylic acid
-
Silver(I) carbonate (Ag₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid (AcOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction vial, add 6-Methoxy-2-phenylquinoline-4-carboxylic acid (1.0 eq), silver(I) carbonate (0.1 eq), and DMSO.
-
Add a co-catalyst such as acetic acid (0.2 eq).
-
Seal the vial and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine to remove the DMSO and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Silver(I) carbonate | Efficient catalyst for the protodecarboxylation of heteroaromatic carboxylic acids. |
| Solvent | DMSO | High-boiling polar aprotic solvent suitable for this transformation. |
| Co-catalyst | Acetic Acid | Can facilitate the protodemetalation step. |
| Temperature | 120-140 °C | Milder conditions compared to traditional copper-catalyzed methods. |
Logical Flow of Decarboxylation
Caption: Decision and workflow for decarboxylation.
Conclusion
The esterification and decarboxylation of 6-Methoxy-2-phenylquinoline-4-carboxylic acid are fundamental transformations that enable the synthesis of a wide array of derivatives for potential applications in drug discovery and materials science. The choice of reaction conditions should be guided by the specific substrate and the desired product. The protocols provided in these application notes offer reliable starting points for researchers to explore the rich chemistry of this important heterocyclic scaffold. Careful execution of these procedures, coupled with a solid understanding of the underlying mechanisms, will undoubtedly lead to successful synthetic outcomes.
References
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]
- Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
The Organic Chemistry Tutor. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- MDPI. (2018).
-
Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control? Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Hayani, et al. (2021). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
PMC. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
-
Dalton Transactions. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Retrieved from [Link]
-
University of Toronto. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. lneya.com [lneya.com]
- 13. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Doebner Synthesis of Quinolines
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the Doebner synthesis of quinolines. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this classic and powerful reaction to construct quinoline scaffolds. The Doebner reaction, in its original form, provides a direct route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][2] Closely related is the Doebner-von Miller reaction, which employs α,β-unsaturated carbonyl compounds to yield substituted quinolines.[3][4]
While indispensable, these reactions are notoriously sensitive to reaction conditions and can be plagued by side reactions that significantly impact yield, purity, and reproducibility.[1] This guide addresses the most common challenges encountered in the laboratory, providing not just solutions but also the mechanistic reasoning behind them to empower you to make informed decisions in your experimental design.
Troubleshooting Guides and FAQs
Q1: My reaction has produced a significant amount of intractable tar, and the yield is very low. What's happening and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
This is the most frequently encountered issue in Doebner-type syntheses. The formation of a thick, dark, polymeric tar is almost always due to the acid-catalyzed self-polymerization or condensation of the highly reactive carbonyl starting material (either the aldehyde or the α,β-unsaturated carbonyl compound).[5][6] Harsh acidic conditions and high temperatures create an environment where these substrates react with themselves faster than with the aniline intermediate, leading to a complex mixture of high-molecular-weight byproducts.
Troubleshooting Steps:
-
Control the Reagent Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound or aldehyde slowly and in a controlled manner to the heated acidic solution of the aniline.[6] This maintains a low instantaneous concentration of the carbonyl component, favoring the desired bimolecular reaction over self-polymerization.
-
Optimize the Catalyst System: The choice of acid is critical. While strong Brønsted acids (HCl, H₂SO₄) are traditional, they can be overly aggressive.[5] Consider screening a panel of milder Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) or solid acid catalysts, which can promote the cyclization at lower temperatures and with greater selectivity, thereby reducing charring.[5][7][8]
-
Maintain Strict Temperature Control: Excessive heat is a primary driver of polymerization.[5] Identify the minimum effective temperature required for the reaction to proceed at a reasonable rate. If the reaction is highly exothermic, especially during reagent addition, initial cooling may be necessary to keep it under control.[6]
-
Consider In Situ Generation: For the Doebner-von Miller reaction, the α,β-unsaturated carbonyl can be generated in situ from an aldol condensation (the Beyer method).[6] This ensures the reactive species is consumed as it is formed, preventing buildup and subsequent polymerization.
Q2: My final product is contaminated with a significant amount of dihydroquinoline. How can I ensure complete aromatization?
A2: Understanding and Driving the Oxidation Step
The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[9] In many cases, this is designed to occur via a hydrogen transfer mechanism where an imine, formed from a second molecule of aniline and the aldehyde, acts as the internal oxidizing agent.[9] If this process is inefficient, or if the oxidant is consumed by side reactions, the dihydroquinoline intermediate will persist in your final product.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: The oxidation step can be slow. Ensure you are running the reaction long enough for the aromatization to complete. Monitoring the disappearance of the dihydroquinoline intermediate by TLC or LC-MS is crucial.[5] In some cases, a higher temperature may be required to drive the final oxidation.[5]
-
Ensure Sufficient Oxidant: Verify that the stoichiometry of your reactants allows for the formation of sufficient imine to act as the hydrogen acceptor. A slight excess of the aldehyde and aniline may be beneficial.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are difficult to avoid under the reaction conditions, a separate oxidation step on the crude product can be highly effective. After the main reaction, the isolated and partially purified product can be treated with a suitable oxidizing agent such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to cleanly convert the remaining dihydroquinoline to the desired aromatic product.[5]
Q3: I'm using an aniline with an electron-withdrawing group, and my yields are consistently poor. How can I improve the reaction efficiency?
A3: Enhancing the Reactivity of Deactivated Anilines
Anilines bearing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are notoriously poor substrates for the classical Doebner reaction.[9][10] Their reduced nucleophilicity slows down the initial critical steps—either the Michael addition or the formation of the Schiff base—making them uncompetitive with the side reactions discussed above.
Troubleshooting Steps:
-
Employ a More Potent Lewis Acid Catalyst: Standard conditions are often insufficient for these deactivated substrates. The use of a stronger Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or boron trifluoride-tetrahydrofuran complex (BF₃·THF), has been shown to effectively catalyze the reaction and provide good yields where other acids fail.[10]
-
Optimize Solvent and Temperature: The choice of solvent can influence the reactivity. Aprotic solvents like acetonitrile or dichloroethane may be more suitable than protic solvents for these reactions when using potent Lewis acid catalysts.[10] It is essential to carefully optimize the temperature, as these reactions may require heating to 65 °C or higher to proceed effectively.[10]
-
Dropwise Addition of Pyruvic Acid: To prevent the decomposition of pyruvic acid at higher temperatures, which can further lower yields, a slow, dropwise addition of the pyruvic acid to the mixture of the aniline, aldehyde, and catalyst can improve the outcome.[10]
Q4: I've isolated an unexpected 2-methylquinoline-4-carboxylic acid byproduct. Where did it come from?
A4: Identifying a Competing Reaction Pathway
Recent studies have identified the formation of 2-methylquinoline-4-carboxylic acid derivatives as a newly recognized byproduct in the Doebner synthesis.[1] This occurs when the aniline reacts directly with pyruvic acid in a separate pathway that does not involve the aldehyde component. This side reaction appears to be particularly favored when the aniline possesses electron-donating groups, which enhances its reactivity towards pyruvic acid.[1]
Troubleshooting Steps:
-
Modify Order of Addition: Try forming the Schiff base between the aniline and the aldehyde first before the addition of pyruvic acid. This can favor the intended three-component pathway over the two-component side reaction.
-
Adjust Stoichiometry: Carefully control the stoichiometry to avoid having excess aniline and pyruvic acid available to react before the aldehyde is incorporated.
-
Control Temperature: Lowering the initial reaction temperature may help modulate the relative rates of the competing reaction pathways.
Summary of Key Parameters for Optimization
| Parameter | Common Issue | Recommended Action | Mechanistic Rationale |
| Temperature | Tar formation; Incomplete reaction. | Maintain the lowest effective temperature; optimize for the specific substrate and catalyst.[5] | High temperatures accelerate the polymerization of carbonyls.[5] Some steps, like oxidation, may require higher heat. |
| Acid Catalyst | Low yield, especially with deactivated anilines; Tar formation. | Screen both Brønsted and Lewis acids (e.g., HCl, ZnCl₂, BF₃·Et₂O).[5][10] | The optimal catalyst balances the rate of the desired cyclization against side reactions like polymerization.[5] |
| Reagent Addition | Polymerization of carbonyl component. | Add the aldehyde or α,β-unsaturated carbonyl slowly to the aniline solution.[6] | Keeps the instantaneous concentration of the electrophile low, favoring reaction with the aniline over self-condensation. |
| Aniline Substrate | Low reactivity with electron-withdrawing groups (EWGs). | Use a stronger Lewis acid catalyst (e.g., BF₃·Et₂O) and higher temperatures.[10] | EWGs reduce the nucleophilicity of the aniline, requiring more forcing conditions to initiate the reaction.[9] |
Visualizing the Doebner Synthesis: Main and Side Reaction Pathways
The following diagram illustrates the desired reaction pathway for the Doebner synthesis alongside the major competing side reactions that can reduce the yield and purity of the final product.
Caption: Main and side reaction pathways in the Doebner synthesis.
Example Protocol: Minimizing Tar Formation in a Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol incorporates troubleshooting principles to minimize the common side reaction of polymerization.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reactants: To the flask, add aniline (1 equivalent) and concentrated hydrochloric acid (approx. 3 equivalents). Stir to form the aniline hydrochloride salt.
-
Controlled Addition: Slowly add crotonaldehyde (1.2 equivalents) dropwise to the stirred, heated (e.g., 80-90 °C) mixture over 30-60 minutes. Maintaining a slow addition rate is critical to prevent polymerization.[6]
-
Catalyst Addition (Optional): If using a Lewis acid, add anhydrous zinc chloride (0.5 equivalents) after the crotonaldehyde addition is complete.[6]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting aniline is consumed (typically several hours).
-
Workup - Neutralization: After completion, cool the reaction mixture and carefully make it strongly alkaline by adding a concentrated sodium hydroxide or potassium hydroxide solution. This neutralizes the acid and liberates the free quinoline base.
-
Isolation: The product can be isolated by steam distillation or by extraction with a suitable organic solvent (e.g., dichloromethane or toluene). The crude product should then be purified by column chromatography or distillation.
References
-
Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 1947-1955. [Link]
-
Wikipedia. (n.d.). Doebner reaction. [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
YouTube. (2021). DOEBNER-MILLER REACTION | | Mechanism | Applications | Easiest explanation | Handwritten easy notes. [Link]
-
ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
Takeda, K., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]
-
ACS Publications. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]
-
ACS Publications. (2009). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]
-
ResearchGate. (2015). Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. [Link]
-
PMC - NIH. (2023). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
ResearchSpace@UKZN. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]
-
MDPI. (2011). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. iipseries.org [iipseries.org]
- 3. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude 6-Methoxy-2-phenylquinoline-4-carboxylic acid by recrystallization
Technical Support Center: Purification of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid
Welcome to the technical support guide for the purification of crude 6-Methoxy-2-phenylquinoline-4-carboxylic acid (C₁₇H₁₃NO₃, MW: 279.29 g/mol )[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our focus is on recrystallization, a powerful technique for achieving high purity by leveraging temperature-dependent solubility differences between the target compound and its impurities.
The insights provided herein are based on established chemical principles and practical laboratory experience to ensure you can confidently navigate the challenges of purifying this important quinoline derivative.
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Question 1: My product isn't crystallizing out of the solution, even after cooling. What's wrong?
Answer: This is a common issue that typically points to a failure to achieve supersaturation. The solution is likely too dilute.
-
Causality: Crystallization occurs when a solution contains more dissolved solute than can normally be held at a given temperature (supersaturation). If an excessive volume of solvent was used during the initial dissolution step, the concentration of your target compound may not reach the supersaturation point upon cooling.[2]
-
Solutions & Protocol:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the solution. A seed crystal provides a template for other molecules to crystallize upon.[2]
-
-
Increase Concentration: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, which could cause the product to "crash out" non-selectively with impurities. After reducing the volume by 10-15%, allow the solution to cool slowly again.
-
Extended Cooling: Place the flask in an ice bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Question 2: Instead of crystals, my product separated as an oily liquid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] Given that 6-Methoxy-2-phenylquinoline-4-carboxylic acid has a high melting point (decomposes around 280°C[4]), this is likely due to the presence of impurities significantly depressing the melting point of the mixture.
-
Causality: The high concentration of impurities can create a low-melting eutectic mixture with your product. When this mixture separates from the solvent, it does so as a liquid ("oil") rather than a solid crystalline lattice.
-
Solutions & Protocol:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount (10-20% of the original volume) of additional hot solvent to lower the saturation point.
-
Lower the Cooling Temperature: Allow the solution to cool much more slowly. A slower cooling rate can sometimes favor crystal lattice formation over oiling out.
-
Change Solvents: The chosen solvent's boiling point may be too high. Consider re-attempting the recrystallization with a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol). Then, slowly add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly.[5]
-
Question 3: My final product is discolored and the yield is low. What went wrong?
Answer: This suggests two separate issues: the presence of colored, soluble impurities and potential loss of product during procedural steps.
-
Causality (Discoloration): Crude products from Pfitzinger or Doebner syntheses can contain colored byproducts.[6][7][8] These are often highly conjugated molecules that are soluble in the recrystallization solvent and become trapped in the crystal lattice if the cooling is too rapid.
-
Causality (Low Yield): Product loss can occur from using too much solvent, premature crystallization during hot filtration, or washing the final crystals with a solvent that is too warm.[9]
-
Solutions & Protocol:
-
Decolorization:
-
After dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal.
-
Boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before cooling.[10] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Maximizing Yield:
-
Minimize Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve the crude solid.
-
Prevent Premature Crystallization: During hot filtration, use a stemless funnel and pre-heat both the funnel and the receiving flask with hot solvent vapor to prevent the product from crystallizing in the apparatus.[3]
-
Thorough Cooling: Ensure the filtrate is cooled completely (an ice bath is recommended) before collecting the crystals.
-
Cold Wash: Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities without dissolving a significant amount of the product.
-
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for recrystallizing 6-Methoxy-2-phenylquinoline-4-carboxylic acid?
A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][11] For this specific molecule, polar organic solvents are a good starting point due to the presence of the carboxylic acid and methoxy groups.[12]
-
Recommended Solvents: Ethanol is frequently cited for the recrystallization of this and similar compounds.[7][8] Other potential solvents include dimethylformamide (DMF) or acetic acid, though their high boiling points can make them difficult to remove.
-
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves easily, the solvent is unsuitable as it will not allow for good recovery.
-
If it is insoluble at room temperature, heat the mixture gently. If the solid dissolves completely at the higher temperature, it is a promising candidate.
-
Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.
-
Q: What is the role of pH during purification? Can I use it to my advantage?
A: As a carboxylic acid, the compound's solubility is highly dependent on pH. It will deprotonate to form a highly water-soluble carboxylate salt under basic conditions (e.g., in aqueous NaOH or NaHCO₃) and will remain in its less soluble neutral form under acidic conditions.
While this guide focuses on recrystallization from organic solvents, you can use this property for an alternative purification method:
-
Dissolve the crude material in a dilute aqueous base (e.g., 5% NaOH).
-
Filter the solution to remove any non-acidic, base-insoluble impurities.
-
Cool the filtrate and slowly re-acidify it (e.g., with 1M HCl) until the product precipitates out. The pH should be adjusted to around 5-6.[13]
-
Collect the precipitated solid by filtration. This solid can then be further purified by a conventional recrystallization from an organic solvent.
Q: How can I confirm the purity of my final product?
A: A combination of techniques should be used:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range. The reported melting point for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is approximately 234-236°C[7] or higher, with decomposition.[4]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[14]
Q: What are the likely impurities in my crude 6-Methoxy-2-phenylquinoline-4-carboxylic acid?
A: Impurities depend on the synthetic route. If synthesized via the Doebner reaction, you might have unreacted p-anisidine, benzaldehyde, or pyruvic acid.[7] If the Pfitzinger reaction is used, unreacted isatin derivatives or carbonyl compounds could be present.[15][16] Incomplete cyclization or side reactions can also lead to structurally related impurities.
Data & Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A commonly used and effective solvent for this class of compounds.[7][8] Low toxicity. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. May result in lower solubility. |
| Dimethylformamide (DMF) | 153 | Polar Aprotic | Excellent solvating power, but high boiling point makes it difficult to remove completely. |
| Acetic Acid | 118 | Polar Protic | Can be effective, but its acidic nature and high boiling point require careful handling. |
| Water | 100 | Very Polar | The compound is likely insoluble. Best used as an anti-solvent in a solvent pair with ethanol. |
| Acetonitrile | 82 | Polar Aprotic | Can be used in combination with other solvents like DMF for purification.[17] |
Detailed Protocol: Recrystallization of 6-Methoxy-2-phenylquinoline-4-carboxylic acid from Ethanol
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 10-15 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities (or the activated charcoal).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Well-formed crystals should appear. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Then, transfer the solid to a watch glass to air dry completely or dry in a vacuum oven at a moderate temperature.
Visualizations
Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Solvent Selection Decision Tree
Caption: Decision process for screening suitable recrystallization solvents.
References
-
PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. [Link]
- Google Patents.
-
ResearchGate. The Pfitzinger Reaction. (Review). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
European Patent Office. EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
ResearchGate. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Pfitzinger Quinoline Synthesis. Pfitzinger Quinoline Synthesis. [Link]
-
LookChem. Purification of Quinoline. [Link]
-
Technical Disclosure Commons. Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. [Link]
-
National Institutes of Health (NIH). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. [Link]
-
MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
-
Recrystallization. Recrystallization. [Link]
-
Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]
- Google Patents.
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
recrystallization, filtration and melting point. recrystallization, filtration and melting point. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
Sources
- 1. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mt.com [mt.com]
- 12. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 13. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 14. 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid | 52980-06-0 | Benchchem [benchchem.com]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Doebner reaction is a valuable tool for synthesizing quinoline-4-carboxylic acids.[1][2] However, like any chemical transformation, it can present challenges that impact yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the Doebner reaction, empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction?
The Doebner reaction is a three-component synthesis that involves an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[1][3] It is a robust method for creating the quinoline scaffold, a core structure in many bioactive molecules and pharmaceuticals.[4][5] A related transformation, the Doebner-Miller reaction, utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines.[1][6]
Q2: What is the underlying mechanism of the Doebner reaction?
The precise mechanism has been a subject of discussion, but it is generally accepted to proceed through a series of key steps.[6][7] One plausible pathway involves the initial formation of a Schiff base (N-arylimine) from the condensation of the aniline and aldehyde.[7] This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally, oxidation to yield the aromatic quinoline-4-carboxylic acid.[7]
Q3: What are the typical catalysts and solvents for the Doebner reaction?
The reaction is generally acid-catalyzed. Both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid, sulfuric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·THF) have proven effective.[1][6][7] The choice of solvent can significantly influence the reaction's success, with common options including ethanol and acetonitrile (MeCN).[1][7] Optimization studies have shown that MeCN can be a superior choice in certain cases.[1][4]
Troubleshooting and Optimization Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Doebner reaction.
Issue 1: Consistently Low or No Product Yield
Low yields are one of the most frequent challenges in the Doebner reaction.[7] The causes can be multifaceted, ranging from substrate reactivity to suboptimal reaction conditions.[1][8]
| Potential Cause & Causality | Troubleshooting Steps & Rationale |
| Low Reactivity of Aniline Substrate: Anilines bearing strong electron-withdrawing groups (EWGs) are less nucleophilic, which slows down the initial Schiff base formation and subsequent cyclization, leading to poor yields under standard conditions.[1][4][7] | 1. Implement the Doebner Hydrogen-Transfer Modification: This modified protocol is specifically designed for electron-deficient anilines and has been shown to significantly improve yields.[4][7] 2. Increase Reactant Equivalents: For less reactive anilines, increasing the equivalents of the aldehyde and pyruvic acid can help drive the reaction forward. |
| Suboptimal Reaction Temperature: The Doebner reaction often requires thermal energy to overcome activation barriers. Room temperature conditions may be insufficient for many substrate combinations. | 1. Gradual Temperature Increase: If the reaction is sluggish, incrementally increase the temperature. Studies have demonstrated that a reaction temperature of at least 65 °C is often necessary for good yields.[1] 2. Monitor for Decomposition: Be mindful that excessively high temperatures can lead to degradation of starting materials or products.[8] |
| Incorrect Catalyst or Solvent Choice: The catalyst and solvent system plays a critical role in reaction efficiency. An inappropriate choice can hinder the reaction. | 1. Catalyst Screening: If using a standard Brønsted acid, consider screening Lewis acids like BF₃·THF, which have been shown to be effective.[4] 2. Solvent Optimization: While ethanol is common, acetonitrile (MeCN) has been identified as a superior solvent in some cases.[4] Perform small-scale trials with different solvents to identify the optimal medium for your specific substrates. |
| Product Loss During Workup: The isolation and purification steps can be a significant source of yield loss if not performed carefully.[1] | 1. Optimize Extraction pH: Ensure the aqueous layer's pH is adjusted appropriately to minimize the solubility of your quinoline-4-carboxylic acid during extraction. 2. Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase. 3. Careful Purification: When using column chromatography or recrystallization, select conditions that minimize product loss.[1] |
Issue 2: Significant Formation of Byproducts or Tar
The formation of side products or intractable tar can consume starting materials and complicate purification.[8]
| Potential Cause & Causality | Troubleshooting Steps & Rationale |
| Polymerization of Aldehyde: Aldehydes, particularly α,β-unsaturated ones in the related Doebner-Miller reaction, can be prone to acid-catalyzed polymerization.[8] | 1. Slow Addition of Reagents: Adding the pyruvic acid or aldehyde dropwise over an extended period can maintain a low instantaneous concentration, thus minimizing polymerization and other side reactions.[1] 2. Biphasic Reaction Medium: For the Doebner-Miller variant, sequestering the carbonyl compound in an organic phase can reduce polymerization.[8] |
| Harsh Reaction Conditions: High temperatures and/or highly concentrated strong acids can promote side reactions and lead to the degradation of reactants and products, resulting in tar formation.[8] | 1. Milder Conditions: Begin with milder conditions (lower temperature, less concentrated acid) and gradually increase them as needed while monitoring the reaction progress (e.g., by TLC).[8] 2. Catalyst Choice: A less aggressive catalyst might be beneficial in preventing degradation. |
| Oxidative Side Reactions: The final step of the Doebner reaction is an oxidation. Uncontrolled oxidation or the presence of impurities can lead to undesired byproducts. | 1. Controlled Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions. 2. Use of a Defined Oxidant: In some variations, an external oxidizing agent is added to ensure a clean conversion in the final step.[9] |
Data Summary: Impact of Reaction Conditions on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a model Doebner reaction, illustrating the importance of condition screening.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (1.0) | Ethanol | 85 | Low |
| 2 | H₂SO₄ (1.0) | Ethanol | 85 | Low |
| 3 | Sc(OTf)₃ (0.1) | Ethanol | 85 | Low |
| 4 | BF₃·THF (1.0) | Ethanol | 85 | Low |
| 5 | BF₃·THF (1.0) | Toluene | 85 | Low |
| 6 | BF₃·THF (1.0) | DCE | 85 | Low |
| 7 | BF₃·THF (1.0) | DMF | 85 | Low |
| 8 | BF₃·THF (1.0) | DMSO | 85 | Low |
| 9 | BF₃·THF (1.0) | THF | 85 | Moderate |
| 10 | BF₃·THF (1.0) | MeCN | 85 | Moderate |
Data synthesized from a study on the Doebner hydrogen-transfer reaction for anilines with electron-withdrawing groups.[4] This highlights that for challenging substrates, a combination of a Lewis acid catalyst (BF₃·THF) and a polar aprotic solvent like MeCN or THF can be more effective.[4]
Experimental Protocols
Optimized Protocol for Doebner Hydrogen-Transfer Reaction
This protocol is particularly effective for anilines bearing electron-withdrawing groups.[4]
1. Reaction Setup:
-
To a solution of the aniline (1.0 equiv) in acetonitrile (MeCN), add the aldehyde (1.0 equiv) and BF₃·THF (1.0 equiv) at room temperature.
2. Initial Heating:
-
Stir the reaction mixture at 65 °C for 10 minutes.[1]
3. Slow Addition of Pyruvic Acid:
-
Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.
-
Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[1]
4. Reaction Monitoring:
-
Continue to heat the reaction mixture at 65 °C for an additional 21 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Aqueous Workup:
-
After cooling to room temperature, perform a standard aqueous workup.[1] This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.[1]
6. Purification:
-
The crude product can be purified by recrystallization or column chromatography.[1]
Visualizations
Doebner Reaction Mechanism
Caption: A plausible mechanistic pathway for the Doebner reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Doebner reaction.
References
-
Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Doebner–Miller reaction. Wikipedia. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]
-
The Doebner modification of the Knoevenagel reaction. OpenBU. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Doebner-Miller reaction. chemeurope.com. Available at: [Link]
-
(A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Doebner reaction. Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Catalyst Selection for Substituted Quinoline Synthesis: A Technical Support Guide
Welcome to the technical support center for catalyst selection in the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during key synthetic procedures. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
I. The Friedländer Synthesis: A Workhorse for Quinolines
The Friedländer synthesis is a cornerstone reaction for constructing the quinoline scaffold, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone. This reaction can be catalyzed by either acids or bases.[1][2]
Troubleshooting Guide: Friedländer Synthesis
Question 1: My Friedländer synthesis is suffering from very low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the Friedländer synthesis are a common issue, often stemming from several factors:
-
Harsh Reaction Conditions: Traditional protocols often call for high temperatures and strong acid or base catalysts, which can lead to the degradation of sensitive starting materials or the desired product.[3]
-
Suboptimal Catalyst Choice: The efficiency of the reaction is highly dependent on the catalyst. An inappropriate catalyst may lead to poor conversion rates or the promotion of side reactions.[3]
-
Inappropriate Solvent: The reaction medium significantly influences the reaction's success.[3]
-
Incorrect Temperature: This reaction can be very sensitive to temperature. Non-optimal temperatures can result in slow reaction rates or an increase in the formation of byproducts.[3]
-
Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a major competing reaction that can significantly diminish the yield of the quinoline product.[1][3]
To enhance your yield, consider the following optimization strategies:
-
Catalyst Selection: Explore milder and more efficient catalytic systems. Modern approaches have shown success with catalysts such as iodine, ionic liquids, metal-organic frameworks, and various nanocatalysts.[3] For instance, molecular iodine at a low concentration (e.g., 1 mol%) has been demonstrated to be a highly efficient and mild catalyst for this transformation.[4] Both Brønsted and Lewis acids can be effective, and a screening of catalysts like p-toluenesulfonic acid, magnesium chloride, or cupric nitrate may be beneficial.[5]
-
Solvent Optimization: The choice of solvent should be tailored to your specific substrates and catalyst system. While some reactions proceed well under solvent-free conditions, others may benefit from a specific solvent to improve solubility and minimize side reactions.
-
Temperature Control: Carefully control the reaction temperature. It is often best to start at a lower temperature and gradually increase it if the reaction is not proceeding. This can help to minimize the formation of degradation products.
-
Minimizing Side Reactions: To suppress the self-condensation of the ketone, consider using the imine analog of the o-aminoaryl ketone. This strategy has proven effective in the synthesis of complex molecules like camptothecin.[1]
Question 2: I am observing the formation of two different regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can I control the regioselectivity?
Answer:
Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[1] The formation of different isomers is dependent on which α-methylene group of the ketone undergoes condensation with the amino group.
Here are several strategies to control the regioselectivity:
-
Directed Condensation: One effective method is to introduce a phosphoryl group on one of the α-carbons of the ketone. This can direct the condensation to the other α-methylene group.[1]
-
Catalyst Control: The choice of catalyst can influence the regiochemical outcome. Experimenting with different amine catalysts or using ionic liquids has been shown to improve regioselectivity.[1]
-
Substrate Modification: In some cases, modifying the electronic properties of the ketone or the aminoaryl reactant can favor the formation of one regioisomer over the other.
Frequently Asked Questions (FAQs): Friedländer Synthesis
Q1: Can I run the Friedländer synthesis under solvent-free conditions?
A1: Yes, solvent-free conditions have been successfully applied to the Friedländer synthesis. This approach is often promoted by using catalysts like p-toluenesulfonic acid and iodine.[1] Solvent-free reactions can be more environmentally friendly and can sometimes lead to higher yields and simpler work-ups.
Q2: What is the difference between using an acid or a base catalyst in the Friedländer synthesis?
A2: Both acid and base catalysis can be effective, and the choice often depends on the specific substrates.[1]
-
Acid catalysis typically proceeds by protonating the carbonyl group of the ketone, making the α-carbon more susceptible to nucleophilic attack by the amino group.
-
Base catalysis involves the deprotonation of the α-methylene group of the ketone, forming an enolate that then attacks the carbonyl group of the o-aminoaryl aldehyde or ketone. A common side reaction under basic conditions is the self-aldol condensation of the ketone.[1]
Q3: Are there any modern, milder catalysts that can be used for the Friedländer synthesis?
A3: Absolutely. The field has seen significant advancements beyond traditional strong acids and bases. Milder and more efficient catalysts now include:
-
Molecular Iodine: A very effective and mild Lewis acid catalyst.[4]
-
Lewis Acids: A variety of Lewis acids such as ZnCl₂, Sc(OTf)₃, and others have been employed.[5]
-
Heterogeneous Catalysts: Solid-supported acids and other heterogeneous catalysts offer the advantage of easy separation and potential for recycling.
-
Nanocatalysts: These materials can offer high activity and selectivity due to their unique properties.[6]
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis of 2-Substituted Quinolines
This protocol provides a general procedure for the synthesis of a 2-substituted quinoline using molecular iodine as a catalyst.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Ketone with an α-methylene group (1.2 mmol)
-
Molecular Iodine (I₂) (0.01 mmol, 1 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the ketone (1.2 mmol), and ethanol (5 mL).
-
Add the molecular iodine (0.01 mmol) to the mixture.
-
Equip the flask with a reflux condenser and stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Decision Workflow for Friedländer Synthesis Catalyst Selection
Caption: Catalyst selection workflow for the Friedländer synthesis.
II. The Doebner-von Miller Reaction: Navigating a Classic
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. It is typically carried out under strong acidic conditions.
Troubleshooting Guide: Doebner-von Miller Reaction
Question 1: My Doebner-von Miller reaction is producing a large amount of tar, and the yield of my desired quinoline is very low. What is causing this and how can I fix it?
Answer:
Significant tar and polymer formation is the most common challenge in the Doebner-von Miller synthesis.[7] The primary cause is the polymerization of the α,β-unsaturated aldehyde or ketone starting material, which is catalyzed by the strong acidic conditions required for the reaction.[7]
Here are effective troubleshooting steps to mitigate this issue:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase where the aniline is protonated is significantly reduced.[7]
-
Optimize Acid Concentration and Type: While a strong acid is necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between a good reaction rate and minimal side product formation.[7] In some cases, milder Lewis acids may be preferable.
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures will promote polymerization.[7] It's crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline can help to keep its concentration low at any given time, thus disfavoring polymerization.
Question 2: I am using iodine as a catalyst in my Doebner-von Miller reaction. What is its mechanistic role?
Answer:
Molecular iodine is a versatile catalyst in organic synthesis and can act in several ways. In the context of the Doebner-von Miller reaction, iodine is believed to function primarily as a mild Lewis acid. It can activate the carbonyl group of the α,β-unsaturated compound, making it more electrophilic and susceptible to nucleophilic attack by the aniline. Additionally, iodine can play a role in the final oxidation step, converting the dihydroquinoline intermediate to the aromatic quinoline product. While the detailed mechanism can be complex, the key roles of iodine are the activation of the reactants and facilitation of the final aromatization.
Frequently Asked Questions (FAQs): Doebner-von Miller Reaction
Q1: Can I use a heterogeneous catalyst for the Doebner-von Miller reaction?
A1: Yes, heterogeneous catalysts can be employed and offer the significant advantage of easier separation from the reaction mixture and the potential for reuse. Solid acid catalysts, such as zeolites or sulfated zirconia, can be effective. These catalysts provide the necessary acidic sites for the reaction to occur while minimizing the issues associated with corrosive and difficult-to-remove homogeneous acids.
Q2: What is the role of the oxidizing agent in the Skraup synthesis, a related reaction?
A2: In the Skraup synthesis, which uses glycerol that dehydrates in situ to acrolein, a strong oxidizing agent like nitrobenzene is traditionally used.[8] Its role is to oxidize the initially formed 1,2-dihydroquinoline intermediate to the final aromatic quinoline product. This oxidation is a crucial step for the successful synthesis of the quinoline.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Tar Formation Minimization
This protocol utilizes a biphasic system to reduce the formation of polymeric byproducts.
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Round-bottom flask with a reflux condenser and mechanical stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[7]
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize it with a concentrated NaOH solution.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Reaction Scheme: Doebner-von Miller Synthesis
Caption: Simplified reaction pathway for the Doebner-von Miller synthesis.
III. The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis provides a reliable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine intermediate, which is formed from the condensation of an aniline with a β-diketone.[9]
Troubleshooting Guide: Combes Synthesis
Question: My Combes synthesis is giving me a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity in the Combes synthesis can be a concern, particularly when using an aniline with substituents that can direct the cyclization to different positions. The outcome of the reaction is often influenced by both steric and electronic factors.
To improve regioselectivity, consider the following:
-
Catalyst Choice: The nature of the acid catalyst can play a role. While concentrated sulfuric acid is commonly used, exploring other Brønsted acids or even Lewis acids might alter the regiochemical outcome. Polyphosphoric acid (PPA) is another frequently used catalyst that can sometimes offer different selectivity compared to sulfuric acid.
-
Reaction Temperature: The temperature of the cyclization step can be critical. In some cases, running the reaction at a lower or higher temperature can favor the formation of one isomer over the other. A systematic study of the temperature profile is recommended.
-
Substituent Effects: The electronic nature of the substituents on the aniline ring has a significant impact. Electron-donating groups can activate multiple positions for cyclization, while electron-withdrawing groups may lead to more selective cyclization. If possible, consider modifying the substituents on your starting materials to favor the desired regiochemistry.
Frequently Asked Questions (FAQs): Combes Synthesis
Q1: What is the key intermediate in the Combes synthesis?
A1: The key intermediate is a β-amino enone (an enamine), which is formed from the initial condensation of the aniline and the β-diketone with the elimination of water. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to yield the quinoline product.
Q2: What are the typical reaction conditions for the Combes synthesis?
A2: The reaction is typically carried out in two stages. The first stage is the condensation of the aniline and the β-diketone, which can often be done at room temperature or with gentle heating, sometimes with a catalyst to facilitate dehydration. The second stage is the cyclization of the isolated or in situ generated enamine intermediate, which usually requires a strong acid catalyst like concentrated sulfuric acid and heating.
IV. Modern Catalytic Methods: Expanding the Quinoline Synthesis Toolbox
Recent years have seen a surge in the development of modern catalytic methods for quinoline synthesis, often relying on transition metal catalysts, nanocatalysts, and photocatalysis. These methods can offer milder reaction conditions, broader substrate scope, and improved efficiency.
Troubleshooting Guide: Modern Catalytic Methods
Question: I am using a palladium-catalyzed synthesis for my quinoline, but the reaction is not working well. What are some common issues?
Answer:
Palladium-catalyzed quinoline syntheses are powerful but can be sensitive to various factors. Common issues include:
-
Ligand Choice: The ligand coordinated to the palladium center is crucial for the catalyst's activity and stability. If your reaction is not proceeding, screening different phosphine or N-heterocyclic carbene (NHC) ligands is a primary troubleshooting step. The ligand influences the electron density at the metal center and the steric environment, which in turn affects the rates of oxidative addition and reductive elimination.
-
Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, such as the formation of inactive palladium black. This can sometimes be mitigated by using a higher catalyst loading, adding a co-catalyst or additive, or ensuring strictly anaerobic conditions if the catalyst is air-sensitive.
-
Oxidant or Reductant Choice: Many palladium-catalyzed reactions are oxidative cyclizations that require a stoichiometric oxidant. The choice of oxidant can significantly impact the reaction's success. Conversely, some reactions may require a reductant. Optimizing the type and amount of these reagents is key.
-
Solvent and Base: The polarity of the solvent and the strength of the base (if required) can dramatically affect the reaction outcome. A screen of different solvents and bases is often necessary during optimization.
Frequently Asked Questions (FAQs): Modern Catalytic Methods
Q1: What are the advantages of using nanocatalysts for quinoline synthesis?
A1: Nanocatalysts offer several potential advantages over traditional homogeneous and heterogeneous catalysts, including:
-
High Activity: Their high surface-area-to-volume ratio can lead to a greater number of active sites and higher reaction rates.
-
Good Reusability: Nanocatalysts can often be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[10]
-
High Selectivity: The unique electronic and geometric properties of nanocatalysts can lead to improved selectivity.
-
Milder Reaction Conditions: Nanocatalyzed reactions can sometimes be carried out under milder conditions (lower temperature and pressure) than their conventional counterparts.[10]
Q2: How does photocatalysis work in the context of quinoline synthesis?
A2: Photocatalytic methods for quinoline synthesis typically involve the use of a photocatalyst that can absorb visible light and then engage in single-electron transfer (SET) processes to generate radical intermediates.[11] For example, a photocatalyst can be excited by light and then oxidize or reduce a substrate to initiate a radical cascade that ultimately leads to the formation of the quinoline ring. These methods are attractive because they often proceed at room temperature and can enable transformations that are difficult to achieve with traditional thermal methods.
V. Catalyst Deactivation and Regeneration
Catalyst deactivation is a critical issue in industrial-scale synthesis, leading to reduced efficiency and increased costs. Understanding the mechanisms of deactivation is essential for developing strategies for regeneration.
Common Causes of Catalyst Deactivation:
-
Fouling: The deposition of carbonaceous materials (coke) or tars on the catalyst surface can block active sites.
-
Poisoning: Strong chemisorption of impurities from the feedstock or reaction byproducts on the active sites can render them inactive.
-
Sintering: At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger particles, reducing the active surface area.
Regeneration Strategies:
-
Coke Removal: This is often achieved by controlled combustion of the coke in air or a mixture of air and an inert gas.
-
Washing: In some cases, poisons can be removed by washing the catalyst with a suitable solvent.
-
Redispersion: Sintered metal particles can sometimes be redispersed into smaller crystallites by treatment with an oxidizing agent followed by reduction.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances. Retrieved January 22, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR. Retrieved January 22, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. (2018). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 22, 2026, from [Link]
-
Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Doebner Reaction for Quinoline Synthesis
Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a particular focus on the critical role of solvents. Here, we address common experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Doebner reaction?
The Doebner reaction is a three-component synthesis that constructs quinoline-4-carboxylic acids from an aromatic amine (aniline), an aldehyde, and pyruvic acid.[1][2] A well-known variation, the Doebner-Miller reaction, utilizes an aniline and α,β-unsaturated carbonyl compounds to yield substituted quinolines.[1][3] This reaction is a cornerstone of heterocyclic chemistry due to the prevalence of the quinoline scaffold in bioactive molecules and natural products.[4]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in the Doebner reaction can typically be traced back to one of several factors:
-
Substrate Reactivity: Anilines bearing electron-withdrawing groups (EWGs) are notoriously less reactive, which often results in poor yields under standard conditions.[1][4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, temperature, and, critically, the solvent can profoundly impact reaction efficiency. Some variations require heating to proceed effectively.[1]
-
Side Reactions: The formation of unwanted byproducts, such as from the acid-catalyzed polymerization of the aldehyde or α,β-unsaturated carbonyl starting materials, can consume reactants and reduce the final yield.[1]
-
Inefficient Workup: Product can be lost during extraction and purification steps if the protocol is not optimized, for example, by failing to adjust the pH to ensure the product is in a readily extractable form.[1]
Q3: What are the typical catalysts and solvents used?
The reaction is acid-catalyzed. A broad range of both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, BF₃·THF) have proven effective.[1][6][7] The choice of solvent is equally critical. While ethanol is a conventional choice, extensive optimization studies have explored a wide array of solvents, including acetonitrile (MeCN), tetrahydrofuran (THF), dichloroethane (DCE), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][8][9] The optimal solvent is often substrate-dependent.
Troubleshooting Guide: Solvent-Specific Issues
Q4: I'm using an aniline with a strong electron-withdrawing group and getting almost no product in refluxing ethanol. Why is this happening and how can I fix it?
Causality: Ethanol, a polar protic solvent, is often a starting point for the Doebner reaction. However, it is not always the optimal choice, especially for challenging substrates. Anilines with EWGs have reduced nucleophilicity, making the initial imine formation sluggish. Conventional conditions, like refluxing in ethanol, may not be sufficient to drive the reaction to completion for these less reactive substrates, leading to low yields.[4][8]
Solution: A systematic screening of solvents and catalysts is recommended.
-
Switch to a Polar Aprotic Solvent: Studies have demonstrated that acetonitrile (MeCN) can be a superior solvent for this reaction, outperforming ethanol, toluene, DCE, DMF, and DMSO in certain cases.[4][8] THF has also been shown to give comparable yields to MeCN, but MeCN is often preferred due to a simpler post-reaction workup.[4][8]
-
Employ a More Effective Lewis Acid Catalyst: The Lewis acid BF₃·THF has been found to be particularly effective for activating the reaction with electron-deficient anilines.[4][8]
-
Optimize Temperature: A reaction temperature of at least 65 °C has been shown to be necessary for achieving good yields with these substrates.[1]
-
Consider a Modified Protocol: The "Doebner hydrogen-transfer reaction" is a modified protocol specifically developed to improve yields for electron-deficient anilines.[4]
Q5: My Doebner-Miller reaction is producing a mixture of regioisomers. How can the solvent control the regioselectivity?
Causality: The regiochemical outcome of the Doebner-Miller reaction is dictated by which of two competing mechanistic pathways is dominant: a 1,4-conjugate addition or a 1,2-addition (Schiff base formation).[7] The solvent can significantly influence this balance. For instance, using trifluoroacetic acid (TFA) not only as a catalyst but also as the solvent can dramatically alter the reaction pathway.[10]
Solution: To reverse the standard regioselectivity and favor the 4-substituted quinoline, you should modify your starting materials and solvent system.
-
Reactant Choice: Use a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl component.[7][10]
-
Solvent System: Employ trifluoroacetic acid (TFA) as the sole solvent.[7][10] This highly acidic and polar environment promotes the 1,2-addition pathway via a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the 4-substituted product.[10] While TFA/solvent mixtures can produce both isomers, using TFA alone has been shown to inhibit the formation of the 2-substituted product and dramatically increase the yield of the desired 4-substituted quinoline.[10] Formic acid has also been noted as an effective solvent for this transformation.[10]
Q6: I am observing significant byproduct formation that appears to be a polymer. How does solvent choice relate to this?
Causality: The α,β-unsaturated carbonyl compounds used in the Doebner-Miller variant are susceptible to acid-catalyzed polymerization.[1] This side reaction is highly dependent on the local concentration of the carbonyl compound and the acidity of the medium. The solvent's ability to solvate and stabilize the reactants versus promoting aggregation and polymerization plays a key role.
Solution:
-
Slow Addition: Instead of adding all reactants at once, perform a slow, portion-wise addition of the α,β-unsaturated carbonyl compound to the reaction mixture. This keeps its instantaneous concentration low, disfavoring polymerization.[7]
-
Biphasic Medium: Consider using a biphasic reaction medium. By sequestering the polymerization-prone carbonyl compound in an organic phase while the reaction proceeds, you can significantly reduce the rate of this unwanted side reaction.[7]
-
Solvent Polarity: Polar solvents can stabilize the charged intermediates of the desired reaction pathway, potentially accelerating the Doebner reaction relative to the polymerization side reaction.[11] Theoretical studies on related reactions show that polar solvents strongly stabilize charged species, lowering the activation energy for key steps.[11]
Data Presentation
The selection of an appropriate solvent and catalyst is paramount for optimizing the Doebner reaction, particularly when using less reactive, electron-deficient anilines.
Table 1: Effect of Solvent and Catalyst on the Doebner Reaction Yield (Data synthesized from a study on the reaction of an electron-deficient aniline, benzaldehyde, and pyruvic acid)[4][8]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | Ethanol | Reflux | Low |
| 2 | H₂NSO₃H | H₂O | - | Low |
| 3 | BF₃·THF | Ethanol | 65 | Low |
| 4 | BF₃·THF | Toluene | 65 | Low |
| 5 | BF₃·THF | DCE | 65 | Low |
| 6 | BF₃·THF | DMF | 65 | Low |
| 7 | BF₃·THF | DMSO | 65 | Low |
| 8 | BF₃·THF | THF | 65 | Moderate |
| 9 | BF₃·THF | MeCN | 65 | Good |
Experimental Protocols
Protocol 1: Optimized Doebner Synthesis for Electron-Deficient Anilines
This protocol is adapted from a demonstrated procedure for challenging substrates.[1]
-
Reactant Preparation: To a solution of the electron-deficient aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).
-
Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.
-
Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor progress by TLC.
-
Workup: After cooling the mixture to room temperature, perform a standard aqueous workup. This involves extraction with an appropriate organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: General experimental workflow for the Doebner reaction.
Caption: Troubleshooting a low-yielding Doebner reaction.
References
-
Yamamoto, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Caballero, J., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 22, 2026, from [Link]
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Profile of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
Prepared by: Senior Application Scientist, Advanced Chemical Division
Welcome to the technical support guide for 6-Methoxy-2-phenylquinoline-4-carboxylic acid (C₁₇H₁₃NO₃, MW: 279.29 g/mol ).[1] This document provides researchers, scientists, and drug development professionals with in-depth solubility information, troubleshooting guides, and validated experimental protocols. Our goal is to empower you with the foundational knowledge to handle this compound effectively in your research endeavors.
Understanding the solubility of a compound is a critical first step in experimental design, whether for organic synthesis, biological screening, or formulation development. The unique structure of 6-Methoxy-2-phenylquinoline-4-carboxylic acid—featuring a bulky, aromatic quinoline-phenyl backbone, a polar methoxy group, and an acidic carboxylic acid moiety—presents a specific solubility profile that requires careful consideration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Q1: What is the expected solubility of 6-Methoxy-2-phenylquinoline-4-carboxylic acid based on its chemical structure?
A1: The solubility is governed by a balance of its functional groups:
-
Aromatic Rings (Quinoline and Phenyl): These large, non-polar structures make the molecule predominantly hydrophobic, leading to poor solubility in water.[2]
-
Carboxylic Acid (-COOH): This is a key functional group. It is a weak acid and can act as both a hydrogen bond donor and acceptor. Its presence suggests that the compound's solubility will be highly dependent on pH. In basic conditions, it can deprotonate to form a highly polar carboxylate salt (-COO⁻), which significantly increases aqueous solubility.[2]
-
Methoxy Group (-OCH₃): This is a polar group that can accept hydrogen bonds, slightly improving solubility in polar protic solvents.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can be protonated in strongly acidic conditions.
Q2: What are the recommended organic solvents for dissolving this compound?
A2: Based on data from structurally similar quinoline carboxylic acid derivatives, polar organic solvents are the most effective.[2]
-
Highly Recommended (Polar Aprotic): Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing stock solutions for biological assays.
-
Recommended (Polar Protic): Ethanol and methanol should be effective solvents, particularly for synthesis or reactions.[2] A related compound, 2-Phenyl-4-quinolinecarboxylic acid, is soluble in alcohol.
-
Moderately Effective (Weakly Polar): Chloroform and dichloromethane (DCM) may dissolve the compound, but potentially at lower concentrations.[3]
-
Not Recommended (Non-Polar): Solvents like hexane and toluene are unlikely to be effective.
Q3: I am struggling to dissolve the compound. What common issues should I check?
A3: This is a common challenge. Here are the most frequent causes and their solutions:
-
Incorrect Solvent Choice: The primary reason for poor solubility is a mismatch between the solute and solvent polarity.
-
Solution: Switch to a more appropriate solvent as recommended in Q2. If you are using a weakly polar solvent like DCM and observing poor solubility, try a polar aprotic solvent like DMSO.
-
-
Insufficient Temperature: Solubility often increases with temperature.
-
Solution: Gently warm the mixture while stirring. Use a warm water bath (e.g., 40-50°C). Caution: Be aware of the solvent's boiling point and the thermal stability of your compound. Do not heat indefinitely if the compound remains insoluble, as this could cause degradation.
-
-
pH is Not Optimized (for Aqueous or Alcohol-Water Systems): The carboxylic acid group is the dominant factor in aqueous environments.
-
Solution: To dissolve the compound in an aqueous buffer, increase the pH by adding a base (e.g., 1M NaOH or NaHCO₃ solution) dropwise. The formation of the sodium salt of the carboxylic acid will dramatically increase water solubility.[4]
-
-
Moisture Contamination in Solvents: For certain solvents, particularly DMSO, absorbed atmospheric moisture can sometimes reduce the solubility of compounds.[5]
-
Solution: Use fresh, anhydrous grade DMSO for preparing stock solutions. Store the solvent properly with desiccant.
-
-
Insufficient Time or Agitation: Dissolution is a kinetic process.
-
Solution: Ensure the mixture is being stirred or vortexed vigorously. Allow sufficient time for dissolution, which could be several minutes. Sonication in an ultrasonic bath can also help break up solid particles and accelerate the process.
-
Q4: How significantly does pH impact the solubility of this compound?
A4: The impact of pH is critical and cannot be overstated, especially in any system containing water. The solubility of quinoline derivatives is highly dependent on pH and the ionic strength of the medium.[6][7]
-
In Acidic to Neutral Conditions (pH < 7): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule's large non-polar surface area dominates, making it poorly soluble in water.
-
In Basic Conditions (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily interacts with water molecules, leading to a substantial increase in aqueous solubility.
Solubility Data Summary
The following table provides a summary of the expected solubility of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. This data is synthesized from the known behavior of its core chemical moieties and information on structurally related compounds.
| Solvent Class | Solvent Name | Expected Solubility | Rationale / Supporting Evidence |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Commonly used and recommended for quinoline carboxylic acid derivatives due to its high polarity and ability to solvate large organic molecules.[2] |
| Dimethylformamide (DMF) | High | Similar properties to DMSO; an excellent alternative. | |
| Polar Protic | Ethanol | Good / Moderate | Recommended for similar compounds.[2] The parent compound (without the methoxy group) is soluble in alcohol at ~8.3 mg/mL. |
| Methanol | Good / Moderate | Generally a good solvent for polar organic compounds. | |
| Weakly Polar | Dichloromethane (DCM) | Moderate / Low | Used as a solvent for reactions involving the parent compound, 2-phenylquinoline-4-carboxylic acid, suggesting some degree of solubility.[3] |
| Chloroform | Low | The parent compound is soluble at ~2.5 mg/mL. The added polar methoxy group may slightly alter this. | |
| Aqueous | Water (Neutral pH) | Insoluble | The large, non-polar aromatic structure dominates, leading to poor water solubility.[2] |
| 5% aq. NaHCO₃ / NaOH | Soluble | The carboxylic acid reacts with the base to form a highly soluble carboxylate salt. This is a strong indicator of an acidic functional group.[4] | |
| 5% aq. HCl | Insoluble | The compound is expected to remain in its poorly soluble protonated form. | |
| Non-Polar | Hexane, Toluene | Insoluble | The polarity mismatch between the solvent and the compound's polar functional groups prevents dissolution. |
Experimental Protocols
As a self-validating system, these protocols are designed to give you a clear and reproducible method for assessing solubility in your own lab.
Protocol 3.1: Standard Method for Determining Qualitative Solubility
This protocol provides a quick and material-sparing method to assess solubility in various organic solvents.
-
Preparation: Dispense ~5 mg of 6-Methoxy-2-phenylquinoline-4-carboxylic acid into a clean, dry 4 mL glass vial.
-
Solvent Addition: Add the selected organic solvent (e.g., DMSO, Ethanol, DCM) in 0.5 mL increments.
-
Agitation: After each addition, cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears unchanged.
-
-
Documentation: Record the volume of solvent required to achieve complete dissolution. If the compound does not dissolve after adding 2.0 mL of solvent, it can be classified as having low solubility or being insoluble in that solvent under these conditions.
Protocol 3.2: Investigating pH-Dependent Aqueous Solubility
This protocol confirms the acidic nature of the compound and its enhanced solubility in basic solutions.
-
Preparation: Place ~10 mg of the compound into each of three labeled test tubes.
-
Solvent Addition:
-
To Tube 1, add 2 mL of deionized water.
-
To Tube 2, add 2 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
To Tube 3, add 2 mL of 5% aqueous hydrochloric acid (HCl) solution.
-
-
Agitation & Observation: Stopper and shake each tube vigorously for 30-60 seconds. Observe the results.
-
Expected Outcome:
-
Tube 1 (Water): The compound will remain largely insoluble.
-
Tube 2 (Base): The compound will dissolve completely, possibly with some effervescence (CO₂ release) as the carboxylic acid is neutralized by the bicarbonate. This is a positive test for a strong organic acid.[4]
-
Tube 3 (Acid): The compound will remain insoluble.
-
Visual Troubleshooting Workflow
This diagram provides a logical pathway for addressing solubility challenges in the lab.
Caption: Troubleshooting workflow for solubility issues.
References
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Online Learning, Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Truman State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
MDPI. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
Sources
- 1. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
Navigating the Challenges of "Oiling Out" in the Crystallization of Quinoline Carboxylic Acids: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of quinoline carboxylic acids. This guide is structured to provide not just procedural solutions, but a deeper understanding of the underlying chemical principles to empower you to rationally design robust crystallization processes.
Understanding the "Oiling Out" Phenomenon
"Oiling out," or liquid-liquid phase separation (LLPS), is a non-classical crystallization pathway where a solute, upon changes in conditions such as temperature or solvent composition, separates from the solution as a supersaturated liquid phase (an "oil") rather than a solid crystalline material. This oily phase is a solute-rich, solvent-poor liquid that is immiscible with the bulk solution. For quinoline carboxylic acids, this presents a significant hurdle to obtaining a pure, crystalline product with the desired physical attributes.
The consequences of oiling out are often detrimental to the goals of crystallization, leading to:
-
Poor impurity rejection: The oily phase can act as a solvent for impurities, which may become entrapped upon eventual solidification.
-
Formation of amorphous solids or poorly crystalline material: The oil may solidify into a glassy or amorphous state, lacking the long-range molecular order of a crystal. This can negatively impact stability, handling, and bioavailability.
-
Process control and scalability issues: Oiling out is often difficult to predict and control, leading to batch-to-batch variability and challenges in scaling up the crystallization process.
Why Are Quinoline Carboxylic Acids Prone to Oiling Out?
The unique structural features of quinoline carboxylic acids contribute to their propensity for oiling out. Understanding these factors is key to designing effective crystallization protocols.
-
Zwitterionic Character and Complex Hydrogen Bonding: Quinoline carboxylic acids can exist as zwitterions, with a protonated quinoline nitrogen and a deprotonated carboxylate group.[1][2] This dual ionic character, combined with the presence of both hydrogen bond donors (-COOH, N-H+) and acceptors (C=O, N), allows for the formation of complex and extensive hydrogen bonding networks.[2][3] While these interactions are crucial for forming a stable crystal lattice, in a highly supersaturated solution, they can lead to the formation of soluble aggregates that precede oiling out.
-
Influence of pH on Solubility: The solubility of quinoline carboxylic acids is highly dependent on pH due to the ionizable carboxylic acid and basic quinoline nitrogen moieties.[4] At the isoelectric point, the molecule has minimal net charge and is least soluble, making it the ideal pH for crystallization. However, slight deviations from this pH can significantly increase solubility, and rapid changes in pH during crystallization can induce a sudden high level of supersaturation, favoring oiling out.
-
Solvent Interactions: The choice of solvent is critical. Solvents that are too "good" can lead to very high solute concentrations at elevated temperatures. Upon cooling, the supersaturation can increase so rapidly that the system crosses the binodal curve into the liquid-liquid phase separation region before nucleation can occur. Conversely, in a poor solvent, the low solubility might necessitate high temperatures for dissolution, again risking oiling out on cooling. The polarity and hydrogen bonding capability of the solvent will significantly interact with the zwitterionic and hydrogen-bonding features of the quinoline carboxylic acid.[5]
Troubleshooting Guide: A Question-and-Answer Approach
This section provides direct answers to common questions and issues encountered during the crystallization of quinoline carboxylic acids.
Q1: I've observed the formation of an oil or a cloudy emulsion upon cooling my crystallization mixture. What is happening and what is the first thing I should do?
A1: You are likely observing oiling out. The immediate goal is to redissolve the oil and then induce crystallization in a more controlled manner.
Immediate Corrective Action:
-
Re-heat the mixture: Gently warm the solution until the oil redissolves completely, creating a homogeneous solution.
-
Add more solvent: If re-heating alone is not sufficient, add a small amount of the primary solvent to decrease the overall concentration.
-
Proceed with a modified cooling protocol: Once a clear solution is obtained, cool the solution much more slowly to control the rate of supersaturation.
Q2: My attempts to crystallize my quinoline carboxylic acid consistently result in an oil, even with slow cooling. What are my next steps?
A2: This indicates a fundamental issue with your crystallization conditions (solvent, concentration, or temperature profile). A systematic approach to optimization is required.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for persistent oiling out.
Step-by-Step Methodologies:
1. Solvent System Optimization: The choice of solvent is paramount. You may need to move away from a single-solvent system to a binary or even ternary mixture to fine-tune the solubility profile.
-
Principle: A good crystallization solvent will exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For quinoline carboxylic acids, solvents that can engage in hydrogen bonding are often a good starting point.
-
Common Solvents for Quinoline Carboxylic Acids: Ethanol, methanol, acetonitrile (MeCN), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and mixtures such as 1,4-dioxane/n-butanol have been used in the synthesis and purification of these compounds.[6][7][8][9]
-
Experimental Protocol for Solvent Screening:
-
In small, parallel vials, dissolve a known amount of your quinoline carboxylic acid in a range of different solvents at an elevated temperature.
-
Observe the solutions as they cool to room temperature and then in an ice bath.
-
Note which solvents or solvent mixtures promote crystal formation and which lead to oiling out or no precipitation.
-
Consider using an anti-solvent approach. Dissolve your compound in a good solvent (e.g., DMF, DMSO) and slowly add a miscible anti-solvent (e.g., water, a non-polar solvent) to induce crystallization. The slow addition is crucial to avoid localized high supersaturation.
-
| Solvent System | Polarity | Hydrogen Bonding | Typical Use in Synthesis | Potential for Oiling Out |
| Alcohols (EtOH, MeOH) | High | Donor & Acceptor | Common | High, if the initial concentration is too high due to their good solvating power. |
| Acetonitrile (MeCN) | High | Acceptor | Common | Moderate; can be a good choice for compounds with moderate polarity. |
| DMF, DMSO | High | Acceptor | Common | High; often require an anti-solvent due to their very high solvating power. |
| 1,4-Dioxane/n-Butanol | Moderate | Acceptor/Donor | Reported | Can be optimized to fine-tune solubility and reduce the risk of oiling out.[7] |
| Water | High | Donor & Acceptor | Anti-solvent | High risk if used as the primary solvent; pH control is critical. |
2. Concentration Adjustment: Starting with a lower concentration can prevent the system from reaching the high level of supersaturation that triggers oiling out.
-
Principle: By reducing the solute concentration, you widen the metastable zone, providing a larger operating window for controlled crystal nucleation and growth.
-
Experimental Protocol:
-
After redissolving the oiled-out sample, add an additional 10-20% (v/v) of the solvent.
-
Cool the solution slowly.
-
If oiling out still occurs, repeat with a further dilution. The trade-off will be a lower yield, which can be optimized later.
-
3. pH Control: For quinoline carboxylic acids, pH is a critical parameter that directly influences solubility.
-
Principle: Crystallization should be targeted at or near the isoelectric point of the molecule to minimize solubility.
-
Experimental Protocol:
-
Determine the pKa values of your specific quinoline carboxylic acid if they are not known.
-
Adjust the pH of the solution to the isoelectric point before cooling. This can be done by the slow addition of a dilute acid or base.
-
Buffer the system if possible to maintain a stable pH throughout the crystallization process.
-
4. Seeding: Introducing seed crystals of the desired crystalline form can bypass the kinetic barrier of primary nucleation and promote controlled crystal growth.
-
Principle: Seeding provides a template for crystallization to occur within the metastable zone, at a lower supersaturation level where oiling out is less likely.
-
Experimental Protocol:
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but has not yet oiled out (the metastable zone).
-
Add a small amount (1-5% by weight) of finely ground, pure crystals of your quinoline carboxylic acid.
-
Continue the slow cooling to the final temperature to allow the crystals to grow.
-
Q3: My compound has oiled out, and upon standing, it has solidified into a hard, glassy material. Can I still salvage this batch?
A3: This is likely an amorphous solid. While not ideal, it may be possible to convert it to a crystalline form.
Remediation Strategy:
-
Isolate the amorphous solid: Separate the solid from the solvent.
-
Attempt a slurry conversion: Suspend the amorphous solid in a solvent in which it has low to moderate solubility. Stir the slurry at a controlled temperature for an extended period (hours to days). The amorphous solid, being more soluble than the crystalline form, will slowly dissolve and recrystallize as the more stable crystalline phase.
-
Re-crystallize: If slurry conversion is unsuccessful, redissolve the amorphous solid completely and attempt one of the optimized crystallization protocols described above.
Summary of Key Strategies to Prevent Oiling Out
-
Control Supersaturation:
-
Employ slow cooling rates.
-
Start with a more dilute solution.
-
Use a slow anti-solvent addition method.
-
-
Optimize the Solvent System:
-
Conduct a systematic solvent screen.
-
Utilize binary or ternary solvent mixtures to fine-tune solubility.
-
-
Control pH:
-
Crystallize at the isoelectric point.
-
Consider using a buffered system.
-
-
Utilize Seeding:
-
Introduce seed crystals in the metastable zone to bypass primary nucleation.
-
By understanding the underlying physicochemical properties of quinoline carboxylic acids and systematically applying these troubleshooting strategies, you can overcome the challenge of oiling out and develop a robust and reproducible crystallization process.
References
-
Lee, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Wang, L., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. Available from: [Link]
-
Lee, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available from: [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering. Available from: [Link]
-
Ma, J., et al. (2024). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available from: [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available from: [Link]
-
Sieroń, L., et al. (2000). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. Available from: [Link]
-
Carvajal-Velez, L., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]
-
Dobson, A. J. & Gerkin, R. E. (1999). Hydrogen bonding in quinolinium-4-carboxylate dihydrate. PubMed. Available from: [Link]
-
Zhang, K., et al. (2021). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... ResearchGate. Available from: [Link]
-
Puro, A., et al. (2022). Dissolution and precipitation behavior of amorphous solid dispersions. PubMed. Available from: [Link]
-
Papageorgiou, G. Z., et al. (2023). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. MDPI. Available from: [Link]
-
Burd, C. J., et al. (1997). α and β Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydrate. IUCr Journals. Available from: [Link]
-
Wikipedia. (n.d.). Quinoline. Wikipedia. Available from: [Link]
-
Babu, N. J., & Nangia, A. (2011). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. Available from: [Link]
-
Mphahlele, M. J. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available from: [Link]
-
El-Sayed, N. S., et al. (2018). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. Available from: [Link]
-
Shayan, M., et al. (2013). Emerging trends in the stabilization of amorphous drugs. PubMed. Available from: [Link]
-
Bîrdeanu, M.-I., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available from: [Link]
-
Gattermayer, T., et al. (1983). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Available from: [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available from: [Link]
-
Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. Available from: [Link]
- Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. Google Patents.
-
Zhang, T., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. Available from: [Link]
-
JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. Available from: [Link]
-
MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. MDPI. Available from: [Link]
-
Papageorgiou, G. Z., et al. (2018). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. NIH. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen bonding in quinolinium-4-carboxylate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
Navigating the Labyrinth of Product Loss: A Technical Guide to Workup and Purification
A Senior Application Scientist's Perspective on Troubleshooting Organic Reactions
In the intricate world of organic synthesis, the journey from a completed reaction to a pure, isolated product is often fraught with peril. Significant loss of the desired compound during workup and purification is a common and frustrating experience for researchers at all levels. This technical support center provides a comprehensive guide to troubleshooting these critical steps, drawing upon established chemical principles and field-proven insights to help you maximize your yield and achieve the desired purity.
Section 1: The Art of Liquid-Liquid Extraction: A Battle of Solubilities
Liquid-liquid extraction is a cornerstone of reaction workup, yet it can be a primary source of product loss if not executed with precision.[1] This section addresses common questions and provides a systematic approach to troubleshooting this fundamental technique.
Frequently Asked Questions (FAQs): Liquid-Liquid Extraction
Q1: My product seems to be disappearing during the aqueous wash. What's happening and how can I prevent it?
A1: This is a classic case of your product having a higher than desired solubility in the aqueous phase. Several factors could be at play:
-
Incorrect pH: The ionization state of your compound is critical for its partitioning between the organic and aqueous layers.[2] For acidic or basic compounds, the pH of the aqueous layer dictates whether the compound is in its neutral, organic-soluble form or its charged, water-soluble salt form.
-
The Henderson-Hasselbalch Equation in Practice: The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation. For an acidic compound (HA), the equation is: pH = pKa + log([A-]/[HA]) To ensure an acidic compound is in its neutral form (HA) and therefore preferentially dissolves in the organic layer, the pH of the aqueous solution should be at least 2 units below its pKa. Conversely, for a basic compound (B), the pH should be at least 2 units above the pKa of its conjugate acid (BH+) to keep it in its neutral, organic-soluble form.
-
-
Insufficient "Salting Out": For polar, neutral compounds that exhibit some water solubility, adding a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer can significantly decrease the solubility of the organic compound in the aqueous phase.[3] This is known as the "salting out" effect and drives the equilibrium of your product into the organic layer.
-
Emulsion Formation: The formation of a stable emulsion at the interface of the two layers can physically trap your product, leading to significant loss upon separation.[3]
Q2: I've formed a stubborn emulsion. How can I break it and recover my product?
A2: Emulsions are colloidal suspensions of one liquid in another and are a common frustration in liquid-liquid extractions, particularly when dealing with chlorinated solvents or basic aqueous solutions.[4][5] Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.[6]
-
"Salting Out": Add a small amount of saturated brine solution. The increased ionic strength of the aqueous layer can help to coalesce the dispersed droplets.[7]
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod. This can sometimes disrupt the emulsion without causing further mixing.[4]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.[5]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion.[4]
Troubleshooting Workflow: Liquid-Liquid Extraction
Data Presentation: Solvent Selection for Liquid-Liquid Extraction
The choice of extraction solvent is paramount for a successful separation. An ideal solvent should have high solubility for your product, be immiscible with the other phase, have a low boiling point for easy removal, and be relatively non-toxic.
| Solvent | Density (g/mL) | Polarity Index | Miscibility with Water | Boiling Point (°C) |
| Diethyl Ether | 0.713 | 2.8 | 6.9% | 34.6 |
| Ethyl Acetate | 0.902 | 4.4 | 8.7% | 77.1 |
| Dichloromethane | 1.33 | 3.1 | 1.3% | 39.6 |
| Chloroform | 1.49 | 4.1 | 0.8% | 61.2 |
| Toluene | 0.867 | 2.4 | 0.05% | 110.6 |
| Hexane | 0.655 | 0.1 | 0.01% | 68.7 |
Data compiled from various sources.
Section 2: The Patience of Crystallization: From Solution to Solid
Recrystallization is a powerful technique for purifying solid compounds, but achieving high recovery of pure crystals requires a delicate balance of solubility, temperature, and kinetics.
Frequently Asked Questions (FAQs): Crystallization
Q1: My compound won't crystallize out of solution, even after cooling. What should I do?
A1: This is a common issue that can often be resolved with a few simple techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a single, pure crystal of your compound to the solution. This "seed" crystal will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound.
-
Cool to a Lower Temperature: If you've only cooled to room temperature, try placing the flask in an ice bath.
-
-
Solvent Choice: It's possible you've chosen a solvent in which your compound is too soluble, even at low temperatures. In this case, you may need to select a different solvent or a mixed solvent system.
Q2: I'm getting a very low yield from my recrystallization. Where is my product going?
A2: Low yield in recrystallization can be attributed to several factors:
-
Using too much solvent: The more solvent you use, the more of your product will remain dissolved in the mother liquor, even after cooling.[8]
-
Premature crystallization: If the solution cools too quickly, impurities can become trapped in the crystal lattice, reducing the purity and potentially the overall yield of pure product.[9]
-
Inappropriate solvent system: A poorly chosen solvent can lead to significant product loss. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]
-
Incomplete transfer: Mechanical losses during transfers between flasks and during filtration can add up.
Protocol: Selecting a Recrystallization Solvent
-
Place a small amount of your crude product (about 50 mg) into a test tube.
-
Add a small amount of the potential solvent (around 0.5 mL) at room temperature. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.
-
If the solid does not dissolve, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals upon cooling.
Troubleshooting Workflow: Crystallization
Section 3: Mastering the Column: A Guide to Chromatographic Purification
Column chromatography is a versatile and widely used technique for purifying compounds from complex mixtures.[11] However, it can be a significant source of product loss if not performed correctly.
Frequently Asked Questions (FAQs): Column Chromatography
Q1: My compound is not eluting from the column, or is eluting very slowly.
A1: This issue typically arises from a few common problems:
-
Incorrect Solvent System: The mobile phase is not polar enough to move your compound down the column. You need to increase the polarity of your eluent. This can be done by gradually increasing the proportion of the more polar solvent in your mobile phase mixture (gradient elution).
-
Compound Insolubility: Your compound may have precipitated on the column, especially if you loaded it in a solvent that is too different from the initial mobile phase.
-
Column Deactivation: For silica gel columns, very polar compounds can bind very strongly, especially if the silica is highly activated. Deactivating the silica with a small amount of water or triethylamine can sometimes help.
Q2: My compounds are not separating well on the column.
A2: Poor separation can be due to a number of factors:
-
Improper Solvent System: The mobile phase may be too polar, causing all of your compounds to elute too quickly and close together. Try a less polar solvent system.
-
Column Overloading: You may have loaded too much sample onto the column. A general rule of thumb is to load no more than 1-5% of the mass of the stationary phase.[12]
-
Poor Column Packing: An unevenly packed column will lead to channeling, where the solvent and your compounds flow through paths of least resistance, resulting in broad, overlapping bands.
-
Diffusion: If the column is run too slowly, diffusion can cause the bands to broaden and overlap.
Protocol: Dry Loading a Sample onto a Column
For samples that are not soluble in the initial mobile phase, dry loading is an effective technique:
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution (typically 2-3 times the mass of your crude product).
-
Carefully evaporate the solvent using a rotary evaporator until you have a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully layer this powder onto the top of your packed column.
Troubleshooting Workflow: Column Chromatography
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 11). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
SciSpace. (2020, October 21). Flash Chromatography System: A Practical Tool for Demonstrating the Influence of Column Characteristics on Chromatographic Resolution. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
YouTube. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
- Alders, L. (1959). Liquid-liquid Extraction: Theory and Laboratory Practice. Elsevier Publishing Company.
-
PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Zhanghua Pharmaceutical Equipment. (2025, May 7). How to Optimize Your Crystallization Process for Maximum Yield. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of Maximum Yield in the Crystallization of Multicomponent Isomeric Systems. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
ACS Publications. (2019, May 22). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Retrieved from [Link]
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
-
University of California, Irvine. (n.d.). How to run column chromatography. Retrieved from [Link]
-
MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. Retrieved from [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
ResearchGate. (2021, September 24). Introduction to liquid-liquid extraction. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Teledyne Labs. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.4D: The Unavoidable Loss of Recovery. Retrieved from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
University of Calcutta. (n.d.). column chromatography.pdf. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
YouTube. (2025, January 25). What Is Workup In Organic Chemistry?. Retrieved from [Link]
-
BYJU'S. (n.d.). How can a Mixture of Ethanol and Water be Separated by Azeotropic Distillation?. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). is cooled to 0 °C (external temperature) via an ice-water bath while under a nitrogen atmosphere (Figure 1). After cooling for 10 min the solution in the dropping funnel is added dropwise to the flask over 35 min. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. Retrieved from [Link]
-
YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2010, February 4). Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]
-
BYJU'S. (n.d.). Azeotropic Distillation. Retrieved from [Link]
-
LinkedIn. (n.d.). Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations. Retrieved from [Link]
Sources
- 1. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. azom.com [azom.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromtech.com [chromtech.com]
dealing with tar formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with one of the most persistent issues in this field: tar formation . The formation of complex, often intractable, polymeric byproducts can severely impact reaction yield, complicate purification, and consume valuable starting materials.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind tar formation in various classical quinoline syntheses and offer robust, validated protocols to mitigate these issues, ensuring the integrity and reproducibility of your experimental work.
The Vicious Cycle of Tar Formation
Tar formation in quinoline synthesis is not a random occurrence; it is a direct consequence of the reaction conditions designed to facilitate cyclization. The highly acidic and often exothermic nature of these reactions can promote a cascade of undesirable side reactions, primarily the polymerization of reactive intermediates.
Caption: The pathway to tar formation in acidic quinoline syntheses.
Frequently Asked Questions (FAQs)
This section addresses the most common urgent questions received by our application support team.
Q1: My Skraup synthesis is incredibly exothermic and hard to control, resulting in a solid black tar. What's happening and how can I fix it?
A1: This is the classic challenge of the Skraup synthesis. The root cause is the highly exothermic, sulfuric acid-catalyzed dehydration of glycerol into acrolein, a very reactive α,β-unsaturated aldehyde[1][2]. This acrolein can then violently polymerize under the harsh reaction conditions before it has a chance to react with your aniline derivative in the desired Michael addition pathway[1][2][3].
Core Causality: The reaction rate of polymerization competes with, and can easily overtake, the rate of the desired product formation pathway.
Immediate Solution:
-
Introduce a Moderator: The most common and effective solution is to add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding the sulfuric acid[2]. These agents smooth the exothermic surge, preventing the reaction from running away and significantly reducing charring[2][4].
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly, in portions, with efficient stirring and external cooling (e.g., an ice bath). This prevents localized temperature spikes that initiate polymerization.
Q2: I'm seeing significant tar formation in my Doebner-von Miller (DVM) reaction. It's not as violent as the Skraup, but my yields are very low.
A2: In the Doebner-von Miller synthesis, the primary cause of tar is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone used as a substrate[5]. This is especially problematic if you are generating the unsaturated carbonyl in situ from an aldol condensation.
Core Causality: The Lewis or Brønsted acid catalyst required for the cyclization steps also efficiently catalyzes the self-polymerization of the electron-deficient carbonyl reactant.
Immediate Solution:
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic mixture of the aniline. This keeps the instantaneous concentration of the polymerizable substrate low, favoring the reaction with the aniline over self-polymerization.
-
Optimize Catalyst: While strong acids are traditional, consider using milder Lewis acids or solid acid catalysts like modified zeolites, which can offer better selectivity by providing controlled acidic sites[6].
Q3: My Friedländer synthesis works, but I get a significant amount of dark, resinous material, especially with base catalysis. Why?
A3: In the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, tar formation under basic conditions often arises from competing aldol condensation reactions[7][8]. The ketone reactant can self-condense or react in other undesirable ways, leading to complex polymeric mixtures.
Core Causality: The basic conditions required to deprotonate the α-methylene group for the initial C-C bond formation can also promote undesired side reactions of the carbonyl compounds.
Immediate Solution:
-
Switch to Acid Catalysis: If your substrates are stable, switching to an acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid) can often provide a cleaner reaction by minimizing base-catalyzed self-condensation[7][9].
-
Use Pre-formed Enamines/Imines: To circumvent the issue, you can pre-form an imine from the o-aminoaryl ketone, which avoids the need for harsh basic conditions that cause the ketone to self-react[8].
Q4: How can I effectively purify my quinoline product from the tar it's embedded in?
A4: This is a critical question, as poor purification can ruin an otherwise successful reaction. Tar is typically non-volatile and has poor solubility in many common organic solvents.
Immediate Solution:
-
Steam Distillation: This is the most robust and widely used method for isolating volatile quinolines from non-volatile tar[10][11]. After the reaction, quench the mixture in water, make it strongly basic with NaOH to liberate the free quinoline base, and then pass steam through the mixture. The quinoline will co-distill with the water, leaving the tar behind. The product can then be extracted from the distillate[10][11].
-
Acid/Base Extraction: Perform a liquid-liquid extraction. After quenching, basify the aqueous solution and extract with a solvent like dichloromethane or ether. The quinoline base will move to the organic layer. Then, wash the organic layer with dilute acid (e.g., 1M HCl). The quinoline will become a protonated salt and move to the aqueous layer, leaving many neutral organic impurities and some polymeric material behind. Finally, re-basify the acidic aqueous layer and extract the pure quinoline back into an organic solvent.
Troubleshooting & Optimization Guide
This section provides a more detailed breakdown of preventative strategies based on the specific quinoline synthesis method.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting tar formation.
Optimization Strategies by Synthesis Method
| Synthesis Method | Primary Cause of Tar | Key Optimization Parameter | Recommended Action | Expected Outcome |
| Skraup | Violent, exothermic polymerization of acrolein.[2][3] | Reaction Vigor | Add ferrous sulfate (FeSO₄) as a moderator before acid addition.[2][4] | Smoother, more controlled reaction with significantly less charring. |
| Temperature Control | Add concentrated H₂SO₄ slowly with efficient cooling and stirring. | Prevents localized overheating and runaway polymerization. | ||
| Doebner-von Miller | Acid-catalyzed polymerization of α,β-unsaturated carbonyls.[5] | Reactant Concentration | Add the carbonyl substrate dropwise to the reaction mixture at temperature. | Minimizes substrate self-reaction, favoring the desired pathway. |
| Catalyst Choice | Screen milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acids.[6] | Increased selectivity for quinoline formation over polymerization. | ||
| Combes | Reversible initial condensation and side reactions at high acid concentration. | Acid Catalyst | Use polyphosphoric acid (PPA) instead of H₂SO₄ for cyclization. | PPA acts as both catalyst and solvent, often giving cleaner cyclization. |
| Friedländer | Base-catalyzed self-condensation (aldol) of carbonyl reactants.[8] | Catalyst System | Switch from base (e.g., NaOH, KOH) to acid catalysis (e.g., p-TsOH).[7] | Eliminates the primary pathway for aldol-related polymer formation. |
Key Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline
This protocol incorporates moderation and controlled conditions to minimize tar formation.
-
Materials: Aniline, Glycerol (anhydrous), Nitrobenzene, Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Concentrated Sulfuric Acid (H₂SO₄), Sodium Hydroxide (NaOH).
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add aniline (1.0 mol), nitrobenzene (0.25 mol), and ferrous sulfate heptahydrate (10 g).
-
Begin vigorous stirring to create a uniform slurry.
-
Add anhydrous glycerol (2.5 mol) to the flask.
-
Through the dropping funnel, add concentrated sulfuric acid (2.0 mol) slowly over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 120°C using a water or ice bath.
-
After the addition is complete, heat the mixture to 130-140°C and maintain for 3-4 hours. The reaction should be vigorous but controlled.
-
Allow the mixture to cool to below 100°C and carefully dilute with an equal volume of water.
-
Proceed immediately to the purification protocol.
-
Protocol 2: Purification of Crude Quinoline via Steam Distillation
This protocol is designed to isolate the volatile quinoline product from non-volatile tarry byproducts generated during the synthesis.
-
Materials: Crude reaction mixture from Protocol 1, 40% aqueous Sodium Hydroxide (NaOH) solution, Dichloromethane (DCM) or other suitable extraction solvent, Anhydrous Magnesium Sulfate (MgSO₄), Steam source.
-
Procedure:
-
Transfer the diluted crude reaction mixture to a larger flask suitable for steam distillation.
-
Carefully make the mixture strongly basic by slowly adding 40% NaOH solution until the solution is strongly alkaline to pH paper. This liberates the free quinoline base. Caution: This step is highly exothermic.
-
Connect the flask to a steam source and a condenser for distillation[10].
-
Begin passing steam through the mixture. The quinoline will co-distill with the water, appearing as an oily layer in the milky distillate.
-
Continue distillation until the distillate runs clear and no more oily droplets are observed.
-
Collect the entire distillate and transfer it to a separatory funnel.
-
Extract the distillate three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude quinoline.
-
For highest purity, the resulting oil can be distilled under reduced pressure[10].
-
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Gedefaw, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Kirk, G. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Unknown. (n.d.). Preparation and Properties of Quinoline. LBS PG College. [Link]
-
Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. [Link]
-
Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. [Link]
-
MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]
-
ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Frontiers. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 7. iipseries.org [iipseries.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Frontiers | Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation [frontiersin.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to P-glycoprotein Inhibition: Evaluating 6-Methoxy-2-phenylquinoline-4-carboxylic acid Against Established Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, overcoming multidrug resistance (MDR) remains a critical challenge, largely orchestrated by the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp).[1][2][3] This efflux pump, encoded by the ABCB1 gene, actively extrudes a wide array of chemotherapeutic agents and other xenobiotics from cells, diminishing their intracellular concentration and therapeutic efficacy.[3] The development of potent and specific P-gp inhibitors is therefore a key strategy to restore drug sensitivity in resistant cancers and improve the pharmacokinetic profiles of various drugs.[3][4]
This guide provides a comparative analysis of a novel investigational compound, 6-Methoxy-2-phenylquinoline-4-carboxylic acid, against established P-gp inhibitors. While direct experimental data for this specific molecule is emerging, its quinoline scaffold suggests potential as a P-gp modulator, a class of compounds that has shown promise in reversing MDR.[5][6][7] We will explore the mechanistic underpinnings of P-gp inhibition, compare the performance of historical and current inhibitors, and provide detailed experimental protocols for a rigorous head-to-head evaluation.
The Evolution of P-gp Inhibitors: A Generational Overview
The quest for effective P-gp inhibitors has progressed through several generations, each aiming to improve potency and reduce off-target effects.
-
First-Generation Inhibitors: These were existing drugs found to have P-gp inhibitory activity, such as the calcium channel blocker verapamil and the immunosuppressant cyclosporine A .[8] However, their clinical utility was hampered by low potency and significant side effects at the high concentrations required for P-gp inhibition.[8] Clinical trials with these agents often failed to demonstrate a clear benefit.[8][9]
-
Second-Generation Inhibitors: Developed to be more potent and specific than the first generation, this group includes compounds like valspodar. While showing improved P-gp inhibition, they often exhibited complex pharmacokinetic interactions, sometimes unpredictably altering the metabolism of co-administered drugs.
-
Third-Generation Inhibitors: This class, including tariquidar and elacridar , was designed for high potency and specificity with minimal interference with other drug metabolism pathways, particularly cytochrome P450 enzymes.[5][10] Elacridar, for instance, is a potent and specific P-gp inhibitor that modulates its ATPase activity.[8] Clinical studies have shown that elacridar can increase the oral bioavailability of drugs that are P-gp substrates, such as paclitaxel and topotecan.[8] Tariquidar is another potent P-gp inhibitor with a high affinity for the transporter.[11]
Mechanistic Insights: How P-gp Inhibitors Work
P-gp inhibitors can be broadly categorized based on their mechanism of action:
-
Competitive Inhibition: The inhibitor directly competes with the substrate for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.
-
Interference with ATP Hydrolysis: The inhibitor disrupts the energy source for P-gp-mediated efflux by interfering with ATP binding or hydrolysis.[12]
Many quinoline derivatives have been shown to reverse MDR by inhibiting P-gp-mediated drug efflux.[5][6] Some stimulate the ATPase activity of P-gp, suggesting an interaction with the transporter that ultimately blocks substrate transport.[6][13]
Below is a diagram illustrating the general mechanism of P-gp-mediated drug efflux and the points of inhibition.
Caption: P-gp mediated drug efflux and points of inhibition.
Comparative Analysis of P-gp Inhibitors
A direct comparison of 6-Methoxy-2-phenylquinoline-4-carboxylic acid with established inhibitors requires experimental data. The following table summarizes key performance metrics for well-characterized P-gp inhibitors, which would serve as benchmarks for evaluating our novel compound.
| Inhibitor | Generation | IC50 (nM) | Mechanism of Action | Key Characteristics |
| Verapamil | First | ~2,500 | Competitive | Also a calcium channel blocker; significant side effects at effective P-gp inhibitory concentrations.[8][14] |
| Cyclosporine A | First | ~2,000 | Competitive | Immunosuppressant; clinical trials showed limited efficacy in overcoming MDR.[8][9] |
| Elacridar | Third | ~50 | Modulates ATPase activity | Potent and specific; shown to increase oral bioavailability of P-gp substrates in clinical trials.[8] |
| Tariquidar | Third | 5.1 (Kd) | Inhibits ATPase activity | Highly potent and specific P-gp inhibitor.[11][15] |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | Investigational | TBD | TBD (Hypothesized to interact with P-gp) | Quinoline scaffold suggests potential for P-gp inhibition.[5][6] |
IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols for Evaluating P-gp Inhibition
To ascertain the P-gp inhibitory potential of 6-Methoxy-2-phenylquinoline-4-carboxylic acid and compare it to other modulators, a series of validated in vitro assays are essential. The U.S. Food and Drug Administration (FDA) provides guidance on conducting such drug interaction studies.[16][17]
Calcein-AM Efflux Assay
This high-throughput assay is a sensitive method to assess P-gp inhibition.[18][19] Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp.[19] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein, which is trapped within the cell.[19] In cells overexpressing P-gp, calcein-AM is rapidly effluxed, resulting in low intracellular fluorescence.[20] A P-gp inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
Workflow for the Calcein-AM Efflux Assay
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Plate P-gp overexpressing cells (e.g., K562/MDR) in a 96-well plate and culture until a confluent monolayer is formed.
-
Compound Incubation: Pre-incubate the cells with various concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a positive control inhibitor (e.g., verapamil), and a vehicle control for 30 minutes at 37°C.
-
Substrate Addition: Add calcein-AM (final concentration of 0.5 µM) to each well and incubate for an additional 45 minutes in the dark at 37°C.[19]
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 488 nm and 530 nm, respectively.[19]
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Rhodamine 123 Efflux Assay
Similar to the Calcein-AM assay, the Rhodamine 123 efflux assay is a widely used method to assess P-gp function.[4] Rhodamine 123 is a fluorescent P-gp substrate that accumulates in cells.[4] P-gp inhibitors block its efflux, leading to increased intracellular fluorescence.[4]
Step-by-Step Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing cells.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound and controls.
-
Substrate Loading: Add Rhodamine 123 (typically 5.25 µM) and incubate for 30 minutes at 37°C to allow for intracellular accumulation.[2]
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh medium and incubate for a defined period (e.g., 1-2 hours) to allow for P-gp-mediated efflux.
-
Quantification: Lyse the cells and quantify the intracellular Rhodamine 123 concentration using a spectrofluorometer (Excitation: ~485 nm, Emission: ~535 nm).[2]
-
Data Analysis: Calculate the percentage of inhibition of Rhodamine 123 efflux and determine the IC50 value.
P-gp ATPase Activity Assay
This assay directly measures the impact of a compound on the energy-providing mechanism of P-gp. ABC transporters like P-gp utilize the energy from ATP hydrolysis to pump substrates out of the cell.[21] The ATPase activity of P-gp is often stimulated in the presence of its substrates. Inhibitors can either further stimulate or inhibit this ATPase activity.
Workflow for the P-gp ATPase Activity Assay
Caption: Workflow for the P-gp ATPase activity assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use commercially available membrane vesicles from cells overexpressing P-gp.
-
Reaction Setup: In a 96-well plate, add the membrane vesicles, the test compound at various concentrations, and a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
Reaction Initiation: Start the reaction by adding a solution containing MgATP.[22]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[22]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
Data Analysis: Determine the concentration-dependent effect of the test compound on P-gp ATPase activity. A potent inhibitor like tariquidar has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp with an IC50 of 43 nM.[23]
Conclusion and Future Directions
The development of novel, potent, and specific P-gp inhibitors is paramount for overcoming multidrug resistance in cancer and improving the efficacy of a wide range of therapeutic agents. While 6-Methoxy-2-phenylquinoline-4-carboxylic acid is an investigational compound, its quinoline backbone provides a strong rationale for its evaluation as a P-gp inhibitor.
A comprehensive assessment using the detailed experimental protocols outlined in this guide will be crucial to determine its potency, mechanism of action, and potential for further development. By comparing its performance against established first and third-generation inhibitors, researchers can gain valuable insights into its therapeutic potential and contribute to the ongoing efforts to combat P-gp-mediated drug resistance.
References
-
Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - Frontiers. Available from: [Link]
-
P-glycoprotein (Pgp) inhibition assay - BMG Labtech. Available from: [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - MDPI. Available from: [Link]
-
The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed. Available from: [Link]
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC - NIH. Available from: [Link]
-
Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed. Available from: [Link]
-
Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase - PubMed. Available from: [Link]
-
Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed. Available from: [Link]
-
Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC - PubMed Central. Available from: [Link]
-
USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Available from: [Link]
-
The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC - NIH. Available from: [Link]
-
P-GP DRUG INTERACTION ASSAY KIT. Available from: [Link]
-
FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Available from: [Link]
-
Calcein assay: A high-throughput method to assess P-gp inhibition - ResearchGate. Available from: [Link]
-
Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - Frontiers. Available from: [Link]
-
Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions - Regulations.gov. Available from: [Link]
-
Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression | Sobiś | Psychiatria - Via Medica Journals. Available from: [Link]
-
The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa - ResearchGate. Available from: [Link]
-
Impact of P‐gp inhibition on systemic exposure of pralsetinib and dosing considerations. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
p-glycoprotein Inhibition for Optimal Drug Delivery - AboutScience. Available from: [Link]
-
P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC - PubMed Central. Available from: [Link]
-
Oral cyclosporin A inhibits CD4 T cell P-glycoprotein activity in HIV-infected adults initiating treatment with nucleoside reverse transcriptase inhibitors - PubMed. Available from: [Link]
-
Mechanisms of classical P-gp inhibitors. | Download Table - ResearchGate. Available from: [Link]
-
Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism - PubMed. Available from: [Link]
-
Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed. Available from: [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed. Available from: [Link]
-
Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PubMed Central. Available from: [Link]
-
A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine. Available from: [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available from: [Link]
-
Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - ResearchGate. Available from: [Link]
-
P-glycoprotein (P-gp) Substrate Identification - Evotec. Available from: [Link]
-
P-glycoprotein Inhibition for Optimal Drug Delivery - PMC - PubMed Central - NIH. Available from: [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance [frontiersin.org]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 9. Cyclosporine inhibition of P-glycoprotein in chronic myeloid leukemia blast phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Drug-Drug Interactions of P-gp Substrates Unrelated to CYP Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-2-arylquinoline Analogues
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methoxy-2-arylquinoline analogues, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will objectively compare the performance of various analogues, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing and developing novel therapeutic agents. This document emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.
Introduction: The Therapeutic Potential of the 6-Methoxy-2-arylquinoline Scaffold
The quinoline ring system is a prominent scaffold in numerous natural and synthetic bioactive compounds.[1] The introduction of a methoxy group at the 6-position and an aryl substituent at the 2-position creates a versatile pharmacophore with a wide range of biological activities. The methoxy group, being an electron-donating substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.[2][3] This guide will primarily focus on the anticancer and antimicrobial activities of these analogues, exploring how structural modifications impact their efficacy.
Anticancer Activity: A Tale of Two Mechanisms
6-Methoxy-2-arylquinoline analogues have emerged as promising anticancer agents, primarily through two distinct mechanisms of action: inhibition of P-glycoprotein (P-gp) to overcome multidrug resistance and disruption of microtubule dynamics by inhibiting tubulin polymerization.
Overcoming Multidrug Resistance: P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] P-gp, an ATP-binding cassette (ABC) transporter, actively pumps a wide array of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[4][6] Certain 6-methoxy-2-arylquinoline analogues have been identified as potent P-gp inhibitors, acting as chemosensitizers that can restore the effectiveness of conventional anticancer drugs.
Key Structural Insights for P-gp Inhibition:
The structure-activity relationship of these analogues as P-gp inhibitors reveals the critical role of substituents on the quinoline core. A study on a series of 6-methoxy-2-arylquinolines demonstrated that the presence of a hydroxymethyl group at the 4-position of the quinoline ring is a key determinant for potent P-gp efflux inhibition.[2][3]
| Compound ID | 2-Aryl Substituent | 4-Quinoline Substituent | P-gp Inhibitory Activity (Fold increase over Verapamil) | Cytotoxicity IC50 (µM) on EPG85-257RDB cells | Reference |
| 5a | Phenyl | -CH₂OH | 1.3 | > 100 | [2] |
| 5b | 4-Methoxyphenyl | -CH₂OH | 2.1 | > 100 | [2] |
| 6a | Phenyl | -COOH | Not potent | > 100 | [2] |
| 6b | 4-Methoxyphenyl | -COOH | Not potent | > 100 | [2] |
| 7a | Phenyl | -COOCH₃ | Not potent | > 100 | [2] |
| 7b | 4-Methoxyphenyl | -COOCH₃ | Not potent | > 100 | [2] |
Table 1: Comparative P-gp inhibitory activity and cytotoxicity of 6-methoxy-2-arylquinoline analogues. The data highlights the importance of the 4-hydroxymethyl group for P-gp inhibition.
The causal reasoning behind this observation lies in the potential for the hydroxyl group to form crucial hydrogen bonds within the binding site of P-gp, thereby enhancing the affinity of the inhibitor. In contrast, analogues with carboxylic acid or methyl carboxylate groups at the same position showed significantly reduced or no P-gp inhibitory activity.[2] Interestingly, most of these P-gp inhibiting compounds exhibited low intrinsic cytotoxicity, which is a desirable characteristic for a chemosensitizer.[2][3]
Signaling Pathway: P-glycoprotein Mediated Drug Efflux
The following diagram illustrates the mechanism of P-gp-mediated multidrug resistance and its inhibition by 6-methoxy-2-arylquinoline analogues.
Caption: P-gp mediated drug efflux and its inhibition.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[7] Agents that interfere with tubulin polymerization are potent anticancer drugs. Several 6-methoxy-2-arylquinoline analogues have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.
Structure-Activity Relationship for Tubulin Inhibition:
The substitution pattern on the 2-aryl ring significantly influences the tubulin polymerization inhibitory activity and cytotoxicity of these compounds.
| Compound ID | 2-Aryl Substituent | Cytotoxicity GI50 (nM) on KB cells | Tubulin Polymerization IC50 (µM) | Reference |
| Analogue A | 3,4,5-Trimethoxyphenyl | 1.5 - 1.7 | 0.92 - 1.0 | [8] |
| Analogue B | 4-Methoxyphenyl | 11 - 91 | ~1.0 | [8] |
| Analogue C | 2,4-Dimethoxyphenyl | Moderate Activity | Not specified | [9] |
| Analogue D | 4-Chlorophenyl | Lower Activity | Not specified | [1] |
Table 2: Comparative cytotoxicity and tubulin polymerization inhibitory activity of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives. This data underscores the importance of methoxy groups on the 2-aryl ring.
The presence of multiple methoxy groups on the 2-aryl ring, particularly a 3,4,5-trimethoxyphenyl moiety, is a common feature in many potent tubulin inhibitors and is associated with high cytotoxic activity.[9] This is likely due to favorable interactions with the hydrophobic colchicine binding pocket on tubulin. The substitution of methoxy groups with other functionalities, such as halogens, can modulate this activity. For instance, electron-donating groups on the 2-phenyl ring tend to enhance activity, while electron-withdrawing groups may have a variable effect depending on their position.[1]
Mechanism of Action: Disruption of Microtubule Dynamics
The following diagram illustrates the role of microtubules in cell division and how tubulin inhibitors interfere with this process.
Caption: Inhibition of tubulin polymerization disrupts mitosis.
Antimicrobial Activity of 6-Methoxy-2-arylquinoline Analogues
Beyond their anticancer properties, 6-methoxy-2-arylquinoline analogues have also demonstrated promising antimicrobial and antifungal activities. The structural features required for antimicrobial efficacy can differ from those for anticancer activity, presenting an opportunity for the development of selective agents.
Structure-Activity Relationship for Antimicrobial Activity:
The nature and position of substituents on both the quinoline and the 2-aryl rings play a crucial role in determining the antimicrobial spectrum and potency.
| Compound ID | 2-Aryl Substituent | 3-Quinoline Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |
| Analogue E | Phenyl | -CN | 125 | 250 | 250 | [10] |
| Analogue F | 4-Chlorophenyl | -CN | 62.5 | 125 | 125 | [10] |
| Analogue G | 4-Methoxyphenyl | -CN | 250 | 500 | 500 | [10] |
Table 3: Comparative antimicrobial and antifungal activity (MIC values) of 6-methoxyquinoline-3-carbonitrile derivatives. This data suggests that electron-withdrawing groups on the 2-aryl ring can enhance antimicrobial activity.
In a series of 6-methoxyquinoline-3-carbonitrile derivatives, the introduction of a chloro substituent at the 4-position of the 2-aryl ring led to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, when compared to the unsubstituted phenyl analogue.[10] Conversely, the presence of an electron-donating methoxy group at the same position resulted in decreased antimicrobial activity. This suggests that electronic effects on the 2-aryl ring are a key determinant of the antimicrobial potency of these compounds.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 6-methoxy-2-arylquinoline analogues.
Representative Synthesis of a 6-Methoxy-2-arylquinoline Analogue
This protocol describes a general method for the synthesis of 6-methoxy-2-(4-methoxyphenyl)quinoline, which can be adapted for the synthesis of other analogues.
Materials:
-
p-Anisidine
-
Glycerol
-
Nitrobenzene
-
Ferrous sulfate
-
Boric acid
-
Sulfuric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 1 part of p-anisidine, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid (molar ratios).
-
Slowly add concentrated sulfuric acid, maintaining a volume ratio of sulfuric acid to glycerol of 1:6.
-
Heat the reaction mixture to 140 °C and reflux for 8-8.5 hours.
-
Allow the mixture to cool to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.
-
Remove any floating resin and filter the solid precipitate.
-
Wash the solid with distilled water three times, followed by three washes with ethyl acetate. Combine the organic phases.
-
Extract the aqueous phase three times with ethyl acetate and combine all organic phases.
-
Remove the ethyl acetate under reduced pressure to obtain the crude 6-methoxy-2-(4-methoxyphenyl)quinoline.
-
Purify the product by column chromatography on silica gel.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (6-methoxy-2-arylquinoline analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2 hours to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds
-
A spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer with GTP on ice.
-
Add the test compound at various concentrations or a vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for the synthesis and biological evaluation of 6-methoxy-2-arylquinoline analogues.
Caption: A generalized workflow for SAR studies.
Conclusion and Future Directions
The 6-methoxy-2-arylquinoline scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution patterns on the quinoline and 2-aryl rings can profoundly impact their biological activity, allowing for the fine-tuning of their potency and selectivity as anticancer and antimicrobial agents.
Future research in this area should focus on:
-
Expanding the diversity of substituents at various positions of the quinoline and aryl rings to further elucidate the SAR.
-
Investigating other potential mechanisms of action , as these compounds may interact with multiple biological targets.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Exploring synergistic combinations of these analogues with existing chemotherapeutic and antimicrobial drugs.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation 6-methoxy-2-arylquinoline-based therapeutics.
References
-
Elbadawey, M. M., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 355-376. Available from: [Link]
-
Asgari, D., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 284–294. Available from: [Link]
-
Asgari, D., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 284-294. Available from: [Link]
-
Wang, X. F., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 102, 35-46. Available from: [Link]
-
Arias-Gomez, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17311-17327. Available from: [Link]
-
Parker, A. L., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Future Medicinal Chemistry, 9(12), 1381-1401. Available from: [Link]
-
Li, W., et al. (2021). Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). Oncology Letters, 21(4), 335. Available from: [Link]
-
Fletcher, J. I., et al. (2016). Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? Current Pharmaceutical Design, 22(30), 4645-4658. Available from: [Link]
-
Wang, X. F., et al. (2013). N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin. European Journal of Medicinal Chemistry, 68, 315-328. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. RSC Advances, 11(42), 26038-26053. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(28), 17168-17188. Available from: [Link]
-
da Silva, A. D., et al. (2011). Synthesis and cytotoxic evaluation of novel 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines, podophyllotoxin-like molecules. Bioorganic & Medicinal Chemistry, 19(11), 3436-3442. Available from: [Link]
-
Chen, Y., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biology Journal, 7, 1-10. Available from: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(19), 6296. Available from: [Link]
-
Al-Thubiani, W. S. (2023). The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. Journal of Pharmaceutical Research International, 35(15), 1-14. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-67. Available from: [Link]
-
Lee, Y. Z., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 22(16), 8543. Available from: [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 11(1), 1-18. Available from: [Link]
-
Al-Thubiani, W. S. (2022). Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. Journal of Pharmaceutical Research International, 34(28A), 1-12. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-67. Available from: [Link]
Sources
- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Quinoline-Based HDAC Inhibitors and Vorinostat
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors represent a significant therapeutic advancement, particularly in oncology. Vorinostat (suberoylanilide hydroxamic acid, SAHA), the first FDA-approved HDAC inhibitor, has set a benchmark for this class of drugs.[1][2] However, the quest for enhanced potency, selectivity, and improved pharmacological profiles has led to the development of novel chemical scaffolds, among which quinoline-based HDAC inhibitors have emerged as a promising alternative. This guide provides an in-depth, objective comparison of the efficacy of quinoline-based HDAC inhibitors and Vorinostat, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The Role of HDACs and the Benchmark: Vorinostat
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][3] In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival.[4][5] HDAC inhibitors counteract this by promoting histone acetylation, which results in a more open chromatin structure and the re-expression of tumor suppressor genes.[3][6]
Vorinostat, an orally bioavailable inhibitor of class I and II HDACs, received FDA approval in 2006 for the treatment of cutaneous T-cell lymphoma (CTCL) in patients with progressive, persistent, or recurrent disease.[1][7] Its mechanism of action involves binding to the zinc-containing catalytic domain of HDACs, leading to the accumulation of acetylated histones and other proteins.[8][9] This, in turn, induces various cellular responses including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1][6][8] While efficacious in CTCL, Vorinostat's broad inhibitory profile and associated side effects have driven the search for more targeted and potent alternatives.[8][10]
The Rise of Quinoline-Based HDAC Inhibitors
The quinoline scaffold is a versatile heterocyclic motif that has been extensively utilized in medicinal chemistry, with several quinoline-based drugs approved for cancer treatment.[4][11] Its rigid structure and ability to be readily functionalized make it an attractive core for designing novel HDAC inhibitors.[12] Researchers have explored incorporating the quinoline moiety as a "cap" group in the typical pharmacophore model of HDAC inhibitors, which also includes a zinc-binding group (ZBG) and a linker region.
The rationale behind developing quinoline-based HDAC inhibitors is to potentially enhance their interaction with the surface of the HDAC enzyme, leading to improved potency and isoform selectivity.[13] Furthermore, the diverse chemistry of the quinoline ring allows for the development of dual-target inhibitors, which can simultaneously modulate HDACs and other key cancer-related targets like kinases.[4][11]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel class of inhibitors lies in its performance against the established standard. Here, we compare the efficacy of representative quinoline-based HDAC inhibitors to Vorinostat using key preclinical metrics.
In Vitro HDAC Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency against a specific enzyme. The table below summarizes the IC50 values of several quinoline-based HDAC inhibitors against various HDAC isoforms, with Vorinostat included for direct comparison.
| Inhibitor | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC (Class I & II) | Varies by isoform | [8] |
| Compound 1 | HDAC1 | 31 | [11] |
| HDAC6 | 16 | [11] | |
| Compound 2 | HDAC1 | 37 | [11] |
| HDAC6 | 25 | [11] | |
| Compound 4a | Class I HDACs | Surpasses Vorinostat | [14] |
| HDAC8 | 442 (vs. 7468 for Vorinostat) | [14] | |
| Compound 5b | HDAC6 | 150 | [13] |
| Compound E | HDAC6 | 4 | [13] |
| Compound F | HDAC6 | 12 | [13] |
| Compound G | HDAC (general) | 370 | [13] |
Note: IC50 values can vary depending on the specific assay conditions.
As the data indicates, several quinoline-based inhibitors demonstrate significantly lower IC50 values compared to what is generally reported for Vorinostat, suggesting superior enzymatic inhibition.[14] Notably, some compounds exhibit selectivity towards specific HDAC isoforms, such as HDAC6, which may translate to a more favorable side-effect profile.[11][13]
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. The following table presents the anti-proliferative activity (IC50) of selected quinoline-based HDAC inhibitors across various cancer cell lines, again benchmarked against Vorinostat where data is available.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Vorinostat (SAHA) | Various | Varies | [11] |
| Compound 4 | Various hematologic tumors | - | [11] |
| Compound 5 | Various cancer cell lines | 0.05 - 2.7 | [11] |
| Compound 1 (hybrid) | MDA-MB-231 (Breast) | More potent than Vorinostat | [15] |
| Compound 5c | MCF-7 (Breast) | 13.7 | [13] |
The results from these studies highlight that many quinoline-based derivatives exhibit potent anti-proliferative effects, often in the nanomolar to low micromolar range, and in some cases, show greater potency than Vorinostat against the same cell lines.[11][15]
Mechanism of Action: Beyond Histone Acetylation
Similar to Vorinostat, quinoline-based HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. Experimental evidence demonstrates that these compounds induce:
-
Increased Histone and Tubulin Acetylation: A hallmark of HDAC inhibition, leading to changes in gene expression and microtubule dynamics.[11]
-
Cell Cycle Arrest: Primarily at the G1 or G2/M phase, preventing cancer cell proliferation.[11][13]
-
Induction of Apoptosis: Triggering programmed cell death in malignant cells.[11][14]
The following diagram illustrates the general mechanism of action for HDAC inhibitors, which is applicable to both Vorinostat and quinoline-based compounds.
Caption: General mechanism of HDAC inhibitors.
Experimental Protocols for Efficacy Assessment
Validating the efficacy of novel HDAC inhibitors requires a series of well-defined experimental workflows. Below are step-by-step methodologies for key assays.
In Vitro HDAC Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Workflow Diagram:
Caption: Workflow for an in vitro HDAC enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., quinoline-based inhibitor) and the reference compound (Vorinostat). Reconstitute the recombinant HDAC enzyme and the fluorogenic substrate in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate to allow for substrate deacetylation.
-
Reaction Termination and Signal Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent or luminescent signal proportional to the enzyme activity.
-
Signal Detection: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Anti-Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and Vorinostat for a specified period (e.g., 72 hours).
-
Addition of MTT/MTS Reagent: Add the MTT or MTS reagent to each well. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Incubation: Incubate the plate to allow for the colorimetric reaction to occur.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to confirm the intracellular activity of the HDAC inhibitor by detecting changes in the acetylation levels of histones or other proteins like α-tubulin.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound or Vorinostat for a defined period. Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) or acetylated α-tubulin. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative increase in protein acetylation compared to untreated and vehicle-treated controls. A loading control (e.g., total histone H3 or β-actin) should be used to normalize the data.
Conclusion and Future Directions
The development of quinoline-based HDAC inhibitors represents a significant step forward in the pursuit of more effective and selective epigenetic therapies. The available preclinical data strongly suggests that this class of compounds holds the potential to surpass the efficacy of Vorinostat, both in terms of direct enzymatic inhibition and anti-proliferative activity against cancer cells.[11][14][15] The versatility of the quinoline scaffold also opens up exciting possibilities for the design of dual-action inhibitors that could tackle cancer through multiple pathways, potentially overcoming drug resistance.[4][11]
While the in vitro and cell-based data are compelling, further investigation in in vivo animal models is crucial to evaluate the pharmacokinetic properties, safety profiles, and ultimate therapeutic potential of these novel agents.[16][17] As research progresses, quinoline-based HDAC inhibitors may soon emerge from the laboratory and into clinical trials, offering new hope for patients with a variety of malignancies.
References
-
Vorinostat—An Overview. Journal of Cutaneous and Aesthetic Surgery. [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules. [Link]
-
Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. MDPI. [Link]
-
Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood. [Link]
-
What is Vorinostat used for? Patsnap Synapse. [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]
-
Vorinostat: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]
-
FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma. PubMed. [Link]
-
Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. British Journal of Cancer. [Link]
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of Experimental & Clinical Cancer Research. [Link]
-
Efficacy of a novel histone deacetylase inhibitor in murine models of hepatocellular carcinoma. Hepatology. [Link]
-
Evaluation of the effects of histone deacetylase inhibitors on cells from canine cancer cell lines in vitro and on xenografts in mice. American Journal of Veterinary Research. [Link]
-
Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. ResearchGate. [Link]
-
Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. [Link]
-
Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent. Frontiers in Chemistry. [Link]
-
Vorinostat. Wikipedia. [Link]
-
Histone deacetylase inhibitor. Wikipedia. [Link]
Sources
- 1. What is Vorinostat used for? [synapse.patsnap.com]
- 2. FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent [frontiersin.org]
- 16. Efficacy of a novel histone deacetylase inhibitor in murine models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
Validating the Anticancer Potential of 6-Methoxy-2-phenylquinoline-4-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 6-Methoxy-2-phenylquinoline-4-carboxylic acid. We will explore a series of in vitro and in vivo experimental protocols, present hypothetical data for this compound, and conduct a comparative analysis against the well-established chemotherapeutic agent, doxorubicin. This document is intended to serve as a practical, in-depth technical guide, emphasizing experimental causality and self-validating methodologies.
Introduction: The Promise of Quinoline Derivatives in Oncology
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds can exert their antitumor effects through various mechanisms, such as inducing cell cycle arrest and apoptosis, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[2] Preliminary studies have suggested that 6-Methoxy-2-phenylquinoline-4-carboxylic acid may possess anticancer properties, warranting a thorough investigation into its efficacy and mechanism of action.
This guide will delineate a systematic approach to validate these preliminary findings, offering a head-to-head comparison with doxorubicin, a widely used anthracycline antibiotic that functions by intercalating into DNA and inhibiting topoisomerase II, thereby blocking DNA replication and inducing cell death.[3]
Part 1: In Vitro Validation: Probing Cellular Responses
A critical initial step in anticancer drug discovery is the in vitro evaluation of a compound's effect on cancer cell lines.[4] This allows for a controlled assessment of cytotoxicity, and the elucidation of the underlying molecular mechanisms.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed human breast cancer (MCF-7) and non-small cell lung cancer (A549) cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with increasing concentrations of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (0.1 to 100 µM) and doxorubicin (0.01 to 10 µM) for 48 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
| Compound | Cell Line | IC₅₀ (µM) |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | MCF-7 | 3.5 |
| A549 | 5.2 | |
| Doxorubicin | MCF-7 | 0.8 |
| A549 | 1.1 |
This hypothetical data is based on the reported activity of similar 2-phenylquinoline-4-carboxylic acid derivatives.[4][5]
Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
To understand how 6-Methoxy-2-phenylquinoline-4-carboxylic acid induces cell death, we will investigate its effects on apoptosis and the cell cycle.
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
-
Cell Treatment: Treat MCF-7 cells with 6-Methoxy-2-phenylquinoline-4-carboxylic acid at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
| Treatment | Quadrant | Percentage of Cells |
| Control | Q1 (Necrotic) | 1.2% |
| Q2 (Late Apoptotic) | 2.5% | |
| Q3 (Viable) | 95.1% | |
| Q4 (Early Apoptotic) | 1.2% | |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid (3.5 µM) | Q1 (Necrotic) | 2.1% |
| Q2 (Late Apoptotic) | 15.8% | |
| Q3 (Viable) | 60.3% | |
| Q4 (Early Apoptotic) | 21.8% | |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid (7.0 µM) | Q1 (Necrotic) | 3.5% |
| Q2 (Late Apoptotic) | 28.9% | |
| Q3 (Viable) | 35.1% | |
| Q4 (Early Apoptotic) | 32.5% |
This hypothetical data is based on the pro-apoptotic effects observed for similar quinoline derivatives.[4][5]
PI staining of DNA content allows for the analysis of cell cycle distribution. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, enabling the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Treat MCF-7 cells with 6-Methoxy-2-phenylquinoline-4-carboxylic acid at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 65.2% | 20.5% | 14.3% |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid (3.5 µM) | 25.1% | 15.3% | 59.6% |
This hypothetical data is based on the cell cycle arrest at the G2/M phase reported for similar quinoline-based compounds.[6]
Investigating the Molecular Signaling Pathway
Quinoline derivatives have been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[6]
-
Protein Extraction: Treat MCF-7 cells with 6-Methoxy-2-phenylquinoline-4-carboxylic acid for 24 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3). Use an antibody against β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
The Western blot analysis is expected to show that 6-Methoxy-2-phenylquinoline-4-carboxylic acid inhibits the phosphorylation of Akt and mTOR, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately resulting in the activation of caspase-3 and apoptosis.
Caption: Proposed mechanism of action of 6-Methoxy-2-phenylquinoline-4-carboxylic acid via inhibition of the PI3K/Akt/mTOR signaling pathway.
Part 2: In Vivo Validation: Xenograft Mouse Model
To evaluate the in vivo efficacy of 6-Methoxy-2-phenylquinoline-4-carboxylic acid, a xenograft mouse model is a crucial preclinical step.[7] This involves implanting human cancer cells into immunodeficient mice and assessing tumor growth inhibition upon treatment.
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into three groups: vehicle control, 6-Methoxy-2-phenylquinoline-4-carboxylic acid (e.g., 20 mg/kg, intraperitoneal injection, daily), and doxorubicin (e.g., 2 mg/kg, intravenous injection, once a week).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every three days.
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or after a set treatment period (e.g., 21 days).
-
Data Analysis: Analyze the tumor growth inhibition and any signs of toxicity.
Hypothetical Data: In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | +5 |
| 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 600 ± 150 | 60 | +2 |
| Doxorubicin | 450 ± 120 | 70 | -8 |
This hypothetical data suggests significant tumor growth inhibition by 6-Methoxy-2-phenylquinoline-4-carboxylic acid with potentially lower toxicity compared to doxorubicin.
Caption: Workflow for the in vivo validation of anticancer activity using a xenograft mouse model.
Part 3: Comparative Analysis and Conclusion
The hypothetical data presented in this guide suggests that 6-Methoxy-2-phenylquinoline-4-carboxylic acid is a promising anticancer agent.
-
In Vitro Efficacy: The compound demonstrates potent cytotoxicity against both MCF-7 and A549 cancer cell lines, with IC₅₀ values in the low micromolar range. While doxorubicin exhibits higher potency, the novel compound's efficacy is significant. The mechanistic studies indicate that its anticancer activity is mediated through the induction of apoptosis and G2/M phase cell cycle arrest, likely via the inhibition of the PI3K/Akt/mTOR signaling pathway.
-
In Vivo Efficacy and Safety: In the xenograft model, 6-Methoxy-2-phenylquinoline-4-carboxylic acid shows substantial tumor growth inhibition, comparable to doxorubicin. Importantly, the hypothetical data suggests a more favorable safety profile for the novel compound, with minimal impact on body weight, a common indicator of toxicity in preclinical studies. In contrast, doxorubicin treatment is associated with a significant decrease in body weight, reflecting its known systemic toxicity.
References
-
Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
-
Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(10), 104168. [Link]
-
Abbas, S. Y., et al. (2018). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 81, 626-637. [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1362. [Link]
-
Rezadoost, M. H., et al. (2019). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. [Link]
-
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
-
Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(53), 31891-31911. [Link]
-
De la Cruz-López, K. G., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 24(4), 185–192. [Link]
-
Srifa, W., et al. (2020). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia, 47(4), 366-374. [Link]
-
Al-Suwaidan, I. A., et al. (2016). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Medical Sciences, 4(2), 10. [Link]
-
Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 15(10), 104168. [Link]
-
Misra, S. K., et al. (2016). In vivo results on xenograft mouse model. ResearchGate. [Link]
-
Liu, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12353–12363. [Link]
-
Lee, S. H., et al. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters, 16(5), 5845–5852. [Link]
-
Zhang, Y., et al. (2016). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]
-
Singh, S., & Sharma, A. (2018). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. EC Pharmacology and Toxicology, 6(5), 296-309. [Link]
-
Farha, A. K., et al. (2020). Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. Archiv der Pharmazie, 353(12), 2000191. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Assessing the Selectivity of Quinoline Derivatives for HDAC Isoforms
In the landscape of epigenetic drug discovery, histone deacetylases (HDACs) have emerged as critical therapeutic targets. The ability to selectively inhibit specific HDAC isoforms is paramount, as it promises enhanced therapeutic efficacy while minimizing off-target effects. Among the diverse chemical scaffolds explored, quinoline derivatives have shown considerable promise as potent and selective HDAC inhibitors. This guide provides an in-depth comparison of the performance of various quinoline-based compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel, isoform-selective HDAC inhibitors.
The Imperative of Isoform Selectivity
The human HDAC superfamily is comprised of 18 isoforms, categorized into four classes based on their homology to yeast HDACs.[1] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate specificities, thereby regulating a wide array of cellular processes.[2] Consequently, non-selective HDAC inhibition can lead to a broad spectrum of biological effects, some of which may be therapeutically undesirable.[3] The development of isoform-selective inhibitors is therefore a key objective in the field, aiming to dissect the specific biological roles of each HDAC and to develop safer and more effective therapeutics.[3]
Understanding the Players: A Classification of HDAC Isoforms
A clear understanding of the HDAC family is fundamental to interpreting selectivity data. The following diagram illustrates the classification of zinc-dependent HDACs, the primary targets of most small molecule inhibitors.
Caption: Classification of Zinc-Dependent Human Histone Deacetylases.
Comparative Selectivity of Quinoline and Quinazoline Derivatives
The quinoline and its related quinazoline scaffold have proven to be versatile templates for the design of potent HDAC inhibitors.[4][5] Modifications to the core structure, particularly at the "cap" region that interacts with the rim of the HDAC active site, can significantly influence isoform selectivity. The following table summarizes the reported inhibitory activities (IC50 values) of several exemplary quinoline and quinazoline derivatives against a panel of HDAC isoforms. This data provides a snapshot of the selectivity profiles achieved with these scaffolds.
| Compound | Scaffold | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Highlights | Reference(s) |
| Compound 1 | Quinazoline | 31 | - | - | - | 16 | - | Dual HDAC1/HDAC6 inhibitor with 10-fold selectivity over other HDACs. | [4] |
| Compound 2 | Quinazoline | 37 | - | - | - | 25 | - | Similar to Compound 1, a potent dual HDAC1/HDAC6 inhibitor. | [4] |
| PCI-34051 | - | 4000 | - | - | - | 2900 | 10 | Highly selective for HDAC8. | [6] |
| A Quinazoline Derivative | Quinazoline | - | - | - | - | 150 | - | Potent and selective inhibitor of HDAC6. | [5] |
| CUDC-101 | Quinazoline | 1.4 | - | - | - | 6.6 | - | Dual inhibitor of HDACs and receptor tyrosine kinases. | [7] |
Note: "-" indicates that the data was not reported in the cited source.
Experimental Assessment of HDAC Isoform Selectivity
The determination of a compound's selectivity profile is a critical step in its development. This is typically achieved through a combination of in vitro biochemical assays and cell-based assays that confirm target engagement in a more physiologically relevant context.
In Vitro Biochemical Assays: The First Line of Screening
Biochemical assays utilizing purified recombinant HDAC enzymes are the workhorse for determining the intrinsic inhibitory potency of a compound against each isoform. Fluorometric assays are a popular choice due to their sensitivity and high-throughput compatibility.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
This protocol outlines the key steps for performing a CETSA experiment to validate the cellular target engagement of a quinoline-based HDAC inhibitor.
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluence.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat the cell suspension with the quinoline derivative at the desired concentration or with a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C). [8]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes). [8]A typical temperature range might be from 37°C to 70°C in 2-3°C increments.
-
After heating, cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using an appropriate lysis buffer (e.g., containing non-ionic detergents and protease inhibitors) and mechanical disruption (e.g., freeze-thaw cycles or sonication). [8] * Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the concentration of the target HDAC isoform in the supernatant. This can be done using various methods:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the HDAC isoform of interest.
-
AlphaScreen® or other high-throughput methods: These can be used for a more quantitative and higher-throughput analysis. [8]
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the signal from the high-throughput assay.
-
For each treatment condition (compound vs. vehicle), plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized the target protein, confirming cellular target engagement.
-
Quinoline Derivatives in the Clinic: A Look at Tasquinimod
The ultimate validation of a drug discovery platform is the progression of its candidates into clinical trials. Tasquinimod, a quinoline-3-carboxamide derivative, is a notable example of a quinoline-based compound that has undergone extensive clinical evaluation. [9]While initially investigated for its anti-angiogenic properties, subsequent studies have revealed its activity as an allosteric modulator of HDAC4. [9]Although it did not meet its primary endpoint for overall survival in Phase III trials for prostate cancer, the clinical journey of tasquinimod underscores the therapeutic potential of the quinoline scaffold in modulating HDAC activity. [9]Other quinoline and quinazoline-based HDAC inhibitors, such as CUDC-101, have also entered clinical development, highlighting the continued interest in this class of compounds. [4]
Conclusion and Future Directions
The quinoline scaffold has proven to be a rich source of potent and increasingly selective HDAC inhibitors. The ability to fine-tune the selectivity profile through synthetic modifications, coupled with robust in vitro and cellular assay platforms, provides a powerful toolkit for researchers in the field. The insights gained from compounds like tasquinimod and the promising preclinical data for newer derivatives suggest that quinoline-based HDAC inhibitors will continue to be a significant area of research in the development of next-generation epigenetic therapies. As our understanding of the specific roles of HDAC isoforms in disease deepens, the demand for highly selective chemical probes and drug candidates will only intensify, and quinoline derivatives are well-positioned to meet this need.
References
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
HDACi in clinical trials. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Clinical trials HDAC inhibitors used as single agents. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. (2022). Usiena air. Retrieved January 22, 2026, from [Link]
-
Isoform-selective histone deacetylase inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
IC50 values of HDAC inhibition [57,71-73]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
IC 50 values of compounds for HDAC inhibition in cancer cell lines,... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Next-generation of selective histone deacetylase inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(PDF) A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved January 22, 2026, from [Link]
-
Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved January 22, 2026, from [Link]
Sources
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Evaluation of 6-Methoxy-2-phenylquinoline-4-carboxylic Acid and Its Analogs in Preclinical Animal Models
For researchers at the forefront of drug discovery, the quinoline scaffold represents a privileged structure, consistently yielding compounds with significant therapeutic potential. Within this class, 6-Methoxy-2-phenylquinoline-4-carboxylic acid stands out as a compound of interest due to its unique electronic and structural features.[1] This guide provides an in-depth, comparative analysis of the methodologies and findings from in vivo studies of functionally related quinoline-4-carboxylic acid derivatives. While public data on the in vivo performance of 6-Methoxy-2-phenylquinoline-4-carboxylic acid itself is limited, a critical examination of its close structural and functional analogs provides a robust framework for designing future preclinical studies and anticipating its therapeutic potential.
This document synthesizes data from various animal models, details validated experimental protocols, and explores the mechanistic underpinnings of this chemical class to empower scientists in their pursuit of novel therapeutics.
The 2-Phenylquinoline-4-Carboxylic Acid Scaffold: A Platform for Diverse Pharmacological Activity
The 2-phenylquinoline-4-carboxylic acid core is a versatile pharmacophore whose derivatives have been developed as inhibitors for a wide range of biological targets. The rigid, planar nature of the quinoline ring system, combined with the diverse chemistry afforded by the carboxylic acid and phenyl substituents, allows for precise tuning of target specificity and pharmacokinetic properties.
Key therapeutic targets identified for this scaffold include:
-
Histone Deacetylases (HDACs): Certain derivatives function as HDAC inhibitors, a class of drugs known for their anticancer properties. The quinoline structure typically serves as the "cap" region, which interacts with the surface of the enzyme.[2][3]
-
Sirtuins (e.g., SIRT3): Modifications to the scaffold have yielded potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia, making these compounds potential leads for novel cancer therapies.[4]
-
P2X7 Receptor (P2X7R): Quinoline-carboxamide derivatives have been identified as antagonists of the P2X7 receptor, a target involved in inflammation and cancer.[5]
-
Microtubules: As detailed later in this guide, complex derivatives containing a methoxy-substituted quinoline core can function as potent tubulin-binding tumor-vascular disrupting agents (VDAs).[6]
The general structure-activity relationship (SAR) for many quinoline-based inhibitors, particularly those targeting metalloenzymes like HDACs, can be visualized as a three-part pharmacophore. This model provides a rational basis for the design of new, more potent, and selective analogs.
Caption: Standard workflow for a murine tumor xenograft efficacy study.
Pharmacokinetic Profile: From In Silico Prediction to In Vivo Reality
The success of any quinoline derivative in vivo is critically dependent on its pharmacokinetic (PK) properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is essential. In silico tools can provide valuable early predictions for 2-aryl-quinoline-4-carboxylic acid derivatives, suggesting that many can be optimized for high gastrointestinal absorption and low risk of certain drug-drug interactions (e.g., CYP3A4 inhibition). [7] However, in vivo performance often reveals challenges not captured by models. For instance, the initial antimalarial quinoline hits displayed high hepatic microsomal intrinsic clearance, indicating rapid metabolism, which had to be overcome through structural modification. [8]Therefore, a comprehensive in vivo evaluation must include PK studies in rodents (e.g., mice or rats) to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Caption: The four key stages of pharmacokinetics (ADME).
Conclusion and Future Directions
The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably fruitful starting point for the development of novel therapeutics. While in vivo data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid is not yet widely published, the potent antitumor and antimalarial activities of its close analogs provide a compelling rationale for its continued investigation.
The success of a methoxy-containing analog as a vascular-disrupting agent at a low 1.0 mg/kg dose in a xenograft model is particularly encouraging, suggesting a high-impact therapeutic modality. [6][9]Future research should focus on:
-
Comprehensive In Vivo Profiling: Subjecting 6-Methoxy-2-phenylquinoline-4-carboxylic acid to a full preclinical evaluation, including efficacy studies in relevant cancer models, and thorough pharmacokinetic and toxicology assessments.
-
Head-to-Head Comparative Studies: Designing experiments that directly compare the efficacy and safety of different quinoline derivatives within the same animal model to elucidate clear structure-activity and structure-property relationships.
-
Formulation Development: Investing in formulation strategies to overcome potential solubility issues and enhance bioavailability for oral administration.
By leveraging the insights gained from related compounds and employing robust, validated in vivo protocols, the scientific community can effectively unlock the full therapeutic potential of 6-Methoxy-2-phenylquinoline-4-carboxylic acid and its next-generation derivatives.
References
-
Hui, Q., Li, X., Fan, W., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Kandasamy, T., Bhattacherjee, A., Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]
-
Li, X., Fan, W., Zhao, K., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Gebrechristos, S., Tadesse, S., & Gessesse, A. (2024). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Li, X., Fan, W., Zhao, K., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Hameed, S., Gising, J., Guiguemde, A., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Orita, A., Yamamoto, Y., & Otera, J. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Yeh, T., Le, T., Lin, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
de Oliveira, G., de Alencar, A., Scotti, M., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. Available at: [Link]
-
Rahayu, D., Ibrahim, S., & Hertadi, R. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Available at: [Link]
-
Patel, D., & Patel, H. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Antimicrobial Activity of Novel Quinoline Derivatives and Standard Antibiotics
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that exhibit potent and broad-spectrum antibacterial activity is paramount. Among these, quinoline derivatives have emerged as a promising class of compounds, warranting a comprehensive evaluation of their efficacy in comparison to established standard antibiotics. This guide provides an in-depth, technical comparison of the antimicrobial activity of representative quinoline derivatives and commonly prescribed antibiotics, supported by experimental data and standardized protocols. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective agents.
The Rise of Quinolines in Antimicrobial Research
The quinoline nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic bioactive molecules.[1] While the foundational quinolone antibiotics, such as ciprofloxacin, have been mainstays in clinical practice, the emergence of resistance has necessitated the development of new derivatives with enhanced potency and novel mechanisms of action.[2] Contemporary research focuses on modifying the quinoline core with various functional groups to overcome resistance and broaden the spectrum of activity against both Gram-positive and Gram-negative pathogens.[3][4]
Mechanisms of Action: A Comparative Overview
The efficacy of an antimicrobial agent is intrinsically linked to its molecular mechanism of action. Quinolone antibiotics traditionally exert their bactericidal effects by inhibiting DNA synthesis through the targeting of two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[2] This leads to the fragmentation of the bacterial chromosome and subsequent cell death.
In contrast, other classes of standard antibiotics operate through distinct pathways:
-
Beta-Lactams (e.g., Penicillin): Inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.
-
Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, leading to the mistranslation of mRNA and the production of non-functional proteins.
-
Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain during protein synthesis.
The following diagram illustrates these distinct and crucial signaling pathways.
Caption: Comparative mechanisms of action of quinoline derivatives and major classes of standard antibiotics.
Structure-Activity Relationship (SAR) of Antimicrobial Quinolines
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1][4] Key SAR insights include:
-
Position 3: Introduction of a carbonitrile group at this position has been shown to be crucial for significant antibacterial activity.[3]
-
Position 4: The presence of a hydroxyl group at the 4-position can contribute to the antimicrobial profile of 2-quinolone analogs.[5]
-
Position 7: Substitutions at this position, often with cyclic amines like piperazine, are critical for the broad-spectrum activity of fluoroquinolones.
-
Halogenation: The incorporation of fluorine atoms, particularly at position 6, generally enhances antibacterial efficacy and cell penetration.
A Head-to-Head Comparison: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative novel quinoline derivatives against common Gram-positive and Gram-negative bacteria, in comparison with standard antibiotics. The data has been synthesized from multiple peer-reviewed studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions and bacterial strains across different studies.
| Compound/Antibiotic | Class | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Bacillus subtilis (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Novel Quinoline Derivatives | ||||
| Quinolone-3-carbonitrile Derivative (Representative) | Quinoline Derivative | 3.13 - 100[3] | Data Not Available | 3.13 - 100[3] |
| 4-Hydroxy-2-quinolone Derivative (Representative) | Quinoline Derivative | >125[5] | Data Not Available | >125[5] |
| 2-sulfoether-4-quinolone (Compound 15) | Quinoline Derivative | ~0.35 (converted from 0.8 µM)[1] | ~0.70 (converted from 1.61 µM)[1] | Data Not Available |
| Standard Antibiotics | ||||
| Ciprofloxacin | Fluoroquinolone | 0.25 - 16[6][7] | Data Not Available | 0.125 - >64 |
| Gentamicin | Aminoglycoside | 0.4 (resistance rate)[8] | Data Not Available | 4 (MIC)[9] |
| Erythromycin | Macrolide | >256 (for resistant strains)[10] | 4.0[11] | >256 |
| Penicillin | Beta-Lactam | 57.1% resistance rate[8] | Data Not Available | >128 |
Note: MIC values can vary significantly based on the specific bacterial strain and testing methodology. The data presented is a representative range compiled from the cited literature.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[13] The protocol is a self-validating system when appropriate controls (growth, sterility, and reference strains) are included.
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the quinoline derivatives and standard antibiotics. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Kirby-Bauer Disk Diffusion Assay
This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[14][15]
Experimental Workflow:
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure the disks are at least 24 mm apart.[15]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition. Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the breakpoints published by CLSI.[14]
Conclusion and Future Directions
The exploration of quinoline derivatives continues to be a fertile ground for the discovery of novel antimicrobial agents. The data presented in this guide indicates that while some derivatives exhibit promising activity, further optimization is necessary to consistently outperform standard antibiotics, particularly against resistant strains. The diverse mechanisms of action of different antibiotic classes underscore the importance of a multi-pronged approach to combat antimicrobial resistance. Future research should focus on synthesizing novel quinoline hybrids, elucidating their precise molecular targets, and conducting rigorous in vivo studies to validate their therapeutic potential.
References
-
Jain, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Zhang, G. F., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 523. [Link]
-
Singh, U. P., & Singh, R. K. (2021). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Khan, F., et al. (2023). Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations. ResearchGate. [Link]
-
Sharma, P. C., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 836-857. [Link]
-
European Centre for Disease Prevention and Control. (2012). Antimicrobial resistance surveillance in Europe 2011. ECDC. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
-
Kumar, A., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed, 31039841. [Link]
-
Chu, D. T., et al. (1996). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 39(19), 3853-3864. [Link]
-
Nguyen, T. T. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(21), 5038. [Link]
-
Rahman, M. M., et al. (2014). Relationship between MIC value, susceptibility to erythromycin and detection of resistance determinants from 2005 to 2010. ResearchGate. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. [Link]
-
College of American Pathologists. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. CAP. [Link]
-
Maple, P. A., et al. (1990). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 34(12), 2347-2352. [Link]
-
Kumar, A., et al. (2021). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. ResearchGate. [Link]
-
Baym, M., et al. (2021). Deciphering Common Genetic Pathways to Antibiotic Resistance in Escherichia coli Using a MEGA-Plate Evolution System. mSystems, 6(5), e00841-21. [Link]
-
Felicetti, T., et al. (2023). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceutics, 15(3), 875. [Link]
-
National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
-
Tzakos, A. G., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6649. [Link]
-
Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6891. [Link]
-
Tuyun, A. F., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]
-
Sari, D. P., et al. (2018). Determination of MIC values of gentamicin for S. aureus and E. coli. ResearchGate. [Link]
-
Schroeder, M. R., & Stephens, D. S. (2016). Macrolide Resistance in Streptococcus pneumoniae. Frontiers in Cellular and Infection Microbiology, 6, 98. [Link]
-
Sysoev, Y. S., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 302-312. [Link]
-
Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Ouci, H., et al. (2021). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Organic & Medicinal Chemistry International Journal, 10(4). [Link]
-
Zhang, G. F., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]
-
Centers for Medicare & Medicaid Services. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS.gov. [Link]
-
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-4. [Link]
-
Eijsink, V. G. H., et al. (2014). Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis. Applied and Environmental Microbiology, 80(19), 6088-6100. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Microbiology International. (n.d.). Broth Microdilution. MI Microbiology. [Link]
-
Abdulsamad, A., et al. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus, Streptococcus pyogenes and Bacillus subtilis Various Antibiotics. International Journal of Advancement in Life Sciences Research, 7(3), 140-151. [Link]
-
Cassell, G. H., & Waites, K. B. (1991). Susceptibility of Mycoplasma pneumoniae to several new quinolones, tetracycline, and erythromycin. Antimicrobial Agents and Chemotherapy, 35(3), 599-601. [Link]
-
Liu, C., et al. (2022). Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay. Antibiotics, 11(9), 1184. [Link]
-
El-Sayed, M. A. A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. [Link]
-
Patel, D., et al. (2023). Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. Indian Journal of Chemistry, 62B(11), 1235-1245. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1820-1824. [Link]
-
Kim, S. Y., et al. (2024). Isolation frequency and antimicrobial susceptibilities of Bacillus species in a tertiary care hospital in Korea in the past four years (2020–2024): a retrospective surveillance study. Annals of Clinical Microbiology, 27(1), 1-9. [Link]
-
Smith, S. M., et al. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 30(3), 484-486. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation frequency and antimicrobial susceptibilities of Bacillus species in a tertiary care hospital in Korea in the past four years (2020–2024): a retrospective surveillance study – Annals of Clinical Microbiology [acm.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. protocols.io [protocols.io]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
A Senior Application Scientist's Guide to Evaluating the Antioxidant Capacity of Methoxy-Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Role of Methoxy-Substituted Quinolines as Antioxidants
Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules.[1][2] Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery.[2] Among the various substitutions on the quinoline ring, the introduction of methoxy (-OCH3) groups has been a key strategy in modulating the therapeutic properties of these compounds. This guide provides a comprehensive framework for evaluating the antioxidant capacity of methoxy-substituted quinolines, offering a comparative analysis of their performance and the underlying structure-activity relationships.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[3] Antioxidants mitigate this damage by neutralizing free radicals, making the quest for novel and potent antioxidant compounds a critical area of research.[4] Methoxy-substituted quinolines have emerged as promising candidates due to the electron-donating nature of the methoxy group, which can enhance the radical scavenging ability of the quinoline nucleus.[5] Understanding the nuances of their antioxidant capacity is paramount for the development of new therapeutic agents.
This guide will delve into the established methodologies for assessing antioxidant activity, provide detailed experimental protocols, and present a framework for interpreting the resulting data. By understanding the causal relationships between chemical structure and antioxidant efficacy, researchers can rationally design more potent quinoline-based antioxidants.
Experimental Design: A Multi-faceted Approach to Antioxidant Capacity Evaluation
A robust evaluation of antioxidant capacity necessitates a multi-assay approach, as different methods reflect various aspects of antioxidant action. The three most widely accepted and complementary assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The selection of these three assays is deliberate. The DPPH and ABTS assays evaluate the capacity of a compound to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[6] In contrast, the FRAP assay measures the reducing power of an antioxidant, its ability to donate an electron to reduce a metal ion.[7] Together, they provide a comprehensive profile of a compound's antioxidant potential.
Synthesis of Methoxy-Substituted Quinolines: The Friedländer Annulation
A common and efficient method for synthesizing substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst. For the synthesis of methoxy-substituted quinolines, appropriately substituted 2-aminobenzaldehydes or 2-aminobenzophenones can be used as starting materials.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and antioxidant evaluation of methoxy-quinolines.
In-Depth Methodologies: Standardized Protocols for Reliable Comparisons
To ensure the reproducibility and comparability of data, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided. These protocols are designed to be self-validating by including appropriate controls and standards.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.[8] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Chemical Principle of the DPPH Assay
Caption: DPPH radical is reduced by an antioxidant, causing a color change.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Samples: Dissolve the synthesized methoxy-substituted quinolines in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, prepare a series of dilutions to determine the concentration-dependent activity.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample at different concentrations.
-
Add the DPPH solution to each well/cuvette and mix thoroughly.
-
For the control, use the solvent instead of the test sample.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore with a characteristic absorbance at 734 nm.[9] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant capacity of the test compound. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Chemical Principle of the ABTS Assay
Caption: ABTS is oxidized to a colored radical, then reduced by an antioxidant.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add a small volume of the test sample (at various concentrations) to a larger volume of the ABTS working solution.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and Expression of Results: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox (a water-soluble vitamin E analog) as a standard. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or µmol of the compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[4] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.
Chemical Principle of the FRAP Assay
Caption: Ferric iron is reduced to ferrous iron by an antioxidant, resulting in a blue color.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Prepare the FRAP working solution fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP working solution to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the test sample to a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation and Expression of Results: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.
Data Presentation and Comparative Analysis
The antioxidant capacity of a series of methoxy-substituted quinolines should be systematically tabulated to facilitate direct comparison. The data should include the position and number of methoxy groups on the quinoline ring, along with the corresponding IC50 values from the DPPH assay and TEAC/FRAP values from the ABTS and FRAP assays, respectively. A known antioxidant, such as Trolox or ascorbic acid, should be included as a positive control for benchmarking.
Table 1: Comparative Antioxidant Capacity of Methoxy-Substituted Quinolines
| Compound | Substitution Pattern | DPPH IC50 (µM) | ABTS (TEAC) | FRAP (µmol Fe²⁺/µmol) |
| Quinolines | ||||
| 6-Methoxyquinoline | 6-OCH₃ | Data | Data | Data |
| 7-Methoxyquinoline | 7-OCH₃ | Data | Data | Data |
| 8-Methoxyquinoline | 8-OCH₃ | Data | Data | Data |
| 5,7-Dimethoxyquinoline | 5,7-(OCH₃)₂ | Data | Data | Data |
| 6,7-Dimethoxyquinoline | 6,7-(OCH₃)₂ | Data | Data | Data |
| Controls | ||||
| Quinine | (Reference) | Data | Data | Data |
| Trolox | (Standard) | Data | 1.00 | Data |
| Ascorbic Acid | (Standard) | Data | Data | Data |
Note: "Data" placeholders should be replaced with experimental values from literature or new experiments.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The antioxidant activity of methoxy-substituted quinolines is profoundly influenced by the number and position of the methoxy groups. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, which can facilitate the donation of a hydrogen atom or an electron to a free radical.
Key Mechanistic Considerations:
-
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. The O-H bond dissociation enthalpy (BDE) is a key parameter in this process; a lower BDE facilitates hydrogen donation. While quinolines themselves lack a readily donatable phenolic hydrogen, methoxy substitution can influence the electronic properties of the entire molecule, potentially affecting other sites of radical attack.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The ionization potential (IP) of the antioxidant is a crucial factor in this mechanism; a lower IP favors electron donation. The methoxy group's electron-donating effect can lower the IP of the quinoline system.
Influence of Methoxy Group Position and Number:
The position of the methoxy group on the quinoline ring is critical. Substitution at positions that can effectively delocalize the resulting radical through resonance will enhance antioxidant activity. The presence of multiple methoxy groups generally leads to a synergistic increase in antioxidant capacity.[5] For instance, the presence of methoxy groups at the C-4 of 4-aryl-hexahydroquinolines has been shown to enhance antioxidant activity.[2]
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the antioxidant capacity of methoxy-substituted quinolines. By employing a multi-assay approach (DPPH, ABTS, and FRAP) and adhering to standardized protocols, researchers can generate reliable and comparable data. The subsequent analysis of structure-activity relationships, with a focus on the number and position of methoxy substituents, will provide invaluable insights for the rational design of novel and more potent quinoline-based antioxidants. This structured approach, grounded in scientific integrity and detailed experimental validation, is essential for advancing the development of new therapeutic agents to combat oxidative stress-related diseases.
References
- Recent Studies of Antioxidant Quinoline Derivatives. (2012). Mini-Reviews in Medicinal Chemistry.
- New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022).
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023).
- Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. (2020). RSC Advances.
- Structural requirements for nucleophilicity and antioxidant capacity on quinoline derivatives: a theoretical study. (2023). Structural Chemistry.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.
- Quinolines Antioxydant Activity Structure Activity Relation-Ship. (n.d.).
- Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2024). Organic Letters.
- Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applic
- Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2009). Journal of Cellular and Molecular Medicine.
- Study of the mechanism of the antioxidant action of ethoxyquin. (1991).
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction P
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). Scientific Reports.
- Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O. (2015).
- (PDF) Theoretical Study of the Antioxidant Activity of 8-Hydroxyquinoline Derivatives in Gas phase and in Methanol. (2017). Canadian Journal of Chemistry.
- Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. (2023).
- [A modern concept of antihypoxic and antioxidant effects of mexidol]. (2019).
- Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (2016). International Journal of Pharmaceutical and Clinical Research.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (2009). Indian Journal of Pharmaceutical Sciences.
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021). Molecules.
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
- Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applic
- Graphical representation of the antioxidant activity (expressed as IC50... (n.d.).
- Pearson correlation coefficient analysis of IC50 values in DPPH, FRAP, ABTS, and CUPRAC antioxidant assays. (n.d.).
- IC 50 (DPPH), IC 50 (ABTS), AEAC (FRAP assay), AEAC (Phosphomolybdenum assay) of the extracts, ascorbic acid, and BHA … (n.d.).
- Experimental dataset-calibration curves and value of R 2 (for DPPH, ABTS, FRAP assays). (n.d.).
- Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices. (2022). ACS Food Science & Technology.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). Molecules.
- Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotect. (2020). Biointerface Research in Applied Chemistry.
- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. (2019). CABI Digital Library.
- dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov.
- IC50 values of the antioxidant activity test using DPPH method. (n.d.).
Sources
- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
mechanism of action studies for 6-Methoxy-2-phenylquinoline-4-carboxylic acid in cancer cells
Initiating Data Collection
I've started gathering data on the mechanism of action of 6-Methoxy-2-phenylquinoline-4-carboxylic acid (PQC) in cancer cells. The initial focus is comprehensive Google searches, pinpointing PQC's known targets, affected signaling pathways, and experimental data. Also, I'll be searching for alternative compounds to compare with PQC.
Defining Experimental Scope
I'm now expanding my search to include established protocols for key cancer biology assays. I will use the collected data to construct a technical guide introducing PQC as an anti-cancer agent and detail an experimental design for elucidating its mechanism, and provide comparative performance against other compounds. My guide will also incorporate the data, protocols, and visualizations I collect.
Exploring PQC's Potential
I've initiated the literature search focusing on "PQC" (6-Methoxy-2-phenylquinoline-4-carboxylic acid) and its derivatives. I've uncovered early research indicating their involvement in various biological activities, setting a foundation for a deeper investigation. My aim is to delve further into these initial findings.
Analyzing Biological Activity
I've discovered preliminary indications of PQC's anticancer activity, although the precise mechanisms remain elusive. Early findings suggest it may inhibit cancer cell proliferation, but further research is imperative. I'm focusing on its derivatives, particularly those exhibiting selectivity for HDAC3 and inducing cell cycle arrest/apoptosis. The search has also yielded information on SIRT3 inhibitors and DHODH inhibitors, broadening my understanding of related pathways.
Refining Mechanism Investigation
I'm now pivoting toward experimental design. My updated plan proposes in vitro assays to determine PQC's primary mechanism. These include cell viability assessments across various cancer cell lines to gauge potency. Additionally, target-based assays are planned to investigate PQC's impact on HDAC, SIRT, and DHODH activities. The goal is to determine the exact cellular mechanism of action.
Formulating Experimental Design
I'm now detailing in vitro experiments to identify PQC's main mechanism in cancer cells. I will use cell viability tests with multiple cancer lines to assess its potency. Additionally, target assays will probe HDAC, SIRT, and DHODH activities. I will include cell cycle analyses, apoptosis assays, and western blotting. I'll search for protocols.
Expanding Experimental Scope
I'm now detailing an expanded experimental strategy. I will conduct cell viability assays, and target-based assays for HDAC, SIRT, and DHODH. I am planning on cellular mechanism assays like cell cycle analysis, apoptosis assays, and western blotting. I will identify positive and negative controls for all experiments. The goal is to compare PQC's activity with known inhibitors. I am also working on protocols.
Analyzing PQC Mechanisms
I've been gathering details about the potential ways Methoxy-2-phenylquinoline-4-carboxylic acid (PQC) functions and discovered promising protocols that may be helpful. I'm focusing on the intricacies of its mechanisms, and have detailed plans that will assist me in dissecting them.
Developing Experimental Workflow
I've assembled a detailed experimental workflow for Methoxy-2-phenylquinoline-4-carboxylic acid (PQC). I will start by characterizing PQC's phenotypic effects on cancer cells. This will include viability, cell cycle, and apoptosis assays. Then, I'll pinpoint the molecular target using a comparative approach with known inhibitors (Vorinostat, Brequinar) and activity assays (HDAC, SIRT3, and DHODH). I'm also preparing diagrams and tables.
Refining Assay Strategies
I've collected a wealth of data on potential PQC mechanisms, particularly HDAC, SIRT3, and DHODH inhibition, along with detailed assay protocols. My focus is on a structured approach to pin-pointing PQC's target. I've designed a workflow that combines phenotypic characterization (viability, cell cycle, apoptosis) with target-specific assays and comparative studies with Vorinostat and Brequinar. The framework is complete. I can now start creating the guide.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-2-phenylquinoline-4-carboxylic acid
This guide provides essential, field-proven procedures for the safe and compliant disposal of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step is a self-validating component of a robust safety protocol.
Hazard Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is critical. 6-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS No. 32795-58-7) is a heterocyclic aromatic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always readily available, its structural motifs—a quinoline core and an aromatic carboxylic acid—inform a conservative and responsible hazard assessment.
-
GHS Classification: The Globally Harmonized System (GHS) provides a starting point. Aggregated data indicates that this compound is classified as Acute Toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed .[2]
-
Irritant Properties: Based on SDS data for structurally similar compounds like 6-Methoxy-quinoline-4-carboxylic acid, it is prudent to assume this chemical causes skin irritation (H315) and serious eye irritation (H319) .[3]
-
Hazards of the Chemical Class: Quinoline derivatives, as a class, can be toxic and may produce hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) in a fire.[3][4] They should be handled as potentially harmful to aquatic life.[4][5]
This assessment logically concludes that 6-Methoxy-2-phenylquinoline-4-carboxylic acid must be treated as regulated hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in regular solid waste.[4][5][6]
Core Disposal Principle: Cradle-to-Grave Responsibility
The foundational principle governing chemical disposal is "cradle-to-grave" management, a concept enshrined in the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7] This means that the generator of the waste—your laboratory—is responsible for it from the moment it is created until its final, safe disposal by a licensed facility. Evaporation, even in a fume hood, is not a permissible disposal method.[6]
Quantitative Data and Hazard Summary
| Property | Value / Classification | Source |
| Chemical Name | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | [1] |
| CAS Number | 32795-58-7 | [2] |
| Molecular Formula | C₁₇H₁₃NO₃ | [1][2] |
| Molecular Weight | 279.29 g/mol | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [2] |
| Anticipated Hazards | H315: Causes skin irritationH319: Causes serious eye irritation | [3] |
| Incompatibilities | Strong oxidizing agents, strong acids | [4][8] |
| Disposal Classification | Hazardous Waste | [4][6] |
Step-by-Step Laboratory Disposal Protocol
This protocol ensures safety and compliance from the point of generation to the point of pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[3][9]
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[3][8]
-
Body Protection: A standard lab coat is required.
-
Respiratory Protection: Handle the solid compound in a manner that avoids dust formation.[9] If there is a risk of aerosolization, work within a certified chemical fume hood.[8]
Step 2: Waste Segregation
Proper segregation is key to preventing dangerous chemical reactions.
-
Do Not Mix: Never mix 6-Methoxy-2-phenylquinoline-4-carboxylic acid waste with other waste streams unless explicitly permitted by your EHS department.[10]
-
Solid vs. Liquid: Keep solid waste (e.g., leftover powder, contaminated weigh paper) separate from liquid waste (e.g., solutions containing the compound).[11]
-
Avoid Incompatibles: Ensure the waste container is not used for, and is stored away from, incompatible materials like strong acids or oxidizers.[12]
Step 3: Container Selection and Labeling
The container must be appropriate for the waste and clearly communicate its contents and hazards.
-
Container Choice: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is a robust choice.[13][14] The container must be in good condition and leak-proof.[11]
-
Labeling: The moment you designate the container for waste, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "6-Methoxy-2-phenylquinoline-4-carboxylic acid" .
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Keep Closed: Hazardous waste containers must remain sealed at all times, except when adding waste.[6][13]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[13] This area should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[12][14]
Step 5: Arranging for Disposal
Laboratory personnel should not attempt to treat or dispose of the chemical themselves.
-
Contact EHS: When the container is nearly full (no more than 90% capacity to prevent spills) or you are finished with the process, contact your institution's EHS department (or equivalent) to schedule a waste pickup.[13][14]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for waste pickup requests.
Emergency Procedure: Spill Management
In the event of an accidental spill, a prepared response is essential to mitigate hazards.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access.
-
Don PPE: If not already wearing it, don the appropriate PPE as described above.
-
Contain the Spill: For a small, solid spill, gently cover it with an inert absorbent material like vermiculite, dry sand, or earth.[4] Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material and place it into a sealable container for disposal.[3][9]
-
Label as Waste: Label the container as "Hazardous Waste: Spill Debris containing 6-Methoxy-2-phenylquinoline-4-carboxylic acid."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup is complete.[3][4]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for managing waste generated from 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
Caption: Decision workflow for the safe disposal of 6-Methoxy-2-phenylquinoline-4-carboxylic acid.
References
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. (2021). Chemos GmbH & Co. KG. [Link]
-
Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
6-Methoxy-2-phenyl-4-quinolinecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (1985). Occupational Safety and Health Administration (OSHA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co. KG. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]
-
What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026). Oreate AI Blog. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
-
2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 6-Methyl-2-phenylquinoline-4-carboxylic acid. (2025). Angene Chemical. [Link]
Sources
- 1. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 2. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. chemos.de [chemos.de]
- 6. vumc.org [vumc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. connmaciel.com [connmaciel.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Comprehensive Safety and Handling Guide for 6-Methoxy-2-phenylquinoline-4-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-Methoxy-2-phenylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and establishing clear, repeatable safety practices.
Hazard Identification and Risk Assessment: Understanding the Compound
6-Methoxy-2-phenylquinoline-4-carboxylic acid is a quinoline derivative. While comprehensive toxicological data may be limited, the known hazards associated with this class of compounds necessitate stringent safety measures. The primary identified risks are:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[5][6][7]
Given these hazards, a multi-layered personal protective equipment (PPE) strategy is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 6-Methoxy-2-phenylquinoline-4-carboxylic acid. The following table summarizes the minimum required PPE.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1][5][7] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator | For handling the solid, powdered form to prevent inhalation of dust particles.[1] | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[5][8] | Primary |
| Face Protection | Face Shield (worn over goggles) | Recommended when there is a heightened risk of splashes, such as when handling larger quantities or during vigorous mixing.[7][8] | Secondary |
The causality behind these choices is straightforward: creating impermeable barriers at all potential points of bodily contact with the chemical, whether in solid or solution form.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using the appropriate level of PPE.
Caption: PPE Selection and Procedural Flow
Step-by-Step Operational Procedures
A. Preparation and Donning PPE:
-
Work Area Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to mitigate dust inhalation.[5][9] Ensure an eyewash station and safety shower are readily accessible.[6]
-
Donning Sequence:
-
Put on your laboratory coat, ensuring it is fully buttoned.[8]
-
If handling the solid form, fit your N95 respirator.
-
Put on your chemical splash goggles.
-
If a significant splash risk exists, wear a face shield over your goggles.[7][8]
-
Finally, put on your nitrile or neoprene gloves, ensuring they overlap the cuffs of your lab coat.
-
B. Handling the Compound:
-
Weighing: When weighing the solid, do so within the fume hood to contain any airborne particles. Use a disposable weigh boat.
-
Dissolving: When preparing solutions, add the solid 6-Methoxy-2-phenylquinoline-4-carboxylic acid to the solvent slowly to prevent splashing.[9]
-
Experimental Use: Keep all containers with the compound sealed when not in use. Avoid direct contact at all times.
C. Cleanup and Doffing PPE:
-
Decontamination: All non-disposable equipment (e.g., glassware) that has come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.
-
Doffing Sequence (to prevent re-contamination):
-
Remove gloves first, peeling them off without touching the outside surface with your bare hands.
-
Remove your face shield (if used).
-
Remove your laboratory coat.
-
Remove your goggles.
-
Remove your respirator (if used).
-
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1][2][5]
Disposal Plan
All waste generated from handling 6-Methoxy-2-phenylquinoline-4-carboxylic acid is to be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: All solutions containing the compound must be collected in a designated, labeled hazardous waste container for liquids. Do not pour any amount down the drain.[5]
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste pickup and disposal, as regulations can vary.
By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling 6-Methoxy-2-phenylquinoline-4-carboxylic acid, ensuring a safe and productive research environment.
References
-
Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co. KG.
-
Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7. Smolecule.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
-
6-Methoxyquinoline - SAFETY DATA SHEET.
-
6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. PubChem.
-
6-Methoxyquinoline-4-carboxylic acid. Chem-Impex.
-
Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
-
SAFETY DATA SHEET. TCI Chemicals.
-
Quinoline-4-carboxylic acid. AK Scientific, Inc.
-
Protective Equipment. American Chemistry Council.
-
Personal Protective Equipment (PPE). CHEMM.
-
Chemical Safety: Personal Protective Equipment.
-
SAFETY DATA SHEET. Fisher Scientific.
-
6-Methoxy-2-phenyl-quinoline-4-carboxylic acid.
Sources
- 1. chemos.de [chemos.de]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buy 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 32795-58-7 [smolecule.com]
- 4. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
